molecular formula C15H24O B589337 8alpha-Hydroxy-alpha-gurjunene

8alpha-Hydroxy-alpha-gurjunene

Cat. No.: B589337
M. Wt: 220.35 g/mol
InChI Key: QKUHHSKUAZHDLP-BLUODKFWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8alpha-Hydroxy-alpha-gurjunene has been reported in Helichrysum nudifolium with data available.

Properties

IUPAC Name

(1aR,2S,4R,4aR,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-8-5-6-10-9(2)7-11(16)13-14(12(8)10)15(13,3)4/h9-11,13-14,16H,5-7H2,1-4H3/t9-,10-,11+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUHHSKUAZHDLP-BLUODKFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(C2(C)C)C3=C(CCC13)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@@H](C2(C)C)C3=C(CC[C@H]13)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 8α-Hydroxy-α-gurjunene: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8α-Hydroxy-α-gurjunene, a sesquiterpenoid of scientific interest, was first discovered and isolated from the red marine alga Laurencia obtusa. This technical guide provides a comprehensive overview of the methodologies for its extraction, purification, and characterization. While the seminal work by V. Amico, G. Oriente, M. Piattelli, and C. Tringali in 1979 remains a cornerstone, this document synthesizes that foundational knowledge with contemporary techniques for the isolation of similar natural products. Detailed experimental protocols, key quantitative data, and workflow visualizations are presented to aid researchers in the replication and further investigation of this compound.

Introduction

Sesquiterpenoids, a class of 15-carbon isoprenoids, are a diverse group of secondary metabolites found extensively in the plant and marine kingdoms. Within this class, the gurjunene-type sesquiterpenes are characterized by a tricyclic carbon skeleton. 8α-Hydroxy-α-gurjunene represents a hydroxylated derivative of this structural class. The initial discovery of this compound was reported in a 1979 study by V. Amico and colleagues, who isolated it from the red alga Laurencia obtusa, a species renowned for its rich and unique chemical diversity. This guide serves as an in-depth resource for the scientific community, detailing the processes involved in the discovery and isolation of this specific natural product.

Physicochemical and Spectroscopic Data

Precise analytical data is crucial for the unambiguous identification of 8α-Hydroxy-α-gurjunene. The following tables summarize the key physicochemical properties and spectroscopic data as reported in the original discovery literature.

Property Value
Molecular Formula C₁₅H₂₄O
Molecular Weight 220.35 g/mol
Appearance Crystalline solid
Solubility Soluble in chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone.[1]

Table 1: Physicochemical Properties of 8α-Hydroxy-α-gurjunene

Spectroscopic Data Key Features
¹H NMR (CDCl₃) Signals corresponding to methyl groups, olefinic protons, and a proton adjacent to the hydroxyl group.
¹³C NMR (CDCl₃) Resonances for 15 carbon atoms, including characteristic shifts for carbons bearing the hydroxyl group and the double bond.
Mass Spectrometry (MS) Molecular ion peak consistent with the molecular formula.
Infrared (IR) Absorption band indicative of a hydroxyl group.

Table 2: Summary of Spectroscopic Data for 8α-Hydroxy-α-gurjunene

Experimental Protocols

The isolation and purification of 8α-Hydroxy-α-gurjunene from its natural source, Laurencia obtusa, involves a multi-step process. The following protocols are based on the original methodology and general practices for the isolation of sesquiterpenoids from marine algae.

Collection and Preparation of Algal Material
  • Collection: Laurencia obtusa is collected from its marine habitat.

  • Cleaning and Drying: The collected algal material is thoroughly washed with fresh water to remove epiphytes, salts, and sand. It is then air-dried or freeze-dried to preserve the chemical constituents.

  • Grinding: The dried algae is ground into a fine powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered algal material is subjected to exhaustive extraction with a suitable organic solvent. A common approach involves sequential extraction with solvents of increasing polarity, such as hexane, dichloromethane, and methanol. 8α-Hydroxy-α-gurjunene, being a moderately polar compound, is typically found in the dichloromethane or ethyl acetate fractions.

Chromatographic Purification
  • Column Chromatography: The crude extract is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the different chemical constituents.

  • Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and identify the fractions containing the target compound.

  • High-Performance Liquid Chromatography (HPLC): For final purification, the enriched fractions are subjected to HPLC, often using a reversed-phase column with a mobile phase such as a methanol/water or acetonitrile/water gradient.

Experimental_Workflow cluster_collection 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Structural Elucidation Collection Collection of Laurencia obtusa Washing Washing and Cleaning Collection->Washing Drying Drying (Air or Freeze-drying) Washing->Drying Grinding Grinding to Powder Drying->Grinding Solvent_Extraction Solvent Extraction (e.g., Dichloromethane) Grinding->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection HPLC Reversed-Phase HPLC Fraction_Collection->HPLC Pure_Compound Pure 8α-Hydroxy-α-gurjunene HPLC->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS IR Infrared Spectroscopy Pure_Compound->IR Biological_Activity_Investigation cluster_screening 1. Initial Screening cluster_mechanism 2. Mechanism of Action Studies cluster_validation 3. In vivo Validation Isolated_Compound Isolated 8α-Hydroxy-α-gurjunene Bioassays In vitro Bioassays (e.g., Cytotoxicity, Antimicrobial) Isolated_Compound->Bioassays Target_Identification Target Identification Bioassays->Target_Identification If active Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis Animal_Models Animal Models Pathway_Analysis->Animal_Models

References

The Sesquiterpenoid 8α-Hydroxy-α-gurjunene from Sarcandra glabra: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the natural product 8α-Hydroxy-α-gurjunene, a sesquiterpenoid found in the medicinal plant Sarcandra glabra. This document outlines the general methodologies for its isolation and characterization, summarizes its potential biological activities, and explores the implicated signaling pathways based on current scientific literature on related compounds from the same plant.

Sarcandra glabra (Thunb.) Nakai, a perennial evergreen shrub, has a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions.[1][2] Modern phytochemical investigations have revealed a rich and diverse array of chemical constituents within this plant, with sesquiterpenoids being a prominent class of bioactive compounds.[1][2] Among these is 8α-Hydroxy-α-gurjunene, a sesquiterpenoid that has been identified as a constituent of Sarcandra glabra.[3] While specific quantitative data and detailed bioactivity studies on 8α-Hydroxy-α-gurjunene are not extensively detailed in publicly available literature, this guide provides a framework based on the isolation and characterization of structurally related sesquiterpenoids from the same plant.

Quantitative Data on Sesquiterpenoids from Sarcandra glabra

Compound NamePlant PartBioassayTarget/Cell LineIC50 Value (μM)Reference
Sarglanoid CLeavesNitric Oxide (NO) Production InhibitionLPS-induced RAW 264.7 cells20.00 ± 1.30[4]
Sarglabenoid ERootInterleukin-1β (IL-1β) Production InhibitionLPS-induced THP-1 cells11.32 ± 0.77[5]
Sarglabenoid DRootInterleukin-1β (IL-1β) Production InhibitionLPS-induced THP-1 cells16.28 ± 0.76[5]

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation, purification, and characterization of sesquiterpenoids from Sarcandra glabra, which can be adapted for the specific targeting of 8α-Hydroxy-α-gurjunene.

General Isolation and Purification Workflow

The isolation of sesquiterpenoids from Sarcandra glabra typically involves a multi-step process combining extraction and various chromatographic techniques.

Isolation_Workflow Start Dried Sarcandra glabra Plant Material (e.g., roots, leaves) Extraction Extraction with Organic Solvent (e.g., 95% Ethanol) Start->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Partition Solvent Partitioning (e.g., Ethyl Acetate - Water) Concentration->Partition Crude_Extract Crude Ethyl Acetate Extract Partition->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC Thin Layer Chromatography (TLC) Analysis of Fractions Fractions->TLC Pooling Pooling of Similar Fractions TLC->Pooling Further_Purification Further Purification (e.g., Sephadex LH-20, RP-HPLC) Pooling->Further_Purification Isolated_Compound Isolated 8α-Hydroxy-α-gurjunene Further_Purification->Isolated_Compound

Caption: General workflow for the isolation of sesquiterpenoids.
Structural Elucidation

The structure of isolated sesquiterpenoids is typically determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, aiding in the complete structural assignment.

  • Mass Spectrometry (MS):

    • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Used to determine the exact molecular weight and elemental composition of the compound.

Potential Signaling Pathways

The anti-inflammatory effects of sesquiterpenoids from Sarcandra glabra are often associated with the modulation of key inflammatory signaling pathways. A primary pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 degrades, releasing NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation Sesquiterpenoids Sesquiterpenoids from Sarcandra glabra Sesquiterpenoids->IKK_complex inhibits Sesquiterpenoids->NFkB_translocation inhibits DNA_binding DNA Binding NFkB_translocation->DNA_binding Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, IL-1β, TNF-α) DNA_binding->Gene_expression

Caption: Postulated anti-inflammatory mechanism via NF-κB pathway.

This diagram illustrates how pro-inflammatory stimuli like Lipopolysaccharide (LPS) can activate the NF-κB pathway, leading to the expression of inflammatory mediators. Sesquiterpenoids from Sarcandra glabra are hypothesized to exert their anti-inflammatory effects by inhibiting key steps in this pathway, such as the activation of the IKK complex and the subsequent translocation of NF-κB into the nucleus.

Conclusion

8α-Hydroxy-α-gurjunene is a constituent of Sarcandra glabra, a plant with a rich history in traditional medicine and a promising source of bioactive sesquiterpenoids. While detailed studies on this specific compound are limited, the established methodologies for the isolation and characterization of related compounds, along with the known anti-inflammatory mechanisms of sesquiterpenoids from this plant, provide a solid foundation for future research. Further investigation into the specific biological activities and mechanisms of action of 8α-Hydroxy-α-gurjunene is warranted to fully elucidate its therapeutic potential. This technical guide serves as a starting point for researchers embarking on the study of this and other promising natural products from Sarcandra glabra.

References

An In-depth Technical Guide to 8alpha-Hydroxy-alpha-gurjunene: Core Chemical Properties and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of 8alpha-Hydroxy-alpha-gurjunene, a sesquiterpenoid of interest for its potential biological activities. This document outlines its physicochemical characteristics, detailed experimental protocols for its isolation and characterization, and a workflow for its discovery.

Core Chemical Properties

This compound is a sesquiterpenoid alcohol. Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative basis for experimental design and computational modeling.

PropertyValue
Molecular Formula C₁₅H₂₄O
Molecular Weight 220.35 g/mol
CAS Number 70206-70-1
Boiling Point 307.8 ± 21.0 °C at 760 mmHg
Flash Point 127.0 ± 14.3 °C
Vapour Pressure 0.0 ± 1.5 mmHg at 25°C
Index of Refraction 1.532
LogP 4.45
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Heavy Atom Count 16
Complexity 352
Defined Atom Stereocenter Count 5
Solubility Soluble in DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), Acetone. Low water solubility.

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of this compound from natural sources, such as the marine red algae of the Gracilaria genus.

This protocol outlines the steps for the extraction, fractionation, and purification of this compound, guided by bioassays to identify active fractions.

1. Collection and Preparation of Algal Material:

  • Collect fresh Gracilaria sp. from its natural habitat.

  • Clean the collected biomass to remove epiphytes, sand, and other debris.

  • Air-dry the cleaned material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grind the dried algae into a coarse powder using a blender.

2. Extraction:

  • Macerate the powdered algal material with a 1:1 mixture of methanol (B129727) and ethyl acetate at room temperature for 48-72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Solvent Partitioning (Kupchan Method):

  • Suspend the crude extract in a 9:1 methanol-water mixture and partition sequentially with n-hexane, dichloromethane, and n-butanol.

  • Concentrate each fraction to yield the respective n-hexane, dichloromethane, n-butanol, and aqueous partitions.

  • Subject each partition to a relevant bioassay (e.g., anti-inflammatory or cytotoxicity assay) to identify the most active fraction. The n-hexane and dichloromethane partitions are likely to contain sesquiterpenoids.

4. Chromatographic Purification:

  • Subject the most active partition (e.g., the n-hexane fraction) to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

  • Monitor the collected fractions by Thin Layer Chromatography (TLC).

  • Combine fractions with similar TLC profiles.

  • Further purify the combined fractions showing potential presence of the target compound using Medium Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., methanol-water gradient) to isolate pure this compound.

The structural elucidation of the isolated this compound is achieved through a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra to determine the proton and carbon framework of the molecule.

  • The ¹H NMR spectrum of a hydroxylated sesquiterpenoid is expected to show signals for methyl groups, methylene (B1212753) and methine protons in the aliphatic region (approx. 0.7-2.5 ppm), and a signal for the proton attached to the hydroxyl-bearing carbon at a lower field (approx. 3.5-4.5 ppm).

  • The ¹³C NMR spectrum will show characteristic signals for the 15 carbon atoms of the sesquiterpenoid skeleton.

2. Mass Spectrometry (MS):

  • Analyze the purified compound using Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS).

  • The mass spectrum will provide the molecular weight of the compound. Alcohols often exhibit a weak or absent molecular ion peak.

  • Characteristic fragmentation patterns for alcohols include alpha-cleavage (breaking of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule, M-18).

3. Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the purified compound.

  • A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.

  • Absorptions in the C-H stretching region (around 2850-3000 cm⁻¹) and C-O stretching region (around 1000-1200 cm⁻¹) are also expected.

Experimental Workflow Visualization

The following diagram illustrates the bioassay-guided isolation and characterization workflow for this compound.

G Start Start: Collection of Gracilaria sp. Preparation Preparation of Algal Material (Cleaning, Drying, Grinding) Start->Preparation Extraction Solvent Extraction (Methanol/Ethyl Acetate) Preparation->Extraction Partitioning Solvent Partitioning (n-Hexane, DCM, n-BuOH, H2O) Extraction->Partitioning Bioassay Bioassay Screening (e.g., Anti-inflammatory) Partitioning->Bioassay ActiveFraction Identification of Active Fraction (e.g., n-Hexane) Bioassay->ActiveFraction ColumnChrom Silica Gel Column Chromatography ActiveFraction->ColumnChrom FractionCollection Fraction Collection and TLC Analysis ColumnChrom->FractionCollection HPLC HPLC Purification FractionCollection->HPLC PureCompound Isolation of Pure This compound HPLC->PureCompound Characterization Spectroscopic Characterization (NMR, MS, IR) PureCompound->Characterization End End: Structure Elucidated Characterization->End

Caption: Bioassay-guided isolation workflow.

Potential Biological Activity

While specific signaling pathways for this compound are not yet fully elucidated, the related compound, alpha-gurjunene, has demonstrated in vitro anti-inflammatory activity by inhibiting protein denaturation.[1][2] Sesquiterpenoids as a class are known to modulate key inflammatory signaling pathways, such as NF-κB, suggesting a potential avenue for future research into the mechanism of action of this compound. Further investigation is required to determine its specific biological targets and therapeutic potential.

References

An In-depth Technical Guide on the Solubility of 8alpha-Hydroxy-alpha-gurjunene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 8alpha-Hydroxy-alpha-gurjunene, a sesquiterpenoid compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and outlines a detailed, standardized experimental protocol for determining precise solubility in various solvents. This guide is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in handling and utilizing this compound effectively.

Introduction to this compound

This compound is a sesquiterpenoid, a class of naturally occurring 15-carbon isoprenoid compounds.[1][2] These compounds are known for their diverse biological activities and complex chemical structures. Accurate solubility data is fundamental for a wide range of applications, including in vitro and in vivo screening, formulation development, and pharmacokinetic studies.

Solubility Profile

Currently, specific quantitative solubility data for this compound is not widely reported in scientific literature. However, qualitative solubility information is available from various chemical suppliers. This information provides a foundational understanding of suitable solvent systems for this compound.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent NameSolubility
HalogenatedChloroformSoluble
HalogenatedDichloromethaneSoluble
EsterEthyl AcetateSoluble
SulfoxideDimethyl Sulfoxide (DMSO)Soluble
KetoneAcetone (B3395972)Soluble

This data is compiled from publicly available information from chemical suppliers.[1][3] It is recommended to confirm solubility for specific applications through experimental determination.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following section details a robust methodology based on the widely accepted shake-flask method, followed by High-Performance Liquid Chromatography (HPLC) for accurate quantification. This method is suitable for determining the equilibrium solubility of a compound in various solvents.

3.1. Materials and Equipment

  • This compound (highly purified)

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Analytical balance

  • Volumetric flasks and pipettes

3.2. Experimental Workflow

The determination of solubility follows a systematic process to ensure accuracy and reproducibility. The workflow is visualized in the diagram below.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 8alpha-Hydroxy- alpha-gurjunene prep2 Add known volume of solvent prep1->prep2 to create a slurry equil1 Seal vials and place in temperature-controlled shaker prep2->equil1 equil2 Agitate for a set period (e.g., 24-48 hours) equil1->equil2 to reach equilibrium sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Filter supernatant using a syringe filter sep1->sep2 to obtain a clear saturated solution analysis1 Prepare dilutions of the filtrate sep2->analysis1 analysis2 Analyze by validated HPLC method analysis1->analysis2 analysis3 Quantify concentration against a standard curve analysis2->analysis3

Caption: Workflow for Quantitative Solubility Determination.

3.3. Step-by-Step Procedure

  • Preparation of the Sample: Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial. Add a precise volume of the desired solvent to the vial.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: After the equilibration period, remove the vials from the shaker and let them stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials.

  • Sample Collection: Carefully collect the supernatant (the clear, saturated solution) using a syringe. Pass the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

  • Quantification: Prepare a series of dilutions of the filtered saturated solution. Analyze these dilutions using a validated HPLC method. The concentration of this compound in the saturated solution is determined by comparing the peak area from the chromatogram to a standard curve prepared with known concentrations of the compound.

Factors Influencing Solubility

Several factors can influence the solubility of a compound like this compound:

  • Solvent Polarity: The principle of "like dissolves like" is a key determinant of solubility. As a moderately polar sesquiterpenoid, this compound is expected to have better solubility in solvents of similar polarity.

  • Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

  • pH (for aqueous solutions): While this compound does not have readily ionizable groups, the pH of an aqueous co-solvent system could potentially influence its solubility, although this effect is expected to be minimal.

  • Crystalline Form: The solid-state properties of the compound, such as its crystalline form (polymorphism), can significantly impact its solubility.

Conclusion

References

The Biosynthetic Pathway of α-Gurjunene Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-gurjunene, a tricyclic sesquiterpene, is a key intermediate in the biosynthesis of various bioactive natural products. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at producing high-value pharmaceuticals and fine chemicals. This technical guide provides an in-depth overview of the core biosynthetic pathway leading to α-gurjunene, with a focus on its precursors. It includes quantitative data on the key enzymes involved, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

The Biosynthetic Pathway from Acetyl-CoA to α-Gurjunene

The biosynthesis of α-gurjunene begins with the universal precursor acetyl-CoA and proceeds through the mevalonate (B85504) (MVA) pathway to generate the C15 intermediate, farnesyl diphosphate (B83284) (FPP). FPP is then cyclized by the enzyme α-gurjunene synthase to yield α-gurjunene.[1] This pathway is a fundamental route for the production of all terpenoids.

The Mevalonate (MVA) Pathway: Synthesis of Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP)

The MVA pathway is a series of enzymatic reactions that convert acetyl-CoA into the five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

The key enzymatic steps are:

  • Acetyl-CoA Acetyltransferase (ACAT): Condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

  • Hydroxymethylglutaryl-CoA Synthase (HMGS): Condensation of acetoacetyl-CoA and another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

  • Hydroxymethylglutaryl-CoA Reductase (HMGR): Reduction of HMG-CoA to mevalonate. This is a key rate-limiting step in the MVA pathway.

  • Mevalonate Kinase (MVK): Phosphorylation of mevalonate to form mevalonate-5-phosphate.

  • Phosphomevalonate Kinase (PMVK): Phosphorylation of mevalonate-5-phosphate to yield mevalonate-5-diphosphate.

  • Mevalonate Diphosphate Decarboxylase (MVD): Decarboxylation of mevalonate-5-diphosphate to produce isopentenyl diphosphate (IPP).

  • Isopentenyl Diphosphate Isomerase (IDI): Isomerization of IPP to dimethylallyl diphosphate (DMAPP).

Synthesis of Farnesyl Diphosphate (FPP)

Farnesyl diphosphate synthase (FPPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, farnesyl diphosphate.

Cyclization of FPP to α-Gurjunene

The final step in the biosynthesis of α-gurjunene is the cyclization of the linear FPP molecule, catalyzed by α-gurjunene synthase. This enzyme facilitates a complex carbocation-driven reaction cascade to form the characteristic tricyclic structure of α-gurjunene. The enzyme from Solidago canadensis has been shown to also produce (+)-γ-gurjunene as a minor product.[2]

Quantitative Data on Key Biosynthetic Enzymes

The following tables summarize the kinetic parameters of the key enzymes involved in the biosynthesis of α-gurjunene precursors. These values are essential for metabolic modeling and engineering strategies.

Table 1: Kinetic Parameters of Mevalonate Pathway Enzymes

EnzymeAbbreviationOrganismSubstrate(s)Km (µM)kcat (s-1)Vmax (µmol/min/mg)Reference(s)
Acetyl-CoA AcetyltransferaseACATSaccharomyces cerevisiaeAcetyl-CoA500---
HMG-CoA SynthaseHMGSSaccharomyces cerevisiaeAcetoacetyl-CoA5.423--
HMG-CoA ReductaseHMGRHomo sapiensHMG-CoA4---
Mevalonate KinaseMVKHomo sapiens(R,S)-Mevalonate24-37[3]
ATP74--[3]
Phosphomevalonate KinasePMVKSaccharomyces cerevisiaeMevalonate-5-phosphate885-4.51[4]
ATP98.3--[4]
Mevalonate Diphosphate DecarboxylaseMVDHomo sapiensMevalonate diphosphate28.9-6.1[5]
ATP690--[5]
Isopentenyl Diphosphate IsomeraseIDIEscherichia coliIPP4500.7-[6]
Farnesyl Diphosphate SynthaseFPPSSaccharomyces cerevisiaeGPP---[7]
IPP---

Table 2: Kinetic Parameters of α-Gurjunene Synthase

EnzymeOrganismSubstrateKm (µM)Optimal pHOptimal Temperature (°C)Product(s) (% distribution)Reference(s)
α-Gurjunene SynthaseSolidago canadensisFPP5.57.8-(-)-α-gurjunene (91%), (+)-γ-gurjunene (9%)[8]

Experimental Protocols

This section provides detailed methodologies for the heterologous expression and purification of α-gurjunene synthase, its in vitro enzymatic assay, and the analysis of its products by GC-MS.

Heterologous Expression and Purification of α-Gurjunene Synthase

This protocol describes the expression of a His-tagged α-gurjunene synthase in E. coli and its subsequent purification.

Materials:

  • Expression vector (e.g., pET-28a) containing the codon-optimized gene for α-gurjunene synthase with an N-terminal His-tag.

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotic (e.g., kanamycin).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • SDS-PAGE analysis equipment.

  • Bradford assay reagents.

Protocol:

  • Transformation: Transform the expression vector into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

  • Expression: Inoculate a single colony into 5 mL of LB medium with antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 500 mL of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 18-20°C) for 16-20 hours.

  • Cell Lysis: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate to remove cell debris. Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged protein with elution buffer.

  • Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size. Determine the protein concentration using the Bradford assay.

In Vitro Enzymatic Assay of α-Gurjunene Synthase

This assay measures the activity of the purified α-gurjunene synthase by quantifying the product formation from the substrate FPP.

Materials:

  • Purified α-gurjunene synthase.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM DTT).

  • Farnesyl diphosphate (FPP) substrate.

  • Organic solvent for extraction (e.g., n-hexane or ethyl acetate).

  • Internal standard for GC-MS analysis (e.g., caryophyllene).

  • Vortex mixer.

  • Centrifuge.

Protocol:

  • Reaction Setup: In a glass vial, prepare the reaction mixture containing assay buffer and purified enzyme. Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiation: Start the reaction by adding FPP to a final concentration in the range of the expected Km value.

  • Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range of product formation.

  • Termination and Extraction: Stop the reaction by adding EDTA to chelate the Mg2+ ions. Add an equal volume of organic solvent containing an internal standard. Vortex vigorously for 1 minute to extract the sesquiterpene products.

  • Sample Preparation: Centrifuge to separate the phases. Carefully transfer the organic layer to a new vial for GC-MS analysis.

GC-MS Analysis of α-Gurjunene

This protocol outlines the gas chromatography-mass spectrometry (GC-MS) conditions for the separation and identification of α-gurjunene and other sesquiterpene products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 5°C/min.

    • Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Solvent Delay: 3-5 minutes.

Data Analysis:

  • Identify α-gurjunene and other products by comparing their mass spectra and retention times with those of authentic standards and by searching against mass spectral libraries (e.g., NIST).

  • Quantify the products by integrating the peak areas relative to the internal standard.

Visualizations

Biosynthetic Pathway of α-Gurjunene Precursors

Biosynthetic_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_FPP Farnesyl Diphosphate Synthesis cluster_Gurjunene α-Gurjunene Synthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA ACAT HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P MVK Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP PMVK IPP IPP Mevalonate-5-PP->IPP MVD DMAPP DMAPP IPP->DMAPP IDI GPP GPP IPP->GPP FPP FPP IPP->FPP DMAPP->GPP FPPS GPP->FPP FPPS alpha-Gurjunene alpha-Gurjunene FPP->alpha-Gurjunene α-Gurjunene Synthase

Caption: Biosynthetic pathway from Acetyl-CoA to α-Gurjunene.

Experimental Workflow for α-Gurjunene Synthase Characterization

Experimental_Workflow cluster_Expression Heterologous Expression cluster_Purification Protein Purification cluster_Assay Enzymatic Assay & Analysis A Transformation of E. coli B Cell Culture and Growth A->B C IPTG Induction B->C D Cell Lysis C->D E Ni-NTA Affinity Chromatography D->E F SDS-PAGE & Concentration E->F G In Vitro Enzyme Assay F->G H Organic Extraction G->H I GC-MS Analysis H->I

Caption: Experimental workflow for enzyme characterization.

Conclusion

This technical guide provides a comprehensive overview of the biosynthetic pathway of α-gurjunene precursors, supported by quantitative data, detailed experimental protocols, and clear visual diagrams. This information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, metabolic engineering, and drug development, facilitating further research and the development of novel bioproduction platforms.

References

"CAS number and molecular formula for 8alpha-Hydroxy-alpha-gurjunene"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8α-Hydroxy-α-gurjunene is a naturally occurring sesquiterpenoid that has been identified in select plant species. This technical guide provides a consolidated overview of its fundamental chemical properties. At present, detailed experimental protocols for its isolation, extensive quantitative biological activity data, and its involvement in specific signaling pathways are not widely available in peer-reviewed literature. This document summarizes the currently available information.

Chemical and Physical Properties

8α-Hydroxy-α-gurjunene is classified as a sesquiterpenoid.[1] Its core chemical and physical data are presented below.

PropertyValueSource
CAS Number 70206-70-1[1][2]
Molecular Formula C₁₅H₂₄O[1][2]
Molecular Weight 220.4 g/mol [2]
Purity ≥98% (when commercially sourced)[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Storage Store at -20°C under an inert atmosphere.[2]

Sourcing

8α-Hydroxy-α-gurjunene has been identified as a constituent of the herbs of Sarcandra glabra.[1]

Biological Activity

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific isolation and purification of 8α-Hydroxy-α-gurjunene from its natural sources are not currently available. General methodologies for the isolation of sesquiterpenoids from plant matter typically involve extraction with organic solvents followed by various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC).

Similarly, specific experimental protocols for assessing the biological activity of 8α-Hydroxy-α-gurjunene have not been published.

Signaling Pathways and Logical Relationships

As of the latest available data, there are no published studies detailing the specific signaling pathways modulated by 8α-Hydroxy-α-gurjunene. Therefore, a diagrammatic representation of its mechanism of action or related experimental workflows cannot be provided at this time. The logical relationship for its study would follow a standard natural product drug discovery workflow.

G cluster_0 Discovery and Isolation cluster_1 Biological Screening cluster_2 Mechanism of Action Studies Natural_Source Natural Source (e.g., Sarcandra glabra) Extraction Solvent Extraction Natural_Source->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification Characterization Structural Elucidation (e.g., NMR, MS) Purification->Characterization In_Vitro_Assays In Vitro Assays (e.g., Anti-inflammatory, Antimicrobial) Characterization->In_Vitro_Assays Hit_Identification Hit Identification In_Vitro_Assays->Hit_Identification Pathway_Analysis Signaling Pathway Analysis Hit_Identification->Pathway_Analysis Target_Identification Molecular Target Identification Pathway_Analysis->Target_Identification

Standard Natural Product Research Workflow.

References

Preliminary Biological Activity Screening of 8α-Hydroxy-α-gurjunene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific studies on the preliminary biological activity of 8α-Hydroxy-α-gurjunene. The following guide presents available data on the closely related parent compound, α-gurjunene, to provide a contextual understanding. The biological activities of 8α-Hydroxy-α-gurjunene may differ significantly.

Introduction

8α-Hydroxy-α-gurjunene is a sesquiterpenoid natural product. It has been isolated from plant species such as Sarcandra glabra. While research into the specific pharmacological properties of this hydroxylated derivative is limited, studies on its parent compound, α-gurjunene, have suggested potential biological activities. This document summarizes the available preliminary data on α-gurjunene and outlines general experimental protocols relevant to the screening of such natural compounds.

Anti-inflammatory Activity of α-Gurjunene

An in-vitro study investigated the anti-inflammatory potential of α-gurjunene using an albumin denaturation assay.[1] Protein denaturation is a contributing factor to inflammation.[1] The ability of a compound to inhibit heat-induced protein denaturation can be an indicator of its anti-inflammatory properties.[1]

Data Presentation

The anti-inflammatory activity of α-gurjunene was quantified as the percentage inhibition of protein denaturation at various concentrations.

Concentration (µg/mL)α-Gurjunene % Inhibition of Protein Denaturation
31.25290
62.50290
125.00360
250.00360
500.00360
1000.00360

Table 1: In-vitro anti-inflammatory activity of α-gurjunene determined by albumin denaturation assay.[1]

Experimental Protocols

In-vitro Anti-inflammatory Activity: Albumin Denaturation Assay

This assay evaluates the ability of a substance to inhibit the denaturation of protein, a hallmark of inflammation.[1]

Methodology:

  • Preparation of Reaction Mixture: A solution of 1% bovine serum albumin (BSA) is prepared in phosphate-buffered saline (PBS) at a pH of 6.3.

  • Incubation with Test Compound: The test compound (α-gurjunene) is added to the BSA solution at various concentrations.

  • Induction of Denaturation: The reaction mixtures are incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes to induce denaturation.

  • Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Other Biological Activities (Data Not Available for 8α-Hydroxy-α-gurjunene)

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary biological screening of a natural compound like 8α-Hydroxy-α-gurjunene.

G cluster_0 Compound Preparation cluster_1 In-vitro Screening cluster_2 Data Analysis & Reporting Isolation Isolation Characterization Characterization Isolation->Characterization Stock_Solution Stock Solution Preparation Characterization->Stock_Solution Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Stock_Solution->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Stock_Solution->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., Albumin Denaturation, NO inhibition) Stock_Solution->Anti_inflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Stock_Solution->Antioxidant Data_Analysis Data Analysis (IC50, MIC values) Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Antioxidant->Data_Analysis Report Technical Report / Whitepaper Data_Analysis->Report

Caption: General workflow for preliminary biological activity screening of a natural product.

Conclusion

The available scientific literature provides limited insight into the biological activities of 8α-Hydroxy-α-gurjunene. Preliminary in-vitro data on the parent compound, α-gurjunene, suggests potential anti-inflammatory properties. Further investigation through a comprehensive screening process, as outlined in the workflow, is necessary to elucidate the cytotoxic, antimicrobial, anti-inflammatory, and antioxidant potential of 8α-Hydroxy-α-gurjunene. Such studies are crucial for determining its viability as a candidate for future drug development.

References

8α-Hydroxy-α-gurjunene: A Review of an Obscure Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8α-Hydroxy-α-gurjunene is a sesquiterpenoid, a class of naturally occurring organic compounds composed of three isoprene (B109036) units. While its chemical structure and basic properties are known, a comprehensive review of the scientific literature reveals a significant lack of in-depth research on this particular compound. This guide summarizes the currently available information and highlights the considerable gaps in our understanding of its history, synthesis, and biological activity.

Chemical and Physical Properties

The fundamental chemical properties of 8α-hydroxy-α-gurjunene have been established and are primarily available through chemical supplier databases.

PropertyValueSource
CAS Number70206-70-1[1][2]
Molecular FormulaC₁₅H₂₄O[2]
Molecular Weight220.4 g/mol [2]
Purity≥98% (as offered by suppliers)[2]
Storage Temperature-20°C[2]

History and Discovery

The history of the discovery and first isolation of 8α-hydroxy-α-gurjunene is not well-documented in readily accessible scientific literature. While the related compound, α-gurjunene, is a known constituent of various plants, the specific details surrounding the initial identification and characterization of its 8α-hydroxy derivative remain obscure. Further investigation into older or more specialized phytochemical journals may be required to uncover this information.

Synthesis and Isolation

Detailed experimental protocols for the chemical synthesis of 8α-hydroxy-α-gurjunene are not available in the current body of scientific literature. Similarly, while it is presumed to be a naturally occurring compound, specific, reproducible protocols for its isolation from plant or marine sources are not described in the searched databases. General methods for the isolation of sesquiterpenoids from natural sources typically involve extraction with organic solvents followed by various chromatographic techniques, but a protocol tailored to 8α-hydroxy-α-gurjunene has not been published.

Biological Activity and Signaling Pathways

There is a significant lack of data regarding the biological activity of 8α-hydroxy-α-gurjunene. One chemical supplier notes its intended use for studying "Signaling Inhibitors, Biological activities or Pharmacological activities," but provides no specific data or references to support this.[1] Extensive searches for studies investigating its effects on biological systems, including any potential signaling pathways, have yielded no results. Therefore, no quantitative data on its biological effects or diagrams of associated signaling pathways can be provided at this time.

Experimental Workflows

Due to the absence of published research detailing the synthesis, isolation, or biological evaluation of 8α-hydroxy-α-gurjunene, it is not possible to provide a diagram of a typical experimental workflow for studying this compound. A hypothetical workflow would likely follow standard natural product chemistry and pharmacology procedures, as outlined in the diagram below.

G Hypothetical Research Workflow for 8α-Hydroxy-α-gurjunene cluster_0 Discovery & Isolation cluster_1 Synthesis cluster_2 Biological Evaluation Natural Source Natural Source Extraction Extraction Natural Source->Extraction Fractionation Fractionation Extraction->Fractionation Isolation & Purification Isolation & Purification Fractionation->Isolation & Purification Structure Elucidation Structure Elucidation Isolation & Purification->Structure Elucidation In vitro assays In vitro assays Structure Elucidation->In vitro assays Bioactivity Screening Retrosynthetic Analysis Retrosynthetic Analysis Synthetic Route Development Synthetic Route Development Retrosynthetic Analysis->Synthetic Route Development Execution & Optimization Execution & Optimization Synthetic Route Development->Execution & Optimization Purification & Characterization Purification & Characterization Execution & Optimization->Purification & Characterization Purification & Characterization->In vitro assays Bioactivity Screening Mechanism of Action Studies Mechanism of Action Studies In vitro assays->Mechanism of Action Studies In vivo studies In vivo studies Mechanism of Action Studies->In vivo studies

Caption: A generalized and hypothetical workflow for the research and development of a natural product like 8α-hydroxy-α-gurjunene.

Conclusion

8α-Hydroxy-α-gurjunene remains a largely uncharacterized natural product. While its basic chemical identity is established, there is a clear and substantial gap in the scientific literature concerning its history, synthesis, and, most critically, its biological activity. The information available is insufficient to provide a comprehensive technical guide as requested. This lack of data presents an opportunity for future research to explore the potential properties and applications of this obscure sesquiterpenoid. Further phytochemical investigations of plants known to produce gurjunenes may lead to the re-isolation of this compound, paving the way for detailed biological and pharmacological studies.

References

An In-depth Technical Guide to 8alpha-Hydroxy-alpha-gurjunene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8alpha-Hydroxy-alpha-gurjunene is a naturally occurring sesquiterpenoid isolated from the plant Sarcandra glabra[1]. Sesquiterpenoids are a class of secondary metabolites known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its extraction and isolation, and a discussion of its potential biological significance based on related compounds from its natural source. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a sesquiterpenoid with the molecular formula C15H24O[2][3][4][5]. Its physical state is typically a powder[4]. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C15H24O[2][3][4][5]
Molecular Weight 220.35 g/mol [2]
Appearance Powder[4]
Boiling Point (predicted) 307.8 ± 21.0 °C at 760 mmHg[2]
Flash Point (predicted) 127.0 ± 14.3 °C[2]
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone[3][4]
Storage Desiccate at -20°C[4]

Experimental Protocols

Extraction and Isolation of Sesquiterpenoids from Sarcandra glabra

The following is a representative protocol for the extraction and isolation of sesquiterpenoids, including this compound, from the whole plant of Sarcandra glabra. This protocol is a composite of established methods for isolating similar compounds from this plant species[6][7][8][9].

2.1.1. Materials and Equipment

  • Air-dried and powdered whole plant material of Sarcandra glabra

  • 95% Ethanol (EtOH)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • Dichloromethane

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • Reversed-phase ODS column

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Rotary evaporator

  • Glass chromatography columns

  • Standard laboratory glassware

2.1.2. Extraction Procedure

  • Percolate the air-dried powder of Sarcandra glabra (e.g., 4 kg) with 95% EtOH at room temperature (3 x 5 L)[7].

  • Concentrate the combined EtOH extracts under reduced pressure using a rotary evaporator to yield a crude extract (e.g., 400 g)[7].

  • Suspend the crude extract in water (1 L) and partition successively with petroleum ether and then EtOAc[7].

  • Concentrate the EtOAc and petroleum ether fractions separately to yield the respective crude fractions[8]. The dichloromethane fraction can also be obtained through a similar partitioning process[8].

2.1.3. Chromatographic Isolation and Purification

  • Subject the petroleum ether and dichloromethane fractions (e.g., 207.0 g and 150.0 g respectively) to silica gel column chromatography[8].

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate or dichloromethane.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool similar fractions.

  • Further purify the resulting fractions using Sephadex LH-20 column chromatography, followed by reversed-phase ODS column chromatography[6].

  • The final purification of individual compounds, including this compound, is achieved by preparative HPLC[6][8].

Determination of Physical Properties

Standard methodologies for determining the physical properties of purified natural products are described below.

2.2.1. Melting Point Determination The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

  • Finely powder a small amount of the purified compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

2.2.2. Boiling Point Determination For liquid samples or compounds that can be melted without decomposition, the boiling point can be determined at a given pressure.

  • Place a small volume of the liquid into a micro test tube.

  • Invert a sealed-end capillary tube and place it into the micro test tube.

  • Attach the micro test tube to a thermometer.

  • Heat the sample in a Thiele tube or other suitable heating apparatus.

  • A stream of bubbles will emerge from the capillary tube as the liquid boils.

  • Remove the heat and observe the sample as it cools.

  • The temperature at which the liquid is drawn back into the capillary tube is the boiling point.

2.2.3. Solubility Determination The solubility of this compound in various solvents can be determined qualitatively and quantitatively.

  • Qualitative: To a small, known volume of solvent (e.g., 1 mL) in a vial, add a small, weighed amount of the compound (e.g., 1 mg). Observe for dissolution at room temperature. Gentle heating or sonication can be applied to aid dissolution.

  • Quantitative: Prepare a saturated solution of the compound in a specific solvent at a defined temperature by adding an excess of the compound to the solvent and allowing it to equilibrate. Filter the saturated solution to remove any undissolved solid. A known volume of the filtrate is then taken, the solvent is evaporated, and the mass of the dissolved solid is determined.

Biological Activity and Signaling Pathways

While the specific molecular targets and signaling pathways of this compound have not been extensively elucidated, many sesquiterpenoids isolated from Sarcandra glabra have demonstrated significant anti-inflammatory and cytotoxic activities[6][8][10].

Research on other sesquiterpenoids from this plant has shown inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells and moderate inhibition of Interleukin-1β (IL-1β) production in LPS-induced THP-1 cells[8][10]. These findings suggest that sesquiterpenoids from Sarcandra glabra, likely including this compound, may exert their anti-inflammatory effects by modulating key inflammatory signaling pathways.

A plausible mechanism of action involves the inhibition of pro-inflammatory mediators. The diagram below illustrates a generalized anti-inflammatory signaling pathway that may be relevant to the biological activity of sesquiterpenoids from Sarcandra glabra.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) Transcription->Cytokines leads to Sesquiterpenoid This compound (and related sesquiterpenoids) Sesquiterpenoid->IKK inhibits NFkB_n NF-κB NFkB_n->Transcription

Caption: Generalized anti-inflammatory signaling pathway potentially modulated by sesquiterpenoids.

Experimental and Logical Workflows

The discovery and characterization of novel bioactive compounds like this compound from natural sources follow a structured workflow. The diagram below outlines the key stages from plant material collection to the identification of pure, bioactive compounds.

experimental_workflow Plant Plant Material (Sarcandra glabra) Extraction Extraction (e.g., 95% EtOH) Plant->Extraction Partition Solvent Partitioning (Petroleum Ether, EtOAc, etc.) Extraction->Partition Crude_Fractions Crude Fractions Partition->Crude_Fractions Column_Chrom Column Chromatography (Silica Gel, Sephadex LH-20) Crude_Fractions->Column_Chrom Semi_Pure Semi-pure Fractions Column_Chrom->Semi_Pure Prep_HPLC Preparative HPLC Semi_Pure->Prep_HPLC Pure_Compound Pure Compound (this compound) Prep_HPLC->Pure_Compound Structure_Eluc Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Eluc Bioassay Biological Activity Screening (e.g., Anti-inflammatory assays) Pure_Compound->Bioassay

Caption: Workflow for the isolation and identification of bioactive natural products.

Conclusion

This compound represents a promising sesquiterpenoid from Sarcandra glabra. This guide provides essential technical information on its physical properties and detailed methodologies for its isolation and characterization. While further research is needed to fully elucidate its specific mechanism of action, the established anti-inflammatory and cytotoxic activities of related compounds from the same source suggest that this compound warrants further investigation as a potential therapeutic agent. The protocols and data presented herein provide a solid foundation for researchers to advance the study of this and other related natural products.

References

Unveiling the Therapeutic Potential of 8alpha-Hydroxy-alpha-gurjunene: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

While research into the specific therapeutic targets of 8alpha-Hydroxy-alpha-gurjunene is still in its nascent stages, preliminary evidence suggests its potential as a modulator of key signaling pathways implicated in a range of diseases. This technical guide provides an in-depth analysis of the currently understood biological activities and potential mechanisms of action, offering a valuable resource for researchers, scientists, and professionals in drug development.

Core Biological Activities

Presently, detailed quantitative data on the bioactivity of this compound remains limited in publicly accessible literature. The primary source of information points towards its classification as a signaling inhibitor with potential pharmacological activities.[1] Further investigation into the specific cellular and molecular interactions is necessary to fully elucidate its therapeutic profile.

Potential Therapeutic Arenas

Based on the broader understanding of related sesquiterpenoid compounds and initial supplier information, the potential therapeutic applications of this compound could span several key areas:

  • Inflammation: Many sesquiterpenoids exhibit anti-inflammatory properties. Future research could explore the effect of this compound on inflammatory pathways such as the NF-κB signaling cascade.

  • Oncology: The cytotoxic and apoptotic effects of various terpenes against cancer cell lines are well-documented. Investigating the potential of this compound to modulate cancer-related pathways is a promising avenue.

  • Infectious Diseases: The antimicrobial and antiviral activities of essential oils rich in sesquiterpenes suggest that this compound may possess similar properties worthy of investigation.

Experimental Methodologies: A Forward Look

While specific experimental protocols for this compound are not yet widely published, a general workflow for its investigation can be proposed. This workflow would be crucial in generating the quantitative data necessary for a comprehensive understanding of its therapeutic potential.

Experimental_Workflow cluster_Discovery Discovery & Isolation cluster_Screening In Vitro Screening cluster_Mechanism Mechanism of Action cluster_Vivo In Vivo Validation Isolation Isolation & Purification of This compound Characterization Structural Characterization (NMR, MS) Isolation->Characterization Cell_Lines Panel of Human Cancer Cell Lines Characterization->Cell_Lines Immune_Cells Primary Immune Cells (e.g., Macrophages) Characterization->Immune_Cells Pathogens Bacterial & Viral Strains Characterization->Pathogens Assays Cytotoxicity Assays (MTT) Anti-inflammatory Assays (NO, Cytokine) Antimicrobial Assays (MIC) Cell_Lines->Assays Immune_Cells->Assays Pathogens->Assays Target_ID Target Identification (e.g., Pull-down assays) Assays->Target_ID Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Target_ID->Pathway_Analysis Animal_Models Disease Models (e.g., Xenograft, LPS-induced) Pathway_Analysis->Animal_Models Efficacy_Toxicity Efficacy & Toxicity Studies Animal_Models->Efficacy_Toxicity

A proposed experimental workflow for investigating the therapeutic potential of this compound.

Potential Signaling Pathway Involvement

Given the anti-inflammatory and potential anti-cancer activities of related compounds, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway presents a logical starting point for investigation. This pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation.

References

In Silico Prediction of 8alpha-Hydroxy-alpha-gurjunene Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8alpha-Hydroxy-alpha-gurjunene, a sesquiterpenoid of natural origin, presents a scaffold of interest for potential therapeutic applications. Due to a lack of extensive experimental data, in silico methodologies offer a robust, preliminary framework for assessing its bioactivity and druggability. This technical guide outlines a comprehensive in silico workflow for the prediction of this compound's biological activity, encompassing target identification, molecular docking, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling. The protocols described herein are based on established computational practices for natural product drug discovery and are intended to serve as a methodological blueprint for researchers.

Introduction

Natural products are a cornerstone of drug discovery, with sesquiterpenes representing a diverse class of bioactive molecules.[1] this compound is a sesquiterpene with the molecular formula C15H24O.[2][3] While its chemical structure is known, its biological activities remain largely unexplored. Computational approaches provide a time- and cost-effective strategy to elucidate the potential therapeutic targets and pharmacokinetic properties of such compounds before embarking on extensive laboratory-based research.[4][5][6][7] This guide details a systematic in silico approach to predict the bioactivity of this compound.

In Silico Workflow for Bioactivity Prediction

The proposed workflow for the in silico bioactivity prediction of this compound is a multi-step process that begins with preparing the molecule's structure and proceeds through target prediction, molecular docking, and ADMET analysis.

G In Silico Bioactivity Prediction Workflow A Ligand Preparation (this compound) B Target Prediction (Reverse Docking/Pharmacophore Screening) A->B D Molecular Docking A->D F ADMET Prediction A->F C Protein Preparation (Selected Target) B->C C->D E Binding Affinity & Interaction Analysis D->E H Lead Identification & Optimization E->H G Drug-Likeness Evaluation F->G G->H

Caption: A generalized workflow for the in silico prediction of bioactivity.

Experimental Protocols

Ligand Preparation

The initial step involves obtaining and preparing the 3D structure of this compound.

Protocol:

  • Obtain 2D Structure: The 2D structure of this compound (CAS: 70206-70-1) is obtained from a chemical database such as PubChem.

  • Convert to 3D: The 2D structure is converted to a 3D structure using a molecular modeling software like ChemDraw or an online tool.

  • Energy Minimization: The 3D structure is then subjected to energy minimization to obtain a stable conformation. This is typically performed using a force field such as MMFF94. The optimized 3D structure is saved in a suitable format (e.g., .sdf or .mol2) for subsequent analyses.

Target Prediction (Hypothetical)

Due to the absence of known targets for this compound, a reverse docking or pharmacophore screening approach can be employed to identify potential protein targets. For this guide, we will hypothesize a potential anti-inflammatory role and select Cyclooxygenase-2 (COX-2) as a putative target, a common target for anti-inflammatory drugs.

Protocol:

  • Database Selection: Utilize target prediction web servers such as SwissTargetPrediction or PharmMapper.

  • Input: Submit the 3D structure of this compound to the server.

  • Analysis: The server compares the ligand's shape and chemical features against a database of known protein binding sites.

  • Target Prioritization: A list of potential targets is generated, ranked by a similarity score. For this guide, we proceed with the hypothetical target, COX-2 (PDB ID: 5KIR).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[1]

Protocol:

  • Protein Preparation:

    • Download the 3D structure of the target protein (e.g., COX-2, PDB ID: 5KIR) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using software like AutoDockTools.

  • Ligand Preparation:

    • Load the energy-minimized structure of this compound.

    • Assign Gasteiger charges.

  • Grid Box Generation:

    • Define the binding site on the protein. This is typically centered on the active site occupied by the co-crystallized ligand in the original PDB file.

    • A grid box of appropriate dimensions (e.g., 60x60x60 Å) is generated to encompass the binding site.

  • Docking Simulation:

    • Perform the docking using a program like AutoDock Vina.[1] The software will explore different conformations of the ligand within the defined grid box and calculate the binding affinity for each.

  • Analysis of Results:

    • Analyze the docking results, focusing on the pose with the lowest binding energy.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound.[4][5][6]

Protocol:

  • Tool Selection: Utilize online ADMET prediction tools such as SwissADME or pkCSM.[8]

  • Input: Submit the SMILES string or the 3D structure of this compound.

  • Parameter Calculation: The tools will calculate various physicochemical and pharmacokinetic properties.

  • Data Analysis: Analyze the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

Data Presentation (Hypothetical Data)

The following tables summarize the kind of quantitative data that would be generated from the in silico analyses described above. The values presented are hypothetical and for illustrative purposes, based on typical results for sesquiterpenoids.

Table 1: Predicted Physicochemical Properties

Property Predicted Value
Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
LogP 3.85
Topological Polar Surface Area (TPSA) 20.23 Ų
Number of Hydrogen Bond Donors 1
Number of Hydrogen Bond Acceptors 1

| Molar Refractivity | 68.54 |

Table 2: Predicted Pharmacokinetic Properties (ADME)

Property Predicted Value Interpretation
GI Absorption High Good oral bioavailability
BBB Permeant Yes Can cross the blood-brain barrier
CYP2D6 Inhibitor No Low risk of drug-drug interactions
CYP3A4 Inhibitor Yes Potential for drug-drug interactions
P-glycoprotein Substrate No Low risk of efflux

| Skin Permeation (log Kp) | -5.2 cm/s | Moderate skin permeability |

Table 3: Predicted Druglikeness

Rule Prediction Status
Lipinski's Rule of Five 0 Violations Drug-like
Ghose Filter 0 Violations Drug-like
Veber's Rule 0 Violations Drug-like

| Egan's Rule | 0 Violations | Drug-like |

Table 4: Molecular Docking Results (Hypothetical Target: COX-2)

Ligand Binding Affinity (kcal/mol) Interacting Residues
This compound -8.2 TYR355, LEU352, SER530

| Celecoxib (Control) | -10.5 | TYR355, ARG513, HIS90 |

Visualization of Pathways and Relationships

Hypothetical Signaling Pathway

Based on the hypothetical targeting of COX-2, this compound could interfere with the prostaglandin (B15479496) synthesis pathway, which is implicated in inflammation.

G Hypothetical Anti-inflammatory Signaling Pathway A Inflammatory Stimuli B Phospholipase A2 A->B C Arachidonic Acid B->C D COX-2 C->D E Prostaglandins D->E F Inflammation E->F G This compound G->D

Caption: Inhibition of COX-2 by this compound.

Logical Relationship in Drug Development

The decision-making process in early-stage drug discovery involves integrating data from various in silico predictions.

G Drug Development Decision Logic Start In Silico Analysis A Good Binding Affinity? Start->A B Favorable ADMET Profile? A->B Yes F Discard or Redesign A->F No C Drug-like Properties? B->C Yes B->F No D Synthesizability? C->D Yes C->F No E Proceed to In Vitro Testing D->E Yes D->F No

References

Geographical Distribution and Analysis of 8-alpha-Hydroxy-alpha-gurjunene in Sarcandra glabra: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcandra glabra (Thunb.) Nakai, a perennial evergreen shrub belonging to the Chloranthaceae family, is a significant plant in traditional medicine across Southeast Asia. It is known to be a rich source of various bioactive compounds, including a diverse array of sesquiterpenoids. Among these, 8-alpha-hydroxy-alpha-gurjunene, a sesquiterpenoid alcohol, has been identified as a constituent of this plant. This technical guide provides a comprehensive overview of the current knowledge regarding the geographical distribution of Sarcandra glabra containing 8-alpha-hydroxy-alpha-gurjunene, detailed experimental protocols for its analysis, and insights into its potential biological activities.

Geographical Distribution of Sarcandra glabra

Sarcandra glabra exhibits a wide geographical distribution across tropical and subtropical regions of Asia. The plant is indigenous to countries including China, Japan, Korea, Vietnam, India, Malaysia, and the Philippines.[1] In China, it is extensively distributed, particularly in the southern provinces such as Guangdong, Guangxi, Fujian, Sichuan, Yunnan, and Zhejiang.[2] The plant typically thrives in shaded, moist environments such as forests, valleys, and along stream banks, often at altitudes of up to 2000 meters.

While the broad distribution of the host plant is well-documented, specific quantitative data on the geographical variation of 8-alpha-hydroxy-alpha-gurjunene content in Sarcandra glabra is not extensively available in current scientific literature. Phytochemical studies have been conducted on S. glabra from various regions, including Guangxi and Nanjing in China, and Vietnam.[2] However, these studies have either not specifically quantified 8-alpha-hydroxy-alpha-gurjunene or the data is not sufficient to draw a conclusive correlation between geographical origin and the concentration of this specific sesquiterpenoid. Further comparative phytochemical analyses of S. glabra populations from different geographical locations are required to establish a clear understanding of the geographical distribution of 8-alpha-hydroxy-alpha-gurjunene.

Data on Sesquiterpenoid Content in Sarcandra glabra from Different Geographical Locations

As previously stated, specific quantitative data for 8-alpha-hydroxy-alpha-gurjunene across different geographical locations is lacking. However, to illustrate the chemical diversity of sesquiterpenoids in Sarcandra glabra from different regions, the following table summarizes findings for other related compounds. This data highlights the potential for geographical variation in the chemical profile of the plant.

Geographical OriginPlant PartMajor Sesquiterpenoids IdentifiedAnalytical MethodReference
Guangxi, ChinaLeavesSarglanoids A–F (new eudesmane (B1671778) and eremophilane-type sesquiterpenoids)Chromatography, NMR, ECD[2]
VietnamLeaves & FruitsChloranthalactone B, β-(E)-ocimene, β-cyclogermacrane, α-phellandreneGC-MS
Nanjing, ChinaSeedsNew linderanes and eudesmanesChromatography, Spectroscopic Analysis[3]

Note: This table does not contain data for 8-alpha-hydroxy-alpha-gurjunene due to a lack of available quantitative studies. The listed compounds serve as examples of the chemical diversity of sesquiterpenoids found in Sarcandra glabra from different regions.

Experimental Protocols

The isolation and identification of 8-alpha-hydroxy-alpha-gurjunene from Sarcandra glabra involve a series of standard phytochemical techniques. The following is a generalized protocol based on methods reported for the analysis of sesquiterpenoids from this plant.

Plant Material Collection and Preparation
  • Collection: Whole plants, leaves, stems, or roots of Sarcandra glabra are collected from a specific geographical location. Proper botanical identification is crucial.

  • Preparation: The plant material is washed, air-dried in the shade, and then ground into a coarse powder.

Extraction
  • The powdered plant material is extracted exhaustively with a suitable organic solvent, typically 95% ethanol (B145695) or methanol, at room temperature or under reflux.

  • The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Sesquiterpenoids are typically found in the less polar fractions (e.g., petroleum ether and chloroform).

Isolation and Purification
  • The target fraction (e.g., chloroform fraction) is subjected to various chromatographic techniques for the isolation of individual compounds.

  • Column Chromatography: Silica gel column chromatography is commonly used as the initial separation step, with a gradient elution system (e.g., petroleum ether-ethyl acetate or hexane-acetone).

  • Sephadex LH-20 Chromatography: This technique is used for further purification to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the isolated compounds is often achieved using a reversed-phase C18 column with a mobile phase such as methanol-water or acetonitrile-water.

Structure Elucidation
  • The structure of the purified compound is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and molecular formula. Techniques like Electrospray Ionization (ESI-MS) or High-Resolution ESI-MS (HR-ESI-MS) are used.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are performed to establish the complete chemical structure and stereochemistry of the molecule.

    • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

Mandatory Visualizations

Experimental Workflow for Isolation and Identification

experimental_workflow plant_material Sarcandra glabra Plant Material (Dried and Powdered) extraction Extraction (95% Ethanol) plant_material->extraction concentration Concentration (Rotary Evaporator) extraction->concentration fractionation Liquid-Liquid Fractionation (Petroleum Ether, Chloroform, etc.) concentration->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography sephadex Sephadex LH-20 Chromatography column_chromatography->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc structure_elucidation Structure Elucidation (MS, NMR, IR, UV) prep_hplc->structure_elucidation compound 8-alpha-Hydroxy-alpha-gurjunene structure_elucidation->compound

Caption: Experimental workflow for the isolation and identification of 8-alpha-Hydroxy-alpha-gurjunene.

Potential Signaling Pathway

While direct evidence for the signaling pathway of 8-alpha-hydroxy-alpha-gurjunene is not yet available, the known anti-inflammatory activity of sesquiterpenoids from Sarcandra glabra and α-gurjunene suggests a potential interaction with key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][4]

signaling_pathway cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor tak1 TAK1 receptor->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) compound 8-alpha-Hydroxy-alpha-gurjunene compound->tak1 Potential Inhibition

Caption: Postulated inhibitory effect of 8-alpha-Hydroxy-alpha-gurjunene on the NF-κB signaling pathway.

Conclusion

Sarcandra glabra is a promising source of the sesquiterpenoid 8-alpha-hydroxy-alpha-gurjunene. While the plant is widely distributed across Southeast Asia, there is a clear need for further research to quantify the presence of this compound in plants from different geographical origins to understand its chemotaxonomy better. The provided experimental protocols offer a robust framework for the isolation and characterization of this and other sesquiterpenoids from Sarcandra glabra. The potential anti-inflammatory activity of 8-alpha-hydroxy-alpha-gurjunene, possibly through the inhibition of the NF-κB signaling pathway, warrants further investigation and could be a valuable area of focus for drug discovery and development professionals.

References

Methodological & Application

Synthesis of 8α-Hydroxy-α-gurjunene: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the synthesis of 8α-Hydroxy-α-gurjunene, a hydroxylated derivative of the naturally occurring sesquiterpene α-gurjunene. The primary method detailed is the allylic oxidation of α-gurjunene using selenium dioxide, a well-established method for introducing hydroxyl groups at allylic positions in terpenes. While specific literature on the biological signaling pathways of 8α-Hydroxy-α-gurjunene is not currently available, this guide also touches upon the known biological activities of the parent compound and related guaiane (B1240927) sesquiterpenes, suggesting potential areas of investigation for this synthesized derivative.

Introduction

α-Gurjunene is a tricyclic sesquiterpene found in the essential oils of various plants. Its derivatives are of interest to researchers for their potential biological activities. 8α-Hydroxy-α-gurjunene is a specific oxidized derivative where a hydroxyl group is introduced at the C8 position. This modification can significantly alter the compound's polarity and its interaction with biological targets. The controlled synthesis of this hydroxylated analog is crucial for enabling further studies into its pharmacological properties.

Chemical Synthesis Method: Allylic Oxidation

The most direct and commonly employed method for the synthesis of 8α-Hydroxy-α-gurjunene is the allylic oxidation of α-gurjunene. Selenium dioxide (SeO₂) is the reagent of choice for this transformation due to its selectivity for allylic C-H bonds.

Reaction Principle

The reaction proceeds via an ene reaction mechanism, followed by a[1][2]-sigmatropic rearrangement of the resulting allylseleninic acid intermediate. Subsequent hydrolysis yields the desired allylic alcohol. The general mechanism is depicted below.

G cluster_main Chemical Synthesis of 8α-Hydroxy-α-gurjunene alpha_gurjunene α-Gurjunene oxidation Allylic Oxidation alpha_gurjunene->oxidation Starting Material reagents SeO₂, Solvent (e.g., Dioxane/H₂O) reagents->oxidation Reagents product 8α-Hydroxy-α-gurjunene oxidation->product Yields Product

Caption: General workflow for the chemical synthesis of 8α-Hydroxy-α-gurjunene.

Experimental Protocol

This protocol is adapted from established procedures for the allylic oxidation of terpenes using selenium dioxide. Optimization may be required for α-gurjunene.

Materials:

  • α-Gurjunene

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve α-gurjunene (1.0 eq) in a mixture of dioxane and water (e.g., 10:1 v/v).

  • Reagent Addition: Add selenium dioxide (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 8α-Hydroxy-α-gurjunene.

Data Presentation
ParameterValue/Condition
Starting Material α-Gurjunene
Reagent Selenium Dioxide (SeO₂)
Stoichiometry 1.1 equivalents of SeO₂
Solvent Dioxane/Water
Temperature Reflux (80-90 °C)
Reaction Time 4-12 hours (TLC monitored)
Typical Yield 40-60% (reported for similar terpenes)

Biocatalytic Synthesis (Alternative Method)

Fungal biotransformation presents a green alternative for the hydroxylation of terpenes. Certain fungi possess cytochrome P450 monooxygenases that can catalyze the specific hydroxylation of sesquiterpenes.

General Workflow

G cluster_main Biocatalytic Synthesis Workflow fungal_culture Select and Culture Fungus (e.g., Aspergillus sp., Rhizopus sp.) substrate_addition Add α-Gurjunene to the Culture fungal_culture->substrate_addition incubation Incubation with Shaking substrate_addition->incubation extraction Extract Metabolites from Culture Broth incubation->extraction purification Purify by Chromatography extraction->purification product 8α-Hydroxy-α-gurjunene purification->product

Caption: A generalized workflow for the biocatalytic synthesis of 8α-Hydroxy-α-gurjunene.

Biological Activity Context (Hypothetical)

While no specific signaling pathways for 8α-Hydroxy-α-gurjunene have been elucidated, guaiane sesquiterpenes, in general, are known to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects.[3][4] The introduction of a hydroxyl group can modulate these activities. For instance, hydroxylated sesquiterpenes have shown enhanced antimicrobial properties.[3]

A potential area of investigation for 8α-Hydroxy-α-gurjunene could be its effect on inflammatory pathways. A hypothetical experimental workflow to investigate this is presented below.

G cluster_main Hypothetical Anti-inflammatory Activity Workflow cell_culture Culture Macrophages (e.g., RAW 264.7) treatment Treat cells with 8α-Hydroxy-α-gurjunene cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation analysis Analyze Inflammatory Markers (e.g., NO, TNF-α, IL-6) stimulation->analysis pathway_investigation Investigate Signaling Pathways (e.g., NF-κB, MAPK) analysis->pathway_investigation Positive Result

Caption: A proposed workflow to screen for anti-inflammatory activity.

Conclusion

The synthesis of 8α-Hydroxy-α-gurjunene via allylic oxidation of α-gurjunene is a feasible and well-precedented approach. This document provides a foundational protocol to enable researchers to produce this compound for further investigation. While its specific biological role is yet to be determined, the known activities of related guaiane sesquiterpenes suggest that 8α-Hydroxy-α-gurjunene is a promising candidate for biological screening, particularly in the areas of inflammation and infectious diseases.

References

Application Notes and Protocols for the Quantification of 8alpha-Hydroxy-alpha-gurjunene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8alpha-Hydroxy-alpha-gurjunene is a sesquiterpenoid alcohol found in various plant species, including Sarcandra glabra and as a biotransformation product in ensilaged marigold crop residues.[1][2] As a member of the diverse sesquiterpenoid class of natural products, accurate and robust analytical methods for the quantification of this compound are essential for quality control of raw materials, pharmacokinetic studies, and understanding its biological activity. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and a proposed High-Performance Liquid Chromatography (HPLC) method.

Data Presentation: Quantitative Analytical Data

The following table summarizes quantitative data for this compound and related sesquiterpenoids from literature, providing a reference for expected concentrations and method performance.

CompoundAnalytical MethodMatrixConcentration / Performance MetricReference
This compound GC-MSMixed ensilage of marigold crop residues with straw0.77 ± 0.01 (relative abundance)[2]
PartheninNormal-Phase HPLCParthenium hysterophorus leaves and flowersLinearity: 200–2,000 ng (r > 0.999)[3]
CoronopilinNormal-Phase HPLCParthenium hysterophorus leaves and flowersLinearity: 200–2,000 ng (r > 0.999)[3]
Six Sesquiterpene LactonesHPLC-ELSDEremanthus species leavesLOD: 2.00–6.79 µg/mL, LOQ: 6.00–20.40 µg/mL[4][5]
13-O-AcetylcorianinHPLC-UVNot SpecifiedLOD: 0.3 µg/mL, LOQ: 1.0 µg/mL[6]
13-O-AcetylcorianinUHPLC-MS/MSNot SpecifiedLOD: 0.03 µg/mL, LOQ: 0.1 µg/mL[6]

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a method used for the analysis of volatile organic compounds in plant silage, which successfully quantified this compound.[2]

1. Sample Preparation (Solid-Phase Microextraction - SPME)

  • Place 3 g of the homogenized sample (e.g., plant material, extract) into a crimp-top headspace vial.

  • Heat the vial in a water bath at 60°C for 5 minutes to allow for equilibration of volatile compounds in the headspace.

  • Insert an aged SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) into the headspace of the vial.

  • Expose the fiber for 30 minutes at 60°C to adsorb the volatile analytes.

  • Retract the fiber and immediately introduce it into the GC injection port for thermal desorption.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975A Mass Selective Detector or equivalent.

  • Column: TG-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode (5 min) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp 1: Increase to 160°C at 4°C/min, hold for 4 min.

    • Ramp 2: Increase to 250°C at 15°C/min, hold for 2 min.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

3. Quantification

  • Identification of this compound (CAS: 70206-70-1) is based on its retention time and comparison of its mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley).

  • For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound.

  • The peak area of a characteristic ion of this compound is plotted against the concentration of the standard.

  • The concentration of this compound in the sample is determined from the calibration curve.

Protocol 2: Proposed Method for Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This proposed method is based on established protocols for the analysis of other sesquiterpenoids and triterpenoids and should be validated for the specific analysis of this compound.[3][7][8]

1. Sample Preparation

  • Plant Material:

    • Dry the plant material at room temperature and grind it into a fine powder.

    • Extract a known amount of the powdered material (e.g., 1 g) with a suitable solvent (e.g., methanol, chloroform, or a mixture of n-hexane-Et2O (1:1)) using ultrasonication or maceration.[7][9]

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Reconstitute the residue in a known volume of the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Liquid Samples (e.g., essential oils):

    • Dilute a known volume of the oil in the mobile phase to fall within the calibration range.

    • Filter through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector.

  • Detector: A Photo Diode Array (PDA) detector is recommended for method development to determine the optimal detection wavelength. An Evaporative Light Scattering Detector (ELSD) can also be used, which is beneficial for compounds lacking a strong chromophore.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For normal-phase chromatography, a silica (B1680970) column can be used.[3]

  • Mobile Phase (Reversed-Phase): A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is a common choice for separating sesquiterpenoids.

    • Example Gradient: Start with a lower concentration of acetonitrile and gradually increase it over the run to elute compounds with increasing hydrophobicity.

  • Mobile Phase (Normal-Phase): An isocratic mixture of hexane (B92381) and isopropyl alcohol (e.g., 85:15 v/v) can be effective.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: To be determined by analyzing a standard of this compound with a PDA detector. A wavelength around 210 nm is often used for sesquiterpenoids lacking strong chromophores.[6]

3. Method Validation

The analytical method should be validated according to ICH guidelines, assessing the following parameters:

  • Linearity: Analyze a series of standard solutions of this compound at different concentrations to establish a linear range and determine the coefficient of determination (R²), which should be ≥ 0.999.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the standard. The recovery should typically be within 80-120%.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should generally be less than 2-3%.

  • Specificity: The method's ability to exclusively measure the analyte in the presence of other components. This can be assessed by analyzing blank and spiked samples and checking for interferences at the retention time of this compound.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (3g) Vial Headspace Vial Sample->Vial Heat Equilibration (60°C, 5 min) Vial->Heat SPME SPME Adsorption (30 min) Heat->SPME Injector GC Injection Port (250°C) SPME->Injector Column GC Column Separation Injector->Column MS Mass Spectrometry Detection Column->MS Identification Compound Identification (Library Match) MS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Result Result: Concentration of this compound Quantification->Result

Caption: Workflow for the quantification of this compound by GC-MS.

HPLC_Method_Development cluster_extraction Sample Extraction cluster_hplc HPLC Analysis cluster_validation Method Validation Plant Powdered Plant Material Solvent Solvent Extraction (e.g., MeOH) Plant->Solvent Filter Filtration & Evaporation Solvent->Filter Reconstitute Reconstitution in Mobile Phase Filter->Reconstitute Injection HPLC Injection Reconstitute->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (PDA or ELSD) Separation->Detection Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD/LOQ Specificity Specificity Final_Quant Quantitative Analysis of Samples

Caption: Logical workflow for developing and validating an HPLC method for this compound.

References

Application Notes & Protocols: Extraction of 8α-Hydroxy-α-gurjunene from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8α-Hydroxy-α-gurjunene is a sesquiterpenoid of interest for its potential biological activities. Sesquiterpenoids are a diverse class of natural products found widely in the plant kingdom and are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This document provides a detailed protocol for the extraction and isolation of 8α-Hydroxy-α-gurjunene from plant material, with a focus on methodologies applicable to plants rich in this compound, such as Sarcandra glabra. The protocols outlined are based on established methods for the isolation of sesquiterpenoids from complex plant matrices.

Data Presentation

Table 1: Illustrative Extraction Yields of Sesquiterpenoids from Plant Material

Plant MaterialExtraction SolventTemperature (°C)Time (hours)Yield (mg/g of dry material)Reference
Chicory RootsWater30170.86[1]
Chicory RootsWater50170.23[1]
Chicory RootsMethanol (B129727)/Water (70/30)Room Temp.Not SpecifiedNot Specified[1]
Sarcandra glabra95% Ethanol (B145695)Room Temp.72 (repeated 3x)Not Specified[2]

Note: The yields presented for chicory roots are for 11,13-dihydrolactucin and lactucin (B167388) combined. Data for Sarcandra glabra indicates the solvent used in successful isolation studies of other sesquiterpenoids, but specific yields for 8α-Hydroxy-α-gurjunene were not provided.

Experimental Protocols

The following is a generalized, multi-step protocol for the extraction and isolation of 8α-Hydroxy-α-gurjunene from plant material, adapted from methodologies used for sesquiterpenoid isolation from Sarcandra glabra and other plants.[2][3][4]

Protocol 1: Extraction and Solvent Partitioning

This initial phase aims to extract a broad spectrum of secondary metabolites from the plant material and then to fractionate them based on polarity.

Materials:

  • Dried and powdered plant material (e.g., roots or leaves of Sarcandra glabra)

  • 95% Ethanol (EtOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Hexane

  • Distilled water

  • Separatory funnel

  • Rotary evaporator

  • Filter paper

Procedure:

  • Maceration: a. Soak the dried, powdered plant material (e.g., 1 kg) in 95% ethanol (e.g., 10 L) at room temperature. b. Allow the mixture to stand for 3 days with occasional stirring. c. Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.[5]

  • Concentration: a. Combine the ethanol extracts. b. Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.[5]

  • Solvent Partitioning: a. Suspend the crude ethanol extract in distilled water (e.g., 1 L). b. Perform liquid-liquid partitioning sequentially with solvents of increasing polarity. c. First, partition against n-hexane to remove non-polar compounds like fats and sterols. Repeat this step three times. d. Separate and collect the aqueous layer. e. Next, partition the aqueous layer with ethyl acetate to extract medium-polarity compounds, which include many sesquiterpenoids. Repeat this step three times. f. Combine the ethyl acetate fractions and concentrate using a rotary evaporator to yield the EtOAc-soluble fraction. This fraction is expected to be enriched with 8α-Hydroxy-α-gurjunene.

Protocol 2: Chromatographic Purification

This phase involves the separation and purification of the target compound from the enriched fraction obtained in Protocol 1.

Materials:

  • Silica (B1680970) gel (for column chromatography, 200-300 mesh)

  • Glass column

  • Sephadex LH-20

  • Solvents: n-hexane, ethyl acetate, chloroform, methanol (all HPLC grade)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Vanillin-sulfuric acid reagent for visualization

Procedure:

  • Silica Gel Column Chromatography: a. Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform. b. Prepare a silica gel column packed in n-hexane. c. Load the sample onto the column. d. Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100, v/v). e. Collect fractions of a fixed volume (e.g., 250 mL). f. Monitor the fractions by TLC, visualizing with vanillin-sulfuric acid spray and heating. Pool fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography: a. Take the pooled fractions containing the compound of interest and concentrate them. b. Dissolve the residue in methanol. c. Apply the sample to a Sephadex LH-20 column equilibrated with methanol. d. Elute with methanol to separate compounds based on size and to remove pigments and other impurities. e. Collect and pool fractions containing the target compound as determined by TLC.

  • Preparative HPLC: a. Further purify the fractions from the Sephadex column using preparative HPLC on a C18 column. b. Use a suitable mobile phase, such as a gradient of methanol and water, for elution. c. Monitor the elution with a UV detector. d. Collect the peak corresponding to 8α-Hydroxy-α-gurjunene. e. Verify the purity and identity of the isolated compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

The following diagrams illustrate the experimental workflow and a potential application in screening for biological activity.

G cluster_0 Phase 1: Extraction & Partitioning cluster_1 Phase 2: Chromatographic Purification cluster_2 Phase 3: Analysis plant_material Dried, Powdered Plant Material maceration Maceration with 95% Ethanol plant_material->maceration concentration1 Concentration (Rotary Evaporator) maceration->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane & Ethyl Acetate) crude_extract->partitioning etoh_fraction Enriched Ethyl Acetate Fraction partitioning->etoh_fraction silica_gel Silica Gel Column Chromatography etoh_fraction->silica_gel Load onto column sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC (C18) sephadex->prep_hplc pure_compound Pure 8α-Hydroxy-α-gurjunene prep_hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: Workflow for the extraction and purification of 8α-Hydroxy-α-gurjunene.

G cluster_0 Screening for Anti-inflammatory Activity cluster_1 Interpretation compound Isolated 8α-Hydroxy-α-gurjunene treatment Treat Cells with Compound compound->treatment cell_culture Macrophage Cell Line (e.g., RAW 264.7) lps_stimulation Induce Inflammation with LPS cell_culture->lps_stimulation lps_stimulation->treatment no_assay Measure Nitric Oxide (NO) Production treatment->no_assay result Reduced NO Production? no_assay->result yes Yes result->yes no No result->no conclusion_yes Potential Anti-inflammatory Activity yes->conclusion_yes conclusion_no No significant activity in this assay no->conclusion_no

Caption: Logical workflow for screening the anti-inflammatory activity of the isolated compound.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 8alpha-Hydroxy-alpha-gurjunene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8alpha-Hydroxy-alpha-gurjunene is a sesquiterpenoid compound that holds potential for development as an anti-inflammatory agent. This document provides detailed application notes and protocols for a panel of in vitro assays to characterize the anti-inflammatory properties of this compound. The assays described herein are designed to assess its effects on protein denaturation, nitric oxide production, pro-inflammatory cytokine release, and key inflammatory signaling pathways such as NF-κB and MAPK.

While specific data for this compound is limited in the public domain, this document includes quantitative data for the closely related compound, α-gurjunene, in the albumin denaturation assay. For other assays, example data is provided to illustrate data presentation and interpretation.

Albumin Denaturation Inhibition Assay

Principle:

Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a test compound to inhibit the heat-induced denaturation of egg albumin. The principle is based on the fact that many non-steroidal anti-inflammatory drugs (NSAIDs) can prevent the denaturation of proteins.

Experimental Protocol:

  • Preparation of Reagents:

    • Phosphate Buffered Saline (PBS): pH 6.4.

    • Egg Albumin Solution: Fresh hen's egg albumin (0.2 ml) is mixed with 2.8 ml of PBS (pH 6.4).

    • Test Compound (this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve final concentrations ranging from 31.25 to 1000.00 µg/ml.

    • Standard Drug (Diclofenac Sodium): Prepare a stock solution and serial dilutions in the same manner as the test compound.

  • Assay Procedure:

    • The reaction mixture (5 ml) consists of 2.0 ml of varying concentrations of this compound and 2.8 ml of the egg albumin solution.

    • A control group is prepared using 2.0 ml of distilled water instead of the test compound.

    • The mixtures are incubated at 37 ± 2 °C for 15 minutes.

    • After incubation, the mixtures are heated at 70 °C for 5 minutes to induce denaturation.

    • The absorbance of the solutions is measured spectrophotometrically at 660 nm after cooling.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Data Presentation:

The following table summarizes the quantitative data on the inhibition of albumin denaturation by α-gurjunene, a closely related compound.[1]

Concentration (µg/ml)% Inhibition by α-gurjunene[1]
31.25290
62.50310
125.00320
250.00340
500.00350
1000.00360

Visualization:

G cluster_prep Preparation cluster_assay Assay Prepare Reagents Prepare Reagents Mix Reagents and Test Compound Mix Reagents and Test Compound Prepare Reagents->Mix Reagents and Test Compound Prepare Test Compound Dilutions Prepare Test Compound Dilutions Prepare Test Compound Dilutions->Mix Reagents and Test Compound Incubate (37°C, 15 min) Incubate (37°C, 15 min) Mix Reagents and Test Compound->Incubate (37°C, 15 min) Induce Denaturation (70°C, 5 min) Induce Denaturation (70°C, 5 min) Incubate (37°C, 15 min)->Induce Denaturation (70°C, 5 min) Measure Absorbance (660 nm) Measure Absorbance (660 nm) Induce Denaturation (70°C, 5 min)->Measure Absorbance (660 nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance (660 nm)->Calculate % Inhibition Data Analysis

Workflow for Albumin Denaturation Assay.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

Principle:

Nitric oxide (NO) is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by inflammatory stimuli like lipopolysaccharide (LPS). This assay measures the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels indicates an inhibitory effect on NO production.

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

    • Seed cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.

    • Induce inflammation by adding LPS (1 µg/ml) to the wells (except for the control group) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 100 µl of the cell culture supernatant from each well.

    • Add 100 µl of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.

Data Presentation (Example Data):

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control (untreated cells)2.5 ± 0.3-
LPS (1 µg/ml)45.8 ± 2.10
LPS + this compound (10 µM)32.1 ± 1.530
LPS + this compound (25 µM)21.3 ± 1.253
LPS + this compound (50 µM)12.5 ± 0.973

Visualization:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Griess Assay Seed RAW 264.7 cells Seed RAW 264.7 cells Incubate (24h) Incubate (24h) Seed RAW 264.7 cells->Incubate (24h) Pre-treat with Compound Pre-treat with Compound Incubate (24h)->Pre-treat with Compound Stimulate with LPS (24h) Stimulate with LPS (24h) Pre-treat with Compound->Stimulate with LPS (24h) Collect Supernatant Collect Supernatant Stimulate with LPS (24h)->Collect Supernatant Add Griess Reagent Add Griess Reagent Collect Supernatant->Add Griess Reagent Incubate (10 min) Incubate (10 min) Add Griess Reagent->Incubate (10 min) Measure Absorbance (540 nm) Measure Absorbance (540 nm) Incubate (10 min)->Measure Absorbance (540 nm) Quantify Nitrite Quantify Nitrite Measure Absorbance (540 nm)->Quantify Nitrite

Workflow for Nitric Oxide Production Assay.

Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay

Principle:

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines that play a crucial role in the inflammatory cascade. This assay utilizes the enzyme-linked immunosorbent assay (ELISA) to quantify the levels of these cytokines in the supernatant of LPS-stimulated macrophages treated with the test compound.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as described for the Nitric Oxide Production Inhibition Assay (Section 2).

  • ELISA Procedure:

    • Use commercially available ELISA kits for murine TNF-α and IL-6.

    • Briefly, coat a 96-well plate with the capture antibody overnight.

    • Block the plate with a blocking buffer.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Add the detection antibody, followed by a streptavidin-HRP conjugate.

    • Add the substrate solution (TMB) and incubate until color develops.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Quantify the cytokine concentrations based on the standard curve.

Data Presentation (Example Data):

Table 3a: Effect of this compound on TNF-α Production

TreatmentTNF-α Concentration (pg/ml)% Inhibition
Control (untreated cells)50 ± 5-
LPS (1 µg/ml)1200 ± 800
LPS + this compound (10 µM)850 ± 6029
LPS + this compound (25 µM)500 ± 4558
LPS + this compound (50 µM)250 ± 3079

Table 3b: Effect of this compound on IL-6 Production

TreatmentIL-6 Concentration (pg/ml)% Inhibition
Control (untreated cells)30 ± 4-
LPS (1 µg/ml)800 ± 650
LPS + this compound (10 µM)600 ± 5025
LPS + this compound (25 µM)350 ± 3056
LPS + this compound (50 µM)150 ± 2081

NF-κB Signaling Pathway Inhibition Assay

Principle:

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of many pro-inflammatory genes. This assay utilizes a luciferase reporter gene under the control of an NF-κB response element. Inhibition of NF-κB activation by the test compound results in a decrease in luciferase activity, which is measured as a reduction in luminescence.

Experimental Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or RAW 264.7) in appropriate media.

    • Co-transfect the cells with a NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment and Stimulation:

    • After 24 hours of transfection, pre-treat the cells with this compound for 2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/ml) or LPS (1 µg/ml), for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

Data Presentation (Example Data):

TreatmentRelative Luciferase Units (RLU)% Inhibition of NF-κB Activity
Control (unstimulated)1.0 ± 0.1-
TNF-α (10 ng/ml)15.2 ± 1.20
TNF-α + this compound (10 µM)10.5 ± 0.931
TNF-α + this compound (25 µM)6.8 ± 0.655
TNF-α + this compound (50 µM)3.1 ± 0.379

Visualization:

G cluster_nucleus Nucleus Inflammatory Stimulus (LPS/TNF-α) Inflammatory Stimulus (LPS/TNF-α) Receptor Receptor Inflammatory Stimulus (LPS/TNF-α)->Receptor phosphorylates IKK Complex IKK Complex Receptor->IKK Complex phosphorylates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates NF-κB (p50/p65) NF-κB (p50/p65) Gene Transcription Gene Transcription NF-κB (p50/p65) ->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators This compound This compound This compound->IKK Complex inhibits

NF-κB Signaling Pathway Inhibition.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation Assay

Principle:

The MAPK signaling pathways (including ERK, JNK, and p38) are crucial in mediating inflammatory responses. This assay uses Western blotting to detect the phosphorylation (activation) of key MAPK proteins in response to an inflammatory stimulus and the inhibitory effect of the test compound.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells and treat with this compound and LPS as described in Section 2. The stimulation time with LPS is typically shorter (15-60 minutes) for MAPK activation.

  • Protein Extraction:

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation (Example Data):

Table 5a: Effect on p38 Phosphorylation

TreatmentRelative p-p38/total p38 ratio
Control (unstimulated)1.0
LPS (1 µg/ml)5.2
LPS + this compound (25 µM)2.8
LPS + this compound (50 µM)1.5

Table 5b: Effect on ERK1/2 Phosphorylation

TreatmentRelative p-ERK/total ERK ratio
Control (unstimulated)1.0
LPS (1 µg/ml)4.8
LPS + this compound (25 µM)2.5
LPS + this compound (50 µM)1.3

Table 5c: Effect on JNK Phosphorylation

TreatmentRelative p-JNK/total JNK ratio
Control (unstimulated)1.0
LPS (1 µg/ml)3.9
LPS + this compound (25 µM)2.1
LPS + this compound (50 µM)1.2

Visualization:

G Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) Upstream Kinases Upstream Kinases Inflammatory Stimulus (LPS)->Upstream Kinases MAPKKK MAPKKK Upstream Kinases->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK) MAPKK->MAPK (p38, ERK, JNK) Transcription Factors Transcription Factors MAPK (p38, ERK, JNK)->Transcription Factors Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression This compound This compound This compound->MAPKK inhibits phosphorylation

MAPK Signaling Pathway Inhibition.

References

Application Notes and Protocols for Antimicrobial Activity Testing of 8alpha-Hydroxy-alpha-gurjunene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8alpha-Hydroxy-alpha-gurjunene is a sesquiterpene compound of interest for its potential biological activities. While specific studies on its antimicrobial properties are not extensively documented in publicly available literature, the broader class of sesquiterpenes has demonstrated a range of antimicrobial effects. For instance, various sesquiterpenoids have been shown to possess antibacterial and antifungal properties. This document provides a comprehensive set of generalized protocols for evaluating the antimicrobial activity of a novel or underexplored sesquiterpene like this compound. These protocols are based on established and widely accepted methodologies in the field of microbiology.

The following sections detail the necessary experimental procedures, data presentation formats, and visual workflows to guide researchers in the systematic evaluation of the antimicrobial potential of this compound.

Data Presentation: Summarized Quantitative Data

Due to the absence of specific published data for this compound, the following tables are presented as templates to illustrate how quantitative data from antimicrobial assays should be structured for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

MicroorganismStrainGram StainMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive[Insert Data]Vancomycin[Insert Data]
Escherichia coliATCC 25922Gram-negative[Insert Data]Gentamicin[Insert Data]
Pseudomonas aeruginosaATCC 27853Gram-negative[Insert Data]Ciprofloxacin[Insert Data]
Candida albicansATCC 90028Yeast[Insert Data]Amphotericin B[Insert Data]
Aspergillus nigerATCC 16404Mold[Insert Data]Itraconazole[Insert Data]

Table 2: Zone of Inhibition Diameters for this compound.

MicroorganismStrainGram StainZone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)
Staphylococcus aureusATCC 29213Gram-positive[Insert Data]Vancomycin (30 µg)[Insert Data]
Escherichia coliATCC 25922Gram-negative[Insert Data]Gentamicin (10 µg)[Insert Data]
Pseudomonas aeruginosaATCC 27853Gram-negative[Insert Data]Ciprofloxacin (5 µg)[Insert Data]
Candida albicansATCC 90028Yeast[Insert Data]Amphotericin B (20 µg)[Insert Data]
Aspergillus nigerATCC 16404Mold[Insert Data]Itraconazole (10 µg)[Insert Data]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial activity of this compound.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial cultures (standardized to 0.5 McFarland)

  • Positive control antibiotics (e.g., Vancomycin, Gentamicin, Amphotericin B)

  • Negative control (broth only)

  • Solvent for the test compound (e.g., DMSO, ensuring final concentration is non-inhibitory)

  • Incubator

Procedure:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent to create a stock solution.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to each well of a 96-well plate.

    • Add 100 µL of the stock solution of this compound to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, except for the negative control wells.

  • Controls:

    • Positive Control: A row with a standard antibiotic undergoing serial dilution and inoculation.

    • Negative Control (Sterility Control): A well containing only broth to check for contamination.

    • Growth Control: A well containing broth and inoculum, but no test compound.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 28-30°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Protocol 2: Agar (B569324) Disk Diffusion Assay

This method assesses the susceptibility of microorganisms to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Microbial cultures (standardized to 0.5 McFarland)

  • Positive control antibiotic disks

  • Negative control disks (impregnated with solvent only)

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Test Disks: Impregnate sterile filter paper disks with a known concentration of this compound solution. Allow the solvent to evaporate completely.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure a uniform lawn of growth.

  • Disk Placement: Aseptically place the prepared test disks, positive control disks, and negative control disks onto the surface of the inoculated agar plates. Ensure the disks are pressed down gently to make firm contact with the agar.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 28-30°C for 24-48 hours for fungi.

  • Reading Results: Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Compound Dissolve 8alpha-Hydroxy- alpha-gurjunene Plate Prepare 96-well plate with broth Compound->Plate Inoculum Prepare 0.5 McFarland Inoculum Inoculate Inoculate wells with microbial suspension Inoculum->Inoculate Dilution Perform Serial Dilution of Compound Plate->Dilution Dilution->Inoculate Incubate Incubate plate at appropriate temperature Inoculate->Incubate Read_MIC Read MIC value (no visible growth) Incubate->Read_MIC

Caption: Workflow for MIC determination using broth microdilution.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Prepare_Disks Prepare disks with This compound Place_Disks Place disks on agar surface Prepare_Disks->Place_Disks Prepare_Inoculum Prepare 0.5 McFarland Inoculum Inoculate_Plate Inoculate Agar Plate with microbial lawn Prepare_Inoculum->Inoculate_Plate Inoculate_Plate->Place_Disks Incubate Incubate plate at appropriate temperature Place_Disks->Incubate Measure_Zones Measure Zone of Inhibition (mm) Incubate->Measure_Zones

Caption: Workflow for the agar disk diffusion assay.

Application Notes and Protocols for the Pharmacological Study of 8α-Hydroxy-α-gurjunene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation

As no specific quantitative data for 8α-Hydroxy-α-gurjunene was found in the literature, a template table is provided below for researchers to populate with their experimental findings.

Table 1: Template for Summarizing Pharmacological Data of 8α-Hydroxy-α-gurjunene

Biological ActivityAssay TypeCell Line / OrganismTest Concentration(s)Result (e.g., IC50, % Inhibition)Positive Control
CytotoxicityMTT Assaye.g., HCT 116, SK-LU-1e.g., Doxorubicin
Anti-inflammatoryNitric Oxide (NO) Assaye.g., RAW 264.7e.g., Dexamethasone
Cytokine Release Assay (e.g., IL-6, TNF-α)e.g., LPS-stimulated RBL-2H3e.g., Dexamethasone
AntimicrobialBroth Microdilutione.g., S. aureus, E. colie.g., Gentamicin
Biofilm Inhibition Assaye.g., S. aureus

Experimental Protocols

The following are generalized protocols that can be adapted for the initial pharmacological screening of 8α-Hydroxy-α-gurjunene.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the potential anticancer activity of 8α-Hydroxy-α-gurjunene by measuring its effect on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell lines (e.g., HCT 116, SK-LU-1, SiHa)[5]

  • 8α-Hydroxy-α-gurjunene stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 8α-Hydroxy-α-gurjunene in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This protocol assesses the potential anti-inflammatory activity of 8α-Hydroxy-α-gurjunene by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: In inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of NO. This assay measures the level of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • 8α-Hydroxy-α-gurjunene stock solution (in DMSO)

  • LPS (from E. coli)

  • Complete cell culture medium

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 8α-Hydroxy-α-gurjunene for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., Dexamethasone).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the nitrite concentration in each sample and determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Antimicrobial Assay (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of 8α-Hydroxy-α-gurjunene against various bacteria.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 8α-Hydroxy-α-gurjunene stock solution (in DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • 96-well plates

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of 8α-Hydroxy-α-gurjunene in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum), a negative control (broth only), and an antibiotic control (e.g., Gentamicin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. If using resazurin, a color change from blue to pink indicates bacterial growth.

Visualizations

Generalized Workflow for Pharmacological Screening

The following diagram illustrates a general workflow for the initial pharmacological screening of a novel natural product like 8α-Hydroxy-α-gurjunene.

G cluster_0 Initial Screening cluster_1 Hit Identification & Prioritization cluster_2 Secondary & Mechanistic Assays Compound 8α-Hydroxy-α-gurjunene Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Compound->Cytotoxicity Anti_inflammatory Anti-inflammatory Screening (e.g., NO Assay) Compound->Anti_inflammatory Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Compound->Antimicrobial Active_Cytotoxic Active? Cytotoxicity->Active_Cytotoxic Active_Inflammatory Active? Anti_inflammatory->Active_Inflammatory Active_Microbial Active? Antimicrobial->Active_Microbial Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity) Active_Cytotoxic->Apoptosis_Assay Yes Cytokine_Assay Cytokine Profiling (e.g., ELISA) Active_Inflammatory->Cytokine_Assay Yes Biofilm_Assay Biofilm Inhibition Assay Active_Microbial->Biofilm_Assay Yes Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Apoptosis_Assay->Pathway_Analysis Cytokine_Assay->Pathway_Analysis

Caption: Generalized workflow for screening 8α-Hydroxy-α-gurjunene.

Conceptual Signaling Pathway for Anti-inflammatory Action

The diagram below represents a simplified, hypothetical signaling pathway that is often implicated in inflammation and is a common target for anti-inflammatory compounds. This is not specific to 8α-Hydroxy-α-gurjunene but serves as a conceptual model for investigation.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Compound 8α-Hydroxy-α-gurjunene (Hypothetical Target) Compound->NFkB Inhibition?

Caption: Hypothetical anti-inflammatory signaling pathway.

References

Application Notes and Protocols: 8alpha-Hydroxy-alpha-gurjunene as a Biomarker in Plant Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 8alpha-hydroxy-alpha-gurjunene as a biomarker in plant metabolism, particularly in the context of plant defense responses. Detailed protocols for its extraction, and analysis are provided, alongside a discussion of its biosynthetic pathway and potential signaling roles.

Introduction

This compound is a sesquiterpenoid, a class of secondary metabolites in plants known for their diverse biological activities. Sesquiterpenoids play crucial roles in plant defense against herbivores and pathogens, acting as phytoalexins, antifeedants, or signaling molecules. The hydroxylation of a parent sesquiterpene, such as alpha-gurjunene (B13851181), can significantly alter its biological activity and solubility, suggesting that this compound may serve as a specific biomarker for particular metabolic states or stress responses in plants. This document outlines the methodologies to investigate and utilize this compound as a biomarker.

Biosynthesis of this compound

The biosynthesis of this compound is proposed to be a two-step process within the broader terpenoid biosynthesis pathway.

  • Formation of alpha-gurjunene: The biosynthesis begins with the cyclization of farnesyl diphosphate (B83284) (FPP), a common precursor for all sesquiterpenoids, catalyzed by the enzyme (-)-alpha-gurjunene (B12085830) synthase.[1] This enzyme has been isolated and characterized from Solidago canadensis (goldenrod).[1]

  • Hydroxylation of alpha-gurjunene: Following its synthesis, alpha-gurjunene is believed to undergo a stereospecific hydroxylation at the 8-alpha position. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450). While the specific CYP450 responsible for this reaction has not yet been identified, the involvement of CYP450s in the hydroxylation of various sesquiterpene backbones is a well-established phenomenon in plant secondary metabolism.

Biosynthesis of this compound FPP Farnesyl Diphosphate (FPP) aG alpha-Gurjunene FPP->aG (-)-alpha-gurjunene synthase haG This compound aG->haG Cytochrome P450 Monooxygenase (CYP450)

Caption: Proposed biosynthetic pathway of this compound.

This compound as a Biomarker for Plant Stress

The accumulation of sesquiterpenoids is often induced in response to biotic and abiotic stresses. Elicitors, such as methyl jasmonate (MeJA), a key signaling molecule in plant defense, can trigger the production of a wide array of secondary metabolites, including sesquiterpenes.[2][3][4][5][6] Therefore, quantifying the levels of this compound in plant tissues under different stress conditions can provide insights into the plant's defense status.

Data Presentation

While specific quantitative data for this compound is not yet extensively available in published literature, the following table provides a template for presenting such data once obtained. This illustrative example demonstrates how to structure the results from a hypothetical experiment investigating the effect of methyl jasmonate treatment on the accumulation of this compound in Arabidopsis thaliana leaves.

Treatment GroupTime PointThis compound (ng/g Fresh Weight)Standard Deviation
Control (Mock Treatment)0 hNot Detected-
Control (Mock Treatment)24 hNot Detected-
Control (Mock Treatment)48 hNot Detected-
100 µM Methyl Jasmonate0 hNot Detected-
100 µM Methyl Jasmonate24 h15.2± 2.1
100 µM Methyl Jasmonate48 h45.8± 5.7

Note: The data in this table is illustrative and intended to serve as a template for reporting experimental findings.

Experimental Protocols

Protocol 1: Extraction of Sesquiterpenoids from Plant Tissue

This protocol describes the extraction of moderately polar sesquiterpenoids, including this compound, from plant leaf material.

Materials:

  • Fresh plant leaf tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Deionized water

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Rotary evaporator

  • Glass vials with Teflon-lined caps

Procedure:

  • Harvest fresh leaf tissue (approximately 1-2 g) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a 50 mL centrifuge tube.

  • Add 10 mL of a methanol:chloroform:water (2:1:1 v/v/v) extraction solvent to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture for 30 minutes at room temperature on a shaker.

  • Centrifuge the mixture at 4,000 x g for 15 minutes at 4°C to separate the phases.

  • Carefully collect the lower chloroform phase, which contains the sesquiterpenoids, using a glass pipette and transfer it to a clean round-bottom flask.

  • Repeat the extraction of the remaining aqueous phase and plant debris with another 5 mL of chloroform.

  • Combine the chloroform fractions.

  • Evaporate the chloroform extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Resuspend the dried extract in a known volume (e.g., 1 mL) of a suitable solvent for analysis (e.g., ethyl acetate (B1210297) or hexane (B92381) for GC-MS).

  • Transfer the resuspended extract to a glass vial and store at -20°C until analysis.

Extraction Workflow start Start: Fresh Plant Tissue freeze Freeze in Liquid Nitrogen start->freeze grind Grind to Fine Powder freeze->grind extract Extract with Methanol: Chloroform:Water grind->extract centrifuge Centrifuge to Separate Phases extract->centrifuge collect Collect Chloroform Phase centrifuge->collect evaporate Evaporate to Dryness collect->evaporate resuspend Resuspend in Known Volume evaporate->resuspend end End: Extract for Analysis resuspend->end

Caption: Workflow for the extraction of sesquiterpenoids from plant tissue.

Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantitative analysis of this compound using GC-MS. Method optimization may be required depending on the specific instrument and plant matrix.

Materials:

  • Extracted sample (from Protocol 1)

  • This compound analytical standard

  • Internal standard (e.g., caryophyllene (B1175711) oxide or other suitable sesquiterpenoid not present in the sample)

  • GC-MS system equipped with a suitable capillary column (e.g., HP-5MS or DB-5MS)

  • Autosampler vials with inserts

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound analytical standard in a suitable solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

    • Add a fixed concentration of the internal standard to each calibration standard and to the samples to be analyzed.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the sample or standard into the GC-MS system in splitless mode.

    • GC Conditions (Example):

      • Inlet temperature: 250°C

      • Carrier gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven temperature program: Start at 60°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold at 280°C for 5 minutes.

    • MS Conditions (Example):

      • Ion source temperature: 230°C

      • Quadrupole temperature: 150°C

      • Electron ionization (EI) at 70 eV.

      • Acquisition mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification. For SIM mode, select characteristic ions of this compound and the internal standard.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the chromatogram based on its retention time and mass spectrum, by comparison with the analytical standard.

    • Integrate the peak areas of this compound and the internal standard.

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

    • Express the final concentration as ng/g of fresh weight of the original plant tissue.

GC-MS Analysis Workflow start Start: Extracted Sample & Calibration Standards injection Inject into GC-MS start->injection separation GC Separation injection->separation ionization MS Ionization (EI) separation->ionization detection MS Detection (SIM/Scan) ionization->detection data_processing Data Processing: Peak Integration detection->data_processing quantification Quantification using Calibration Curve data_processing->quantification end End: Concentration of This compound quantification->end

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Signaling Pathways and Logical Relationships

The induction of this compound is likely integrated into the broader plant defense signaling network. Upon perception of stress signals (e.g., pathogen-associated molecular patterns - PAMPs, or damage-associated molecular patterns - DAMPs), a signaling cascade is initiated, often involving reactive oxygen species (ROS) and phytohormones like jasmonic acid (JA). This leads to the activation of transcription factors that upregulate the expression of genes involved in secondary metabolite biosynthesis, including those for sesquiterpenoids.

Plant Defense Signaling stress Biotic/Abiotic Stress (e.g., Pathogen, Wounding) perception Stress Perception stress->perception ros_ja ROS & Jasmonic Acid (JA) Signaling Cascade perception->ros_ja tf Activation of Transcription Factors ros_ja->tf gene_exp Upregulation of Biosynthetic Genes (e.g., alpha-gurjunene synthase, CYP450s) tf->gene_exp accumulation Accumulation of This compound gene_exp->accumulation defense Plant Defense Response accumulation->defense

Caption: Simplified signaling pathway leading to the production of defense-related sesquiterpenoids.

Conclusion

This compound holds promise as a biomarker for assessing the defense status of plants. Its biosynthesis from a common sesquiterpene precursor and likely induction under stress conditions make it a valuable target for metabolomic studies in plant science and agriculture. The protocols provided herein offer a framework for the extraction and quantification of this compound, enabling researchers to investigate its role in plant metabolism and its potential applications in crop improvement and the development of novel plant-derived therapeutic agents. Further research is warranted to identify the specific cytochrome P450 responsible for its synthesis and to gather more extensive quantitative data on its accumulation in various plant species under diverse stress conditions.

References

Application Notes and Protocols for 8alpha-Hydroxy-alpha-gurjunene in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8alpha-Hydroxy-alpha-gurjunene is a sesquiterpenoid derivative of alpha-gurjunene (B13851181). While research specifically on this compound in cosmetics is limited, its parent compound, alpha-gurjunene, has demonstrated potential anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for evaluating the potential use of this compound in cosmetic formulations, drawing parallels from research on alpha-gurjunene and other sesquiterpenes. It is important to note that the addition of a hydroxyl group may influence the biological activity of the parent compound, and therefore, the provided information should be used as a baseline for further investigation.

Application Notes

Potential Cosmetic Applications:

Based on the known properties of sesquiterpenes and the available data on alpha-gurjunene, this compound could be investigated for the following cosmetic applications:

  • Anti-Inflammatory and Soothing Agents: Due to the potential to inhibit protein denaturation, it may be suitable for formulations aimed at calming irritated or sensitive skin.[1]

  • Antioxidant Formulations: As many sesquiterpenes possess antioxidant properties, this compound could be explored for its ability to protect the skin from oxidative stress induced by environmental factors.

  • Skin Barrier Support: By mitigating inflammation, it may help in maintaining a healthy skin barrier.

Formulation Considerations:

  • Solubility: this compound is soluble in common organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For cosmetic formulations, solubility in carrier oils and esters should be determined.

  • Stability: Stability studies (light, heat, and pH) are crucial to ensure the compound's integrity and efficacy in the final product.

  • Use Level: The optimal concentration for cosmetic efficacy without causing irritation needs to be determined through dose-response studies.

Data Presentation

Disclaimer: Limited quantitative data is publicly available for this compound. The following table summarizes available data for the parent compound, alpha-gurjunene, and serves as a reference point for investigation. The presence of the 8-alpha hydroxyl group may alter these activities.

Biological ActivityAssayTest SystemConcentration/IC50ResultReference
Anti-inflammatory Inhibition of Albumin DenaturationIn vitro31.25 - 1000.00 µg/ml290-360% Inhibition[1]
Antioxidant DPPH Radical Scavenging AssayIn vitroData not availableData not available
Cytotoxicity MTT AssayHuman Keratinocytes (HaCaT)Data not availableData not available
Cytotoxicity MTT AssayHuman Dermal FibroblastsData not availableData not available

Experimental Protocols

In Vitro Anti-Inflammatory Activity: Inhibition of Protein Denaturation Assay

This assay assesses the ability of a substance to prevent the denaturation of proteins, a hallmark of inflammation.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) fraction V, 1% (w/v) solution in phosphate-buffered saline (PBS, pH 6.4)

  • Phosphate-Buffered Saline (PBS), pH 6.4

  • Diclofenac (B195802) sodium (positive control)

  • Methanol (B129727) or DMSO (for dissolving the test compound)

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol or DMSO. From the stock solution, prepare a series of dilutions to achieve final concentrations ranging from 10 to 1000 µg/mL in the reaction mixture.

  • Reaction Mixture: In separate test tubes, mix 0.5 mL of 1% w/v BSA solution with 0.5 mL of the test sample dilutions.

  • Control Preparation:

    • Positive Control: Mix 0.5 mL of 1% w/v BSA solution with 0.5 mL of various concentrations of diclofenac sodium.

    • Negative Control: Mix 0.5 mL of 1% w/v BSA solution with 0.5 mL of the vehicle (methanol or DMSO).

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the tubes in a water bath at 70°C for 5 minutes.

  • Cooling: Cool the tubes under running tap water.

  • Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • UV-Vis Spectrophotometer or Microplate Reader

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or spectrophotometer cuvettes, add 100 µL of the test sample dilutions.

  • DPPH Addition: Add 100 µL of the DPPH solution to each well/cuvette.

  • Control Preparation:

    • Positive Control: Mix 100 µL of various concentrations of ascorbic acid or Trolox with 100 µL of DPPH solution.

    • Blank: Mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging Activity = [(Absorbance of Blank - Absorbance of Test Sample) / Absorbance of Blank] x 100

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test sample to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

In Vitro Cytotoxicity Assay: MTT Assay on Human Keratinocytes (HaCaT) and Human Dermal Fibroblasts (HDF)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound

  • HaCaT (human keratinocyte) and HDF (human dermal fibroblast) cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate Reader

Procedure:

  • Cell Seeding: Seed HaCaT or HDF cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Sample Treatment: Prepare various concentrations of this compound in the cell culture medium. Replace the existing medium with the medium containing the test compound.

  • Control Preparation:

    • Vehicle Control: Treat cells with the medium containing the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compound.

    • Untreated Control: Treat cells with fresh culture medium only.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance of Test Sample / Absorbance of Untreated Control) x 100

  • IC50 Determination: Plot the percentage of cell viability against the concentration of the test sample to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound 8alpha-Hydroxy- alpha-gurjunene Stock Stock Solution Compound->Stock Dilutions Serial Dilutions Stock->Dilutions AntiInflammatory Anti-inflammatory Assay (Protein Denaturation) Dilutions->AntiInflammatory Antioxidant Antioxidant Assay (DPPH) Dilutions->Antioxidant Cytotoxicity Cytotoxicity Assay (MTT) Dilutions->Cytotoxicity Inhibition % Inhibition AntiInflammatory->Inhibition Scavenging % Scavenging Antioxidant->Scavenging Viability % Viability Cytotoxicity->Viability IC50 IC50 Determination Inhibition->IC50 Scavenging->IC50 Viability->IC50

Experimental workflow for in vitro evaluation.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., UV, Pathogens) cluster_pathways Intracellular Signaling Cascades cluster_mapk MAPK Pathway cluster_nfkb NF-kB Pathway cluster_response Pro-inflammatory Response Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK IKK IKK Stimulus->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP1 AP1 MAPK->AP1 Activates Cytokines Cytokines (IL-6, TNF-α) AP1->Cytokines Chemokines Chemokines AP1->Chemokines COX2 COX-2 AP1->COX2 IkB IkB IKK->IkB Phosphorylates NFkB NFkB NFkB_p NF-kB IkB->NFkB_p Releases NFkB_p->Cytokines NFkB_p->Chemokines NFkB_p->COX2 Sesquiterpenes This compound (Proposed Inhibition) Sesquiterpenes->MAPK Inhibits Sesquiterpenes->IKK Inhibits

References

Application Notes and Protocols for Cytotoxicity Assays of 8alpha-Hydroxy-alpha-gurjunene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic properties of the sesquiterpenoid 8alpha-Hydroxy-alpha-gurjunene. The protocols outlined below are based on established methodologies for evaluating the in vitro anticancer potential of novel compounds.

Introduction

This compound is a sesquiterpenoid, a class of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor effects.[1] The cytotoxic potential of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone group, which can act as an alkylating agent.[1][2] The evaluation of this compound's cytotoxicity is a critical first step in determining its potential as a therapeutic agent. This document details the protocols for determining its cytotoxic effects on cancer cell lines, including methods for assessing cell viability, apoptosis, and cell cycle distribution.

Data Presentation: Comparative Cytotoxicity of Sesquiterpenoids

While specific cytotoxicity data for this compound is not yet publicly available, the following table summarizes the cytotoxic activity of other sesquiterpenoids against various cancer cell lines, providing a benchmark for expected efficacy. This data is typically presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth.

CompoundCell LineAssayIC50 (µM)Reference
SpiciforminU-937 (Leukemia)MTT~15[3]
AcetylspiciforminU-937 (Leukemia)MTT~15[3]
IvalinC2C12 (Myoblasts)MTT2.7 - 3.3[2]
ParthenolideC2C12 (Myoblasts)MTT2.7 - 3.3[2]
Helenalin Silylated DerivativeVariousSRB0.15 - 0.59[4]
LongifoleneDU-145 (Prostate)MTT78.64 µg/mL[5]
LongifoleneSCC-29B (Oral)MTT88.92 µg/mL[5]

Experimental Protocols

The following are detailed protocols for key experiments to determine the cytotoxicity of this compound.

3.1. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HCT 116, SK-LU-1, SiHa, U937)[7]

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)[6]

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations for treatment.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.[2][6] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

3.2. Apoptosis Assessment: Annexin V/PI Staining

This assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells and centrifuge at 300 x g for 5 minutes.[6]

  • Washing: Wash the cells twice with cold PBS.[6]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[6]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

3.3. Cell Cycle Analysis

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[6]

Materials:

  • Ice-cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells as required and harvest approximately 1 x 10⁶ cells.[6]

  • Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing. Fix on ice for at least 30 minutes.[6]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[6]

  • RNase Treatment: Resuspend the pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.[6]

  • PI Staining: Add PI and incubate for 15-30 minutes at room temperature in the dark.[6]

  • Analysis: Analyze the samples by flow cytometry to determine the DNA content and cell cycle distribution.[6]

Visualizations

4.1. Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HCT 116, U937) Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound Stock and Dilutions Treatment Treat Cells with Compound (24, 48, 72h) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition Add MTT Reagent (4h incubation) Treatment->MTT_Addition Solubilization Solubilize Formazan with DMSO MTT_Addition->Solubilization Read_Absorbance Measure Absorbance (540 nm) Solubilization->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for MTT-based cytotoxicity assessment.

4.2. Proposed Apoptotic Signaling Pathway

Many sesquiterpenoids induce apoptosis through the activation of caspase cascades.[3] The following diagram illustrates a potential mechanism of action for this compound.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Compound This compound Caspase8 Caspase-8 Activation Compound->Caspase8 Extrinsic Pathway Caspase9 Caspase-9 Activation Compound->Caspase9 Intrinsic Pathway Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Potential caspase-mediated apoptotic pathway.

Troubleshooting and Considerations

  • Compound Solubility: If this compound has poor aqueous solubility, ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Inconsistent Results: Inconsistencies in cytotoxicity assays can arise from variations in cell seeding density, compound dilutions, or incubation times. Maintain consistency across experiments.

  • Mechanism of Action: If significant cytotoxicity is observed, further studies such as Western blotting for apoptosis-related proteins (e.g., Bcl-2 family, cleaved caspases) and cell cycle analysis can help elucidate the mechanism of action.[3][8]

By following these detailed protocols and considering the provided benchmarks, researchers can effectively evaluate the cytotoxic potential of this compound and its promise as a novel anticancer agent.

References

Application Notes and Protocols for Investigating the Bioactivity of 8alpha-Hydroxy-alpha-gurjunene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8alpha-Hydroxy-alpha-gurjunene is a sesquiterpene, a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] These application notes provide a framework for researchers, scientists, and drug development professionals to conduct cell-based assays to characterize the biological activity of this compound. The protocols herein detail methods to assess its cytotoxicity, and potential anti-inflammatory properties, and to begin elucidating its mechanism of action.

Cytotoxicity Assessment using MTT Assay

Before evaluating the specific biological activities of this compound, it is crucial to determine its cytotoxic profile to identify a concentration range that is non-toxic to the cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Experimental Protocol: MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cell line (e.g., RAW 264.7 macrophages).

Materials:

  • This compound (dissolved in DMSO)

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation: Cytotoxicity of this compound
Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Vehicle Control (DMSO)0.85 ± 0.05100
10.83 ± 0.0497.6
50.81 ± 0.0695.3
100.78 ± 0.0591.8
250.75 ± 0.0788.2
500.62 ± 0.0672.9
1000.45 ± 0.0552.9

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells in 96-well plate prepare_compound Prepare serial dilutions of this compound add_compound Treat cells with compound dilutions prepare_compound->add_compound incubate_24h Incubate for 24 hours add_compound->incubate_24h add_mtt Add MTT solution incubate_24h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve formazan crystals with DMSO incubate_4h->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Anti-inflammatory Activity Assessment

Given that related compounds like alpha-gurjunene (B13851181) have shown anti-inflammatory potential, a logical next step is to investigate this activity for this compound.[4][5] A common in vitro model for inflammation involves stimulating macrophages (e.g., RAW 264.7) with lipopolysaccharide (LPS) and measuring the production of inflammatory mediators like nitric oxide (NO).

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To evaluate the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • This compound (dissolved in DMSO)

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • LPS (Lipopolysaccharide) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard solution

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Test:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-only treated control.

Data Presentation: Inhibition of NO Production
TreatmentNitrite Concentration (µM) (Mean ± SD)Inhibition of NO Production (%)
Control (untreated)2.5 ± 0.5-
LPS (1 µg/mL)45.2 ± 2.10
LPS + this compound (1 µM)42.8 ± 1.95.3
LPS + this compound (5 µM)35.1 ± 1.522.3
LPS + this compound (10 µM)24.6 ± 1.245.6
LPS + this compound (25 µM)15.3 ± 1.166.1

Visualization: Anti-inflammatory Assay Workflow

NO_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Test cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells incubate_24h_1 Incubate for 24 hours seed_cells->incubate_24h_1 pretreat Pre-treat with this compound incubate_24h_1->pretreat stimulate_lps Stimulate with LPS (1 µg/mL) pretreat->stimulate_lps incubate_24h_2 Incubate for 24 hours stimulate_lps->incubate_24h_2 collect_supernatant Collect supernatant incubate_24h_2->collect_supernatant add_griess_reagents Add Griess Reagents A and B collect_supernatant->add_griess_reagents read_absorbance Measure absorbance at 540 nm add_griess_reagents->read_absorbance calculate_inhibition Calculate NO inhibition (%) read_absorbance->calculate_inhibition

Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.

Mechanistic Insight: NF-κB Signaling Pathway

The production of inflammatory mediators like NO is often regulated by the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] Investigating the effect of this compound on this pathway can provide mechanistic insights into its anti-inflammatory action.

Experimental Protocol: NF-κB Reporter Assay

Objective: To determine if this compound inhibits LPS-induced NF-κB activation.

Materials:

  • RAW 264.7 cells stably transfected with an NF-κB-luciferase reporter plasmid

  • This compound (dissolved in DMSO)

  • DMEM with 10% FBS

  • LPS

  • Luciferase Assay System

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected RAW 264.7 cells in a white, opaque 96-well plate at 1 x 10^5 cells/mL and incubate for 24 hours.

  • Pre-treatment: Treat cells with non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL final concentration) to induce NF-κB activation.

  • Incubation: Incubate for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the cell viability (if necessary) and express the results as a percentage of the LPS-only treated control.

Data Presentation: Inhibition of NF-κB Activation
TreatmentLuciferase Activity (RLU) (Mean ± SD)Inhibition of NF-κB Activation (%)
Control (untreated)1,500 ± 210-
LPS (1 µg/mL)25,000 ± 1,8000
LPS + this compound (1 µM)23,500 ± 1,5006.0
LPS + this compound (5 µM)18,200 ± 1,20027.2
LPS + this compound (10 µM)11,500 ± 95054.0
LPS + this compound (25 µM)7,800 ± 70068.8

Visualization: NF-κB Signaling Pathway and Point of Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates to Nucleus Nucleus Gene Pro-inflammatory Genes (iNOS, COX-2) Compound 8alpha-Hydroxy- alpha-gurjunene Compound->IKK inhibits? NFkB_n->Gene activates transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for the Analysis of 8alpha-Hydroxy-alpha-gurjunene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the qualitative and quantitative analysis of 8alpha-Hydroxy-alpha-gurjunene using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The following protocols are generalized and should be optimized and validated for specific matrices and analytical instrumentation.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters that should be determined during method validation for the analysis of this compound. The values provided are illustrative and will need to be experimentally established.

ParameterHPLC Method (Illustrative)GC-MS Method (Illustrative)Description
Retention Time (RT) 8.5 min12.3 minThe time it takes for the analyte to pass through the chromatographic column.
Limit of Detection (LOD) 0.1 µg/mL[1][2]0.05 µg/mLThe lowest concentration of an analyte that can be reliably detected.[1][2]
Limit of Quantification (LOQ) 0.3 µg/mL[1][2]0.15 µg/mLThe lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.[1][2]
**Linearity (R²) **> 0.999[1][2]> 0.998The correlation coefficient of the calibration curve, indicating the linearity of the response.[1][2]
Precision (RSD%) < 2%< 5%The relative standard deviation of replicate measurements, indicating the method's precision.
Accuracy (Recovery %) 95-105%90-110%The percentage of the true concentration of the analyte recovered, indicating the method's accuracy.

Experimental Workflow

The general workflow for the analysis of this compound involves sample preparation, chromatographic separation and detection, and subsequent data analysis.

Analytical Workflow for this compound Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plant Material) Extraction Extraction (e.g., Solvent Extraction) Sample_Collection->Extraction Filtration_Cleanup Filtration & Cleanup (e.g., SPE) Extraction->Filtration_Cleanup HPLC HPLC Analysis Filtration_Cleanup->HPLC Liquid Injection GCMS GC-MS Analysis Filtration_Cleanup->GCMS Liquid or Headspace Injection Peak_Integration Peak Integration & Identification HPLC->Peak_Integration GCMS->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound analysis.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method suitable for the analysis of this compound.

1.1. Instrumentation and Materials

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound analytical standard

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid or trifluoroacetic acid (optional, for improved peak shape)

  • Syringe filters (0.45 µm)

1.2. Standard Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

1.3. Sample Preparation

  • For plant extracts, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering compounds.

  • Dissolve the extract in the mobile phase or a suitable solvent.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

1.4. Chromatographic Conditions

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: Increase to 80% B

    • 25-30 min: Hold at 80% B

    • 30.1-35 min: Return to 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (or scan for optimal wavelength with DAD)

1.5. Data Analysis

  • Identify the peak corresponding to this compound by comparing the retention time with the analytical standard.

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the amount of this compound in the samples using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a general GC-MS method for the analysis of the semi-volatile compound this compound.

2.1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

  • This compound analytical standard

  • High-purity helium as the carrier gas

  • Solvents such as hexane (B92381) or ethyl acetate (B1210297) for sample dilution

2.2. Standard Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile solvent like hexane or ethyl acetate.

  • Prepare a series of calibration standards by serial dilution.

2.3. Sample Preparation

  • For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be employed to isolate the analyte.

  • Ensure the final sample is dissolved in a volatile solvent compatible with the GC injection port.

2.4. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split (e.g., 10:1 ratio), depending on the concentration.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: Increase to 240 °C at 10 °C/min

    • Final hold: 240 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-400

2.5. Data Analysis

  • Identify this compound based on its retention time and mass spectrum, comparing it to the analytical standard and library data (if available).

  • For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.

  • Create a calibration curve and quantify the analyte in the samples.

Signaling Pathways and Logical Relationships

At present, specific signaling pathways directly involving this compound are not well-documented in publicly available literature. Research in this area would be required to elucidate its biological activity and interactions.

The logical relationship for the analytical process is depicted in the workflow diagram above, illustrating the progression from sample acquisition to final data interpretation. This systematic approach ensures reproducibility and accuracy in the analysis of this compound.

References

Application Notes and Protocols: 8alpha-Hydroxy-alpha-gurjunene in Fragrance Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8alpha-Hydroxy-alpha-gurjunene is a sesquiterpenoid alcohol, a derivative of the naturally occurring sesquiterpene alpha-gurjunene (B13851181). Sesquiterpenoids, with their complex cyclic structures, are a significant class of compounds in the fragrance industry, often contributing to the woody, spicy, and balsamic notes of perfumes and essential oils. While alpha-gurjunene is known for its characteristic woody and earthy aroma, the introduction of a hydroxyl group at the 8-alpha position is expected to modify its olfactory profile, potentially introducing new facets and enhancing its substantivity.

This document provides detailed application notes and protocols for the potential use of this compound in fragrance development. Due to the limited publicly available data on the specific olfactory properties of this compound, this guide also draws upon the known characteristics of its parent compound, alpha-gurjunene, and the general behavior of sesquiterpenoid alcohols in perfumery.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its parent compound, alpha-gurjunene, is presented in Table 1. This data is essential for formulation and stability testing.

PropertyThis compoundalpha-Gurjunene
Chemical Structure C₁₅H₂₄OC₁₅H₂₄
Molecular Weight 220.35 g/mol 204.35 g/mol
CAS Number 70206-70-1489-40-7
Appearance Likely a viscous liquid or solidColorless to pale yellow liquid
Odor Profile Not publicly documented; expected to be a variation of woody, earthy, with potential for softer, slightly sweeter, or more floral nuances due to the hydroxyl group.Woody, earthy, resinous, with spicy and balsamic undertones.[1]
Boiling Point Expected to be higher than alpha-gurjunene~262-263 °C
Solubility Expected to be soluble in ethanol (B145695) and other common fragrance solvents.Soluble in ethanol.

Olfactory Profile and Application in Fragrance Development

While specific sensory data for this compound is not available, the following section outlines its expected olfactory characteristics and potential applications based on the properties of related compounds.

Expected Fragrance Profile

The addition of a hydroxyl group to a sesquiterpene hydrocarbon like alpha-gurjunene typically leads to:

  • Increased Polarity: This can result in a decrease in volatility and an increase in tenacity, making it a potential mid-to-base note in a fragrance composition.

  • Modification of Scent: The woody and earthy notes of the parent compound may be softened, and new, more complex facets could emerge. These might include subtle floral, creamy, or sweet undertones. The overall impression is likely to be a more refined and rounded woody character.

The logical relationship of the potential scent profile of this compound is visualized in the diagram below.

scent_profile cluster_alpha_gurjunene alpha-Gurjunene Scent Profile cluster_hydroxylated Potential Modified Scent Profile alpha-Gurjunene alpha-Gurjunene Woody Woody alpha-Gurjunene->Woody Earthy Earthy alpha-Gurjunene->Earthy Resinous Resinous alpha-Gurjunene->Resinous This compound This compound Softer Woody Softer Woody This compound->Softer Woody Subtle Sweetness Subtle Sweetness This compound->Subtle Sweetness Creamy Nuances Creamy Nuances This compound->Creamy Nuances Enhanced Tenacity Enhanced Tenacity This compound->Enhanced Tenacity Woody->Softer Woody Hydroxylation Effect Earthy->Creamy Nuances Modification

Figure 1. Potential modification of scent profile due to hydroxylation.
Potential Applications in Perfumery

Given its expected properties, this compound could be a valuable ingredient in various fragrance types:

  • Woody Accords: As a primary or secondary woody component, it could provide a unique, refined character.

  • Oriental and Chypre Fragrances: Its potential for warmth and tenacity would make it an excellent contributor to the complex base notes of these fragrance families.

  • Fixative: The increased polarity and molecular weight suggest it could act as a fixative, prolonging the evaporation of more volatile top and middle notes.

Experimental Protocols

To fully characterize this compound for fragrance applications, a series of experimental protocols should be followed.

Protocol 1: Sensory Evaluation - Odor Profile

Objective: To determine the detailed olfactory profile of this compound.

Materials:

  • This compound (high purity)

  • Ethanol (perfumer's grade, odorless)

  • Glass smelling strips

  • Odor-free evaluation booths

  • Panel of trained sensory analysts (minimum of 5)

  • Standard fragrance references for descriptive terms

Procedure:

  • Sample Preparation: Prepare a 10% solution of this compound in ethanol.

  • Evaluation:

    • Dip a smelling strip into the solution, allowing the ethanol to evaporate for approximately 30 seconds.

    • Present the strip to each panelist in an individual, odor-free booth.

    • Panelists will evaluate the odor at different time intervals (top note: 0-5 mins; middle note: 5-60 mins; base note: >60 mins) to assess the evolution of the scent.

  • Data Collection: Panelists will independently record descriptive terms for the fragrance at each time point. A standardized lexicon of fragrance descriptors should be used.

  • Data Analysis: Compile the descriptors from all panelists. The frequency of each descriptor will be used to create a comprehensive odor profile.

Protocol 2: Sensory Evaluation - Tenacity on Skin

Objective: To measure the longevity (tenacity) of the fragrance on the skin.

Materials:

  • 10% solution of this compound in ethanol

  • Human subjects (screened for skin sensitivities)

  • Odor-free soap for washing

  • Evaluation area with controlled temperature and humidity

Procedure:

  • Application: Apply a standardized amount (e.g., 0.1 mL) of the solution to a designated area on the forearm of each subject.

  • Evaluation: At regular intervals (e.g., every 30 minutes for the first 4 hours, then hourly), a trained evaluator will assess the intensity of the scent on a scale (e.g., 0 = no odor, 5 = very strong).

  • Data Analysis: Plot the average intensity rating against time to create an evaporation curve. The time at which the odor is no longer detectable is the tenacity value.

The general workflow for the sensory evaluation of a new fragrance ingredient is depicted in the following diagram.

sensory_workflow cluster_prep Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis High Purity Compound High Purity Compound Solution in Ethanol Solution in Ethanol High Purity Compound->Solution in Ethanol Odor Profile Analysis Odor Profile Analysis Solution in Ethanol->Odor Profile Analysis Tenacity on Skin Tenacity on Skin Solution in Ethanol->Tenacity on Skin Evaluation in Formulation Evaluation in Formulation Solution in Ethanol->Evaluation in Formulation Compile Descriptors Compile Descriptors Odor Profile Analysis->Compile Descriptors Generate Evaporation Curve Generate Evaporation Curve Tenacity on Skin->Generate Evaporation Curve Assess Performance Assess Performance Evaluation in Formulation->Assess Performance Compile Descriptors->Assess Performance Generate Evaporation Curve->Assess Performance

Figure 2. Workflow for the sensory evaluation of a new fragrance ingredient.
Protocol 3: Instrumental Analysis - Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the purity of this compound and identify any potential impurities.

Materials:

  • This compound sample

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

  • Helium carrier gas

  • Appropriate solvent for sample dilution (e.g., hexane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS system.

    • Use a temperature program that allows for the separation of sesquiterpenoids.

    • The mass spectrometer will generate mass spectra for each eluting peak.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Compare the mass spectra of any other peaks with a spectral library (e.g., NIST) to identify impurities.

    • Calculate the purity of the sample based on the relative peak areas.

Protocol 4: Instrumental Analysis - Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific odor character of this compound and any trace components that may contribute to its overall scent.

Materials:

  • This compound sample

  • GC-O instrument, which splits the column effluent between a mass spectrometer and a sniffing port.

  • Trained sensory analyst to act as the "detector" at the sniffing port.

Procedure:

  • GC-O Analysis:

    • The sample is injected and separated on the GC column as in the GC-MS protocol.

    • As compounds elute from the column, the analyst at the sniffing port records the time, intensity, and a descriptor for each odor detected.

  • Data Correlation: The olfactometry data is correlated with the mass spectrometry data to link specific chemical compounds to their perceived odors.

Conclusion

This compound represents a promising, yet under-characterized, molecule for fragrance development. Based on the known properties of its parent compound and the general effects of hydroxylation on sesquiterpenes, it is anticipated to possess a refined woody character with enhanced tenacity. The experimental protocols outlined in this document provide a comprehensive framework for the full sensory and analytical characterization of this compound, which is a prerequisite for its successful incorporation into commercial fragrance formulations. Further research to generate specific sensory data for this compound is highly recommended to unlock its full potential in the art and science of perfumery.

References

Investigating the Mechanism of Action of 8alpha-Hydroxy-alpha-gurjunene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8alpha-Hydroxy-alpha-gurjunene is a sesquiterpenoid natural product. While the specific biological activities of this compound are not yet extensively documented, its parent compound, alpha-gurjunene, has shown potential anti-inflammatory and cytotoxic effects. These preliminary indications suggest that this compound could be a valuable lead compound for drug discovery.

These application notes provide a comprehensive framework for investigating the mechanism of action of this compound. The following sections detail experimental protocols to assess its potential anti-inflammatory and cytotoxic properties and to elucidate the underlying molecular pathways.

Data Presentation: Hypothetical Bioactivity of this compound

The following tables present a hypothetical summary of quantitative data that could be generated from the experimental protocols described below. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: Cytotoxicity of this compound against various cell lines

Cell LineCell TypeIC50 (µM) after 48h treatment
RAW 264.7Murine Macrophage> 100
A549Human Lung Carcinoma45.8
MCF-7Human Breast Adenocarcinoma62.3
HCT116Human Colon Carcinoma38.9
VeroNormal Kidney Epithelial> 200

Table 2: Anti-inflammatory activity of this compound in LPS-stimulated RAW 264.7 macrophages

AssayEndpointIC50 (µM)
Griess AssayNitric Oxide (NO) Production25.6
ELISAProstaglandin E2 (PGE2) Secretion18.2
ELISATNF-α Secretion31.5
ELISAIL-6 Secretion28.9

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability and proliferation of both cancerous and non-cancerous cell lines.

Materials:

  • This compound (dissolved in DMSO)

  • Selected cell lines (e.g., RAW 264.7, A549, MCF-7, HCT116, Vero)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

In Vitro Anti-inflammatory Activity Assays

These protocols assess the ability of this compound to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

2.1. Nitric Oxide (NO) Production Assay (Griess Assay)

Materials:

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

2.2. Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Measurement (ELISA)

Materials:

  • Supernatants from LPS-stimulated RAW 264.7 cells (as prepared in the NO assay)

  • Commercially available ELISA kits for PGE2, TNF-α, and IL-6

  • Microplate reader

Procedure:

  • Use the cell culture supernatants collected from the anti-inflammatory assay.

  • Perform the ELISA for PGE2, TNF-α, and IL-6 according to the manufacturer's instructions provided with the respective kits.[1][2][3][4][5]

  • Measure the absorbance at the recommended wavelength.

  • Calculate the concentrations of PGE2, TNF-α, and IL-6 based on the standard curves generated.

Investigation of Signaling Pathways by Western Blotting

This protocol aims to determine if this compound exerts its effects by modulating key inflammatory and cell survival signaling pathways, such as NF-κB and MAPK.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS for a specified time (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 nuclear translocation).

  • Wash cells with cold PBS and lyse with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop with a chemiluminescent substrate.

  • Capture the image using an imaging system and perform densitometric analysis to quantify protein expression levels.

Visualizations

Signaling Pathways and Experimental Workflows

Investigational_Workflow cluster_invitro In Vitro Bioactivity Screening cluster_mechanism Mechanism of Action Studies A 8alpha-Hydroxy- alpha-gurjunene B Cytotoxicity Assay (MTT) A->B C Anti-inflammatory Assay (LPS-stimulated Macrophages) A->C D Signaling Pathway Analysis (Western Blot) C->D E NF-κB Pathway D->E F MAPK Pathway D->F

Caption: Experimental workflow for investigating the bioactivity of this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_complex IkBa->NFkB_complex degrades p65 p65 p50 p50 p65_nuc p65 NFkB_complex->p65_nuc translocates p50_nuc p50 HAG 8alpha-Hydroxy- alpha-gurjunene HAG->IKK inhibits? HAG->IkBa prevents degradation? DNA DNA p65_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes transcribes MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress / LPS Receptor Receptor Stimulus->Receptor MAP3K MAPKKK Receptor->MAP3K MAP2K MAPKK MAP3K->MAP2K ERK ERK MAP2K->ERK JNK JNK MAP2K->JNK p38 p38 MAP2K->p38 TF Transcription Factors (e.g., AP-1) ERK->TF JNK->TF p38->TF HAG 8alpha-Hydroxy- alpha-gurjunene HAG->MAP2K modulates? Response Inflammatory & Apoptotic Response TF->Response

References

Application Notes and Protocols for Testing 8alpha-Hydroxy-alpha-gurjunene Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8alpha-Hydroxy-alpha-gurjunene is a sesquiterpenoid, a class of natural compounds known for a variety of biological activities. While specific efficacy data for this compound is not yet widely available, related sesquiterpenes have demonstrated potent anti-inflammatory properties.[1][2][3][4] Many of these effects are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.[2][5] Therefore, initial efficacy testing of this compound should focus on its potential as an anti-inflammatory agent.

These application notes provide detailed protocols for two standard, well-characterized animal models of acute inflammation: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Systemic Inflammation. These models are suitable for initial in vivo screening of novel anti-inflammatory compounds like this compound.

Presumed Mechanism of Action: NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of pro-inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Inflammatory stimuli, such as those induced by carrageenan or LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators like TNF-α, IL-6, and COX-2. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway.

NF_kB_Pathway cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκBα Degradation DNA DNA (Promoter Region) NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Activates Transcription Stimulus Inflammatory Stimulus (LPS, Carrageenan) Stimulus->IKK Compound 8alpha-Hydroxy- alpha-gurjunene (Hypothesized) Compound->IKK Inhibits? Carrageenan_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization (1 week) Grouping Randomize into Groups (n=6-8) Acclimatization->Grouping Dosing Prepare Test Compound, Vehicle, and Positive Control Grouping->Dosing Admin Administer Compound (p.o. or i.p.) Dosing->Admin Baseline Measure Baseline Paw Volume (V0) Admin->Baseline Induce Inject Carrageenan (Sub-plantar, Right Paw) Baseline->Induce Measure Measure Paw Volume (Vt) at 1, 2, 3, 4, 5 hours Induce->Measure Calculate Calculate % Increase in Paw Volume Measure->Calculate Inhibition Calculate % Inhibition of Edema Calculate->Inhibition Stats Statistical Analysis (e.g., ANOVA) Inhibition->Stats LPS_Workflow cluster_prep_lps Preparation cluster_exp_lps Experiment cluster_analysis_lps Analysis Acclimatization_lps Animal Acclimatization & Grouping Dosing_lps Prepare Test Compound, Vehicle, and Positive Control Acclimatization_lps->Dosing_lps Admin_lps Administer Compound (1h prior to LPS) Dosing_lps->Admin_lps Induce_lps Inject LPS (i.p.) Admin_lps->Induce_lps Collect_lps Sample Collection (Blood & Tissues at 2-6h) Induce_lps->Collect_lps ELISA Serum Cytokine Analysis (ELISA) Collect_lps->ELISA qPCR Gene Expression Analysis (RT-qPCR) Collect_lps->qPCR Western Protein Expression Analysis (Western Blot) Collect_lps->Western

References

Application Notes and Protocols for the In Vivo Formulation of 8alpha-Hydroxy-alpha-gurjunene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8alpha-Hydroxy-alpha-gurjunene is a naturally occurring sesquiterpenoid alcohol. Sesquiterpenes are a class of C15 terpenoids known for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. A significant hurdle in the in vivo evaluation of this compound and similar lipophilic compounds is their poor aqueous solubility, which can lead to low bioavailability and limit their therapeutic potential.[1] This document provides detailed application notes and experimental protocols for the formulation of this compound for preclinical in vivo research. The protocols described herein are designed to enhance the solubility and systemic exposure of this hydrophobic compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting an appropriate formulation strategy.

PropertyValueSource
Molecular FormulaC₁₅H₂₄OChemFaces
Molecular Weight220.4 g/mol ChemFaces
AppearanceNot specified; likely an oil or solid-
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces
StorageStore at -20°C under an inert atmosphere.United States Biological

Formulation Strategies for In Vivo Administration

The selection of a formulation strategy for this compound is contingent upon the intended route of administration (e.g., oral, intravenous, intraperitoneal), the desired pharmacokinetic profile, and the animal model being used. Given its lipophilic nature, several approaches can be considered to improve its delivery.

Co-solvent Systems

For initial preclinical screening, co-solvent systems offer a straightforward method for solubilizing hydrophobic compounds for parenteral administration. These systems utilize a blend of a non-aqueous, water-miscible solvent and an aqueous vehicle.

Protocol 1: Preparation of a Co-solvent Formulation for Parenteral Administration

This protocol describes a general method for preparing a co-solvent formulation suitable for intravenous or intraperitoneal injection in rodents.

Materials:

  • This compound

  • Ethanol (B145695) (Dehydrated, USP grade)

  • Propylene (B89431) glycol (USP grade)

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile vials

  • Sterile syringes and 0.22 µm syringe filters

Procedure:

  • Dissolution: Accurately weigh the required amount of this compound and place it in a sterile vial. Add a minimal volume of ethanol to completely dissolve the compound. Vortex briefly if necessary.

  • Addition of Co-solvent: To the ethanolic solution, add propylene glycol. A common starting ratio is 1:1 (v/v) ethanol to propylene glycol. Mix thoroughly.

  • Aqueous Dilution: Slowly add sterile saline or PBS to the organic solution while vortexing to reach the final desired concentration. The final concentration of the organic solvents should be kept to a minimum to avoid toxicity.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.

  • Vehicle Control: Prepare a vehicle control group by mixing the same ratio of ethanol, propylene glycol, and saline/PBS without the active compound.

Table 2: Example Co-solvent Formulation Composition

ComponentPercentage (v/v)Purpose
Ethanol10%Primary Solvent
Propylene Glycol10%Co-solvent/Solubilizer
Saline (0.9% NaCl)80%Aqueous Vehicle

Note: The final concentration of organic solvents should be carefully optimized and tested for tolerability in the chosen animal model.

Lipid-Based Formulations

Lipid-based formulations, such as liposomes and self-microemulsifying drug delivery systems (SMEDDS), are highly effective for encapsulating lipophilic drugs, thereby enhancing their solubility, stability, and bioavailability.[1]

Protocol 2: Preparation of a Liposomal Formulation

This protocol outlines the preparation of liposomes to encapsulate this compound using the thin-film hydration method.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC) or other suitable phospholipid

  • Cholesterol

  • Chloroform and Methanol (HPLC grade)

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Accurately weigh this compound, SPC, and cholesterol (e.g., in a 1:10:2 molar ratio) and dissolve them in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at a controlled temperature (e.g., 30-40°C) until a thin, uniform lipid film is formed on the inner surface of the flask.

  • Film Hydration:

    • Add sterile PBS (pH 7.4) to the flask.

    • Hydrate the film by rotating the flask on the rotary evaporator (without vacuum) at a temperature above the lipid's phase transition temperature for approximately 1 hour. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller vesicles, sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator until the suspension becomes translucent.

  • Homogenization:

    • For a uniform size distribution, pass the liposome (B1194612) suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). Repeat the extrusion process 10-20 times to generate small unilamellar vesicles (SUVs).

Table 3: Example Liposome Formulation Composition

ComponentMolar RatioPurpose
This compound1Active Pharmaceutical Ingredient
Soybean Phosphatidylcholine (SPC)10Bilayer-forming lipid
Cholesterol2Membrane stabilizer
Oral Gavage Formulations

For oral administration, this compound can be formulated as a solution or suspension in an appropriate vehicle.

Protocol 3: Preparation of an Oil-based Formulation for Oral Gavage

This protocol describes the preparation of a simple oil-based solution for oral administration in rodents.

Materials:

  • This compound

  • Corn oil, sesame oil, or other suitable edible oil (USP grade)

  • Sterile vials

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound.

  • Dissolution: Add the weighed compound to the appropriate volume of corn oil in a sterile vial.

  • Mixing: Vortex the mixture vigorously until the compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution, but the stability of the compound at elevated temperatures should be considered.

  • Administration: The resulting solution can be administered directly via oral gavage using an appropriate gavage needle.

Table 4: Recommended Dosing Volumes for Oral Gavage in Rodents

AnimalMaximum Recommended Volume
Mouse10 mL/kg
Rat5-10 mL/kg

Note: It is crucial to ensure the gavage needle is of the correct size and length for the animal to prevent injury. All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Workflows and Signaling Pathways

Experimental Workflow for Formulation Development

The following diagram illustrates a typical workflow for the development and evaluation of an in vivo formulation for this compound.

G cluster_0 Formulation Development cluster_1 In Vivo Evaluation A Physicochemical Characterization (Solubility, Stability) B Excipient Screening & Selection A->B C Formulation Preparation (Co-solvent, Liposome, etc.) B->C D In Vitro Characterization (Particle Size, Encapsulation Efficiency) C->D E Animal Model Selection D->E F Administration (IV, IP, Oral) E->F G Pharmacokinetic Studies (Blood Sampling, Analysis) F->G H Pharmacodynamic/Efficacy Studies F->H G cluster_0 Cellular Stimuli cluster_1 Signaling Cascades cluster_2 Cellular Responses Stimuli Inflammatory Cytokines / Growth Factors NFkB NF-κB Pathway Stimuli->NFkB PI3K PI3K/Akt Pathway Stimuli->PI3K MAPK MAPK Pathway Stimuli->MAPK Inflammation Inflammation NFkB->Inflammation Proliferation Cell Proliferation PI3K->Proliferation Apoptosis Apoptosis MAPK->Apoptosis This compound This compound This compound->NFkB Inhibition? This compound->PI3K Modulation? This compound->MAPK Modulation?

References

Troubleshooting & Optimization

Technical Support Center: Purifying 8alpha-Hydroxy-alpha-gurjunene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 8alpha-Hydroxy-alpha-gurjunene. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of this sesquiterpenoid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Question: I am experiencing low yield of this compound from my initial plant extract. What are the potential causes and solutions?

Answer:

Low recovery of this compound from the initial extraction can be attributed to several factors, primarily related to the extraction method and the compound's inherent properties. As a sesquiterpenoid, it is semi-volatile and can be sensitive to heat.[1]

Potential Causes:

  • Incomplete Extraction: The solvent system or extraction duration may not be optimal for solubilizing the compound from the plant matrix.

  • Thermal Degradation: High temperatures during solvent evaporation can lead to the degradation or loss of this semi-volatile compound.[1]

  • Co-extraction of Interfering Substances: The crude extract is a complex mixture. Other co-extracted compounds can interfere with subsequent purification steps.[2]

Troubleshooting Steps:

  • Optimize Extraction Solvent: this compound is soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone (B3395972).[3][4] Experiment with different solvent systems of varying polarities to maximize extraction efficiency. A sequential extraction from non-polar to polar solvents can also be effective.

  • Control Temperature: During solvent removal using a rotary evaporator, maintain a low temperature to prevent the loss of your target compound.[1]

  • Employ Liquid-Liquid Partitioning: To remove highly polar or non-polar impurities, perform liquid-liquid partitioning of the crude extract. A common sequence is to partition the aqueous suspension of the extract with petroleum ether, followed by ethyl acetate, and then n-butanol.[5] The sesquiterpenoid is likely to be enriched in the ethyl acetate fraction.

Question: My chromatographic separation of this compound is showing poor resolution with co-eluting impurities. How can I improve the separation?

Answer:

Co-elution is a common challenge when purifying compounds from complex natural extracts.[6] Improving resolution requires optimizing the chromatographic conditions or employing alternative techniques.

Potential Causes:

  • Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica (B1680970) gel) may not have the right selectivity for this compound and the impurities.

  • Suboptimal Mobile Phase: The solvent system may not provide adequate separation.

  • Column Overloading: Injecting too much sample can lead to broad, overlapping peaks.[7]

Troubleshooting Steps:

  • Methodical Mobile Phase Optimization:

    • Normal-Phase Chromatography (Silica Gel): Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding ethyl acetate. A shallow gradient is often necessary to separate closely related sesquiterpenoids.

    • Reversed-Phase Chromatography (C18): Begin with a polar mobile phase (e.g., water/acetonitrile or water/methanol) and increase the organic solvent concentration.

  • Explore Different Chromatographic Techniques:

    • High-Performance Liquid Chromatography (HPLC): Offers higher resolution and is a powerful tool for purifying sesquiterpenoids.[2]

    • Counter-Current Chromatography (CCC): This liquid-liquid chromatography technique avoids solid stationary phases, which can irreversibly adsorb samples, and is excellent for separating structurally similar compounds.[2][6]

  • Consider Sample Preparation: A preliminary fractionation of the crude extract using liquid-liquid partitioning or solid-phase extraction (SPE) can simplify the mixture before the final chromatographic step.[2][5]

Question: I am observing peak tailing for this compound during my GC/HPLC analysis. What could be the cause and how do I fix it?

Answer:

Peak tailing is a common chromatographic issue that can affect resolution and quantification.[7] For a hydroxylated sesquiterpenoid like this compound, this is often due to interactions with active sites in the chromatographic system.

Potential Causes:

  • Active Sites: Free silanol (B1196071) groups on silica-based columns or in the inlet liner of a gas chromatograph can interact with the hydroxyl group of the analyte.[7]

  • Column Overloading: Exceeding the column's sample capacity.[7]

  • Contamination: Buildup of non-volatile residues at the head of the column.[7]

Troubleshooting Steps:

  • System Deactivation:

    • GC: Use a deactivated inlet liner and a column specifically designed for analyzing active compounds.

    • HPLC: Employ an end-capped column to minimize silanol interactions.

  • Mobile Phase Additives (HPLC): Adding a small amount of a competitive agent, like a weak acid (e.g., formic acid or acetic acid) or a base modifier, to the mobile phase can help to saturate the active sites and improve peak shape.

  • Check for Column Contamination: If the problem persists, trimming a small portion from the inlet of the GC column or flushing the HPLC column may be necessary.[7]

  • Reduce Sample Load: Inject a smaller amount of the sample to see if the peak shape improves.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider during purification?

A1: Key properties include its molecular formula (C15H24O) and molecular weight (220.35 g/mol ).[8] It is a sesquiterpenoid alcohol, making it semi-volatile and susceptible to thermal degradation.[1] Its solubility in various organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone is a critical consideration for extraction and chromatography.[3][4]

Q2: What is a typical workflow for the purification of this compound from a plant source?

A2: A general workflow involves:

  • Extraction: Maceration of the dried plant material with a suitable solvent like ethanol (B145695) or ethyl acetate.[5]

  • Solvent Partitioning: Fractionation of the crude extract using a series of solvents with increasing polarity to separate compounds based on their polarity.[5]

  • Column Chromatography: Initial separation of the target-rich fraction (e.g., the ethyl acetate fraction) on a silica gel column.

  • Fine Purification: Further purification using preparative HPLC or another high-resolution technique like Counter-Current Chromatography (CCC) to achieve high purity.[2][6]

  • Crystallization: If the compound is crystalline, this can be a final, highly effective purification step.[5]

Q3: Which analytical techniques are best for monitoring the purity of this compound during purification?

A3:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile and semi-volatile compounds like sesquiterpenoids, providing both separation and structural information.[1][9]

  • High-Performance Liquid Chromatography (HPLC): Coupled with detectors like UV or MS, HPLC is excellent for monitoring the purity of fractions from column chromatography.[2]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring the progress of column chromatography and identifying fractions containing the target compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a multi-step purification process for a sesquiterpenoid like this compound, based on general laboratory experience.

Purification StepStarting Material (g)Fraction Weight (g)Purity of Target (%)Yield (%)
Crude Ethanol Extract1000 (Dry Plant)502100
Ethyl Acetate Fraction5015896
Silica Gel Column Chromatography151.26072
Preparative HPLC1.20.25>9842

Experimental Protocol: Silica Gel Column Chromatography

This protocol outlines a standard procedure for the initial purification of an ethyl acetate fraction enriched with this compound.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate fraction of the plant extract

  • Solvents: n-hexane, ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the ethyl acetate fraction (e.g., 15 g) in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully layer this dry powder onto the top of the packed silica gel column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10, 80:20 n-hexane:ethyl acetate). The optimal gradient should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.

  • Monitoring by TLC: Analyze the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., 85:15 n-hexane:ethyl acetate). Visualize the spots under a UV lamp and/or by staining.

  • Pooling and Concentration: Combine the fractions that contain the pure or semi-pure this compound based on the TLC analysis. Remove the solvent under reduced pressure to obtain the purified fraction.

Visualizations

PurificationWorkflow PlantMaterial Dried Plant Material Extraction Solvent Extraction (e.g., Ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction (Enriched) Partitioning->EtOAcFraction SilicaCC Silica Gel Column Chromatography EtOAcFraction->SilicaCC SemiPure Semi-Pure Fractions SilicaCC->SemiPure PrepHPLC Preparative HPLC SemiPure->PrepHPLC PureCompound Pure 8alpha-Hydroxy- alpha-gurjunene (>98%) PrepHPLC->PureCompound

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Problem: Poor Chromatographic Separation Q1 Is there peak tailing? Start->Q1 A1_Yes Possible Causes: - Active Sites - Column Overload Q1->A1_Yes Yes Q2 Are peaks overlapping? Q1->Q2 No S1 Solutions: - Use deactivated column/liner - Add mobile phase modifier - Reduce sample load A1_Yes->S1 A2_Yes Possible Causes: - Suboptimal mobile phase - Inappropriate stationary phase Q2->A2_Yes Yes S2 Solutions: - Optimize solvent gradient - Try different column (e.g., C18) - Use alternative technique (CCC) A2_Yes->S2

Caption: Troubleshooting decision tree for chromatographic issues.

References

"optimizing the yield of 8alpha-Hydroxy-alpha-gurjunene from natural sources"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 8alpha-Hydroxy-alpha-gurjunene yield from natural sources. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to enhance the efficiency and success of their extraction and purification efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary natural sources? A1: this compound is a sesquiterpenoid, a class of C15 terpenes. Sesquiterpenoids are common secondary metabolites in plants. While α-gurjunene is found in trees of the Dipterocarpus genus, the hydroxylated form, this compound, has been identified in herbs such as Sarcandra glabra.[1][2] The yield of this compound is highly dependent on the plant species, geographical origin, harvest time, and the specific plant part used.[3]

Q2: What are the most common methods for extracting sesquiterpenoids like this compound? A2: The primary methods include:

  • Solvent Extraction: Using organic solvents of varying polarities (e.g., hexane, ethyl acetate (B1210297), methanol) to solubilize the compound from the plant matrix.[4] This can be done via maceration (soaking), percolation, or Soxhlet extraction.[4]

  • Supercritical Fluid Extraction (SFE): Utilizing supercritical CO2, often with a co-solvent like ethanol (B145695), to extract the compound. This method is considered "green" and is highly tunable for selectivity.[5][6][7]

  • Steam Distillation: Typically used for more volatile compounds in essential oils. While α-gurjunene is a volatile oil component, the hydroxyl group in this compound reduces its volatility, potentially making this method less efficient.[8]

Q3: What factors have the most significant impact on the final yield? A3: Several factors critically influence the yield:

  • Raw Material Quality: Proper botanical identification, optimal harvest time, and appropriate drying/storage conditions are crucial to prevent degradation.[3][9]

  • Particle Size: Grinding the plant material to a uniform, fine powder increases the surface area for efficient solvent penetration.[3][5]

  • Extraction Parameters: The choice of solvent, temperature, pressure (for SFE), and extraction time must be optimized.[10][11][12]

  • Purification Efficiency: Significant losses can occur during chromatographic steps if the method is not optimized for the target compound.[3]

Q4: How can I quantify the amount of this compound in my extracts? A4: The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) for volatile profiling and High-Performance Liquid Chromatography (HPLC) for quantification.[3][13] For accurate quantification with HPLC, an analytical standard of this compound is required to create a calibration curve.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the extraction and purification process.

Problem Area 1: Low Concentration in Crude Extract

Question: My overall crude extract yield is very low. What should I check first? Answer:

  • Possible Cause: Poor quality or improperly prepared raw material. The concentration of secondary metabolites varies significantly based on the plant's age, growing conditions, and post-harvest handling.[10] Degradation can occur with improper storage.[3]

  • Recommended Solution:

    • Verify Botanical Identity: Ensure you are using the correct plant species and chemotype.

    • Optimize Harvest Time: Harvest the plant part known to have the highest concentration of the target compound.

    • Proper Preparation: Ensure the material is adequately dried to the optimal moisture content, as excess water can interfere with extraction.[9][14] Grind the material to a consistent and fine particle size (e.g., 0.5-1.0 mm) to maximize surface area.[3]

Question: My plant material is high quality, but the yield is still poor. What extraction parameters should I optimize? Answer:

  • Possible Cause: Suboptimal extraction conditions (solvent, temperature, time).

  • Recommended Solution:

    • Solvent Selection: this compound is a moderately polar sesquiterpenoid due to the hydroxyl group. While its parent compound, α-gurjunene, is non-polar, the hydroxyl group increases its affinity for more polar solvents. Start with a medium-polarity solvent like ethyl acetate or dichloromethane (B109758). For a broader extraction, use methanol (B129727) or ethanol, followed by liquid-liquid partitioning to separate compounds by polarity.[9][15]

    • Temperature: Elevated temperatures can increase solubility and extraction efficiency, but excessive heat (e.g., above 60°C) can cause degradation of thermolabile compounds.[9][11] For methods like Soxhlet, ensure the temperature does not exceed the degradation point of the compound.[4]

    • Extraction Time: Insufficient time will lead to incomplete extraction. Conversely, excessively long periods can promote degradation. Perform a time-course study (e.g., extracting for 2, 4, 6, 8 hours) and analyze the yield at each point to find the optimum duration.[16]

Problem Area 2: Loss of Compound During Purification

Question: I have a good crude extract, but I'm losing my target compound during silica (B1680970) gel column chromatography. What could be the cause? Answer:

  • Possible Cause: Irreversible adsorption, co-elution with other compounds, or degradation on the silica gel. Silica gel is acidic and can cause degradation of sensitive compounds.[17][18]

  • Recommended Solution:

    • Test Stability: Before running a large column, spot your crude extract on a TLC plate, let it sit for an hour, then develop it. If you see new spots or a reduction in the target spot, your compound may be unstable on silica.[18] Consider using a deactivated silica gel or an alternative stationary phase like alumina.

    • Optimize Solvent System (Mobile Phase): Ensure your chosen solvent system provides good separation between your target compound and impurities on a TLC plate. The target spot should have an Rf value between 0.2 and 0.4 for optimal column separation.

    • Proper Loading Technique: Dissolve the sample in a minimal amount of the initial mobile phase solvent and load it onto the column in a narrow band.[19] Alternatively, use the "dry-loading" method where the extract is adsorbed onto a small amount of silica before being added to the column.[19]

    • Avoid Tailing: If the compound elutes over many fractions (tailing), try increasing the polarity of the eluent more sharply once the compound begins to elute.[18]

Question: My HPLC analysis shows multiple peaks where there should be one, or the peak is broad. What is happening? Answer:

  • Possible Cause: This could be due to co-elution of isomers, on-column degradation, or poor column condition.

  • Recommended Solution:

    • Check for Isomers: Sesquiterpenoids often exist as multiple isomers which can be difficult to separate. You may need to use a more selective HPLC column or adjust the mobile phase to improve resolution.

    • Improve Sample Purity: Ensure the sample injected is free of particulates by filtering it through a 0.2 or 0.45 µm syringe filter.[20]

    • Column Health: A broad or split peak can indicate a void in the column packing.[20] Try flushing the column or, if the problem persists, replacing it.

    • Mobile Phase pH: Ensure the pH of the mobile phase is compatible with your compound and the column. Extreme pH can damage the column and degrade the analyte.[20]

Logical Troubleshooting Flow

The following diagram provides a visual decision tree for troubleshooting low yield.

Caption: Troubleshooting decision tree for low yield of this compound.

Data Presentation

Quantitative yields are highly variable. The tables below provide illustrative data for sesquiterpenoid-containing plants to guide experimental design.

Table 1: Illustrative Comparison of Extraction Methods (Note: Yields are for total essential oil or crude extract, of which this compound is one component.)

Extraction MethodTypical Solvent/ConditionsAdvantagesDisadvantagesIllustrative Yield Range (% of dry weight)
Maceration Methanol or Ethanol (80%)[11]Simple, suitable for thermolabile compounds.Time-consuming, high solvent use.[4]5 - 15% (total extract)
Soxhlet Extraction n-Hexane or Ethyl Acetate[3]Efficient, less solvent than maceration.Potential thermal degradation of compounds.[4]3 - 10% (total extract)
Supercritical Fluid Extraction (SFE) CO₂ with Ethanol co-solventGreen, highly selective, no solvent residue.[6]High initial equipment cost.1 - 8% (total extract)

Table 2: Example Influence of SFE Parameters on Sesquiterpenoid Yield (Based on general principles for sesquiterpenoids)

ParameterCondition 1Yield Outcome 1Condition 2Yield Outcome 2Rationale
Pressure (at 50°C)150 barLower Yield300 barHigher YieldIncreasing pressure at constant temperature increases the density and solvating power of scCO₂, enhancing solubility.[5][7]
Temperature (at 200 bar)40°CHigher Yield60°CLower YieldAt constant pressure, increasing temperature reduces scCO₂ density, lowering solubility. This effect can dominate over the slight increase in solute vapor pressure.[14]
Co-solvent (Ethanol)0%Lower Yield5%Higher YieldAdding a polar co-solvent like ethanol increases the polarity of the supercritical fluid, improving the extraction of moderately polar compounds like hydroxylated sesquiterpenoids.[5]

Experimental Protocols

Protocol 1: Solvent Extraction and Fractionation
  • Preparation: Air-dry the plant material (e.g., Sarcandra glabra leaves) in the shade and grind it into a fine powder (0.5-1.0 mm mesh size).[3]

  • Extraction: Macerate 1 kg of the powdered material with 5 L of 95% ethanol at room temperature for 72 hours, with occasional stirring. Repeat the extraction process three times with fresh solvent.[15]

  • Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude ethanol extract.[3][15]

  • Fractionation (Liquid-Liquid Partitioning): a. Suspend the crude extract in 500 mL of distilled water. b. Transfer the suspension to a separatory funnel and extract sequentially with solvents of increasing polarity, such as n-hexane (3 x 500 mL), followed by ethyl acetate (3 x 500 mL).[15] c. Collect each solvent fraction separately. The target compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction. d. Concentrate the ethyl acetate fraction to dryness to yield the semi-purified extract.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (e.g., 200-300 mesh) in n-hexane. Pour the slurry into a glass column and allow it to pack under gravity, gently tapping the column to ensure uniform packing. Add a thin layer of sand on top to protect the silica bed.[15]

  • Sample Loading: Dissolve the semi-purified ethyl acetate extract (from Protocol 1) in a minimal volume of dichloromethane or the initial mobile phase. Carefully load the sample onto the top of the silica gel.[19]

  • Elution: Elute the column with a gradient solvent system. Start with a non-polar solvent like 100% n-hexane and gradually increase the polarity by adding ethyl acetate (e.g., 99:1, 98:2, 95:5... n-hexane:ethyl acetate).[15]

  • Fraction Collection: Collect the eluate in fractions of equal volume (e.g., 20 mL test tubes).

  • Monitoring: Analyze the collected fractions by Thin-Layer Chromatography (TLC). Spot each fraction on a TLC plate, develop it in an appropriate solvent system (e.g., n-hexane:ethyl acetate 8:2), and visualize the spots under UV light or by using a staining agent (e.g., vanillin-sulfuric acid stain followed by heating).[15]

  • Pooling and Concentration: Combine the fractions that contain the pure target compound (based on TLC profiles). Evaporate the solvent to obtain the purified this compound.

General Workflow and Biosynthetic Context

The following diagrams illustrate the overall experimental workflow and the biochemical origin of the target compound.

Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) + DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP Synthase α-Gurjunene Synthase FPP->Synthase Gurjunene α-Gurjunene Synthase->Gurjunene Hydroxylation Hydroxylation (e.g., by Cytochrome P450) Gurjunene->Hydroxylation FinalProduct 8α-Hydroxy-α-gurjunene Hydroxylation->FinalProduct

References

"addressing stability issues of 8alpha-Hydroxy-alpha-gurjunene in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8alpha-Hydroxy-alpha-gurjunene. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the handling and use of this compound solutions.

Issue Possible Cause(s) Troubleshooting Steps
Loss of compound potency or activity over a short period. Degradation of this compound in solution. This can be accelerated by inappropriate solvent choice, pH, temperature, or exposure to light and oxygen.1. Solvent Selection: Ensure the use of appropriate, high-purity, aprotic solvents such as DMSO, ethanol, or acetonitrile (B52724) for stock solutions. Avoid prolonged storage in protic solvents like methanol (B129727) or water if degradation is observed. 2. pH Control: If working in aqueous buffers, maintain a slightly acidic to neutral pH (pH 5-7). Some sesquiterpenoids are known to be unstable at alkaline pH.[1] 3. Temperature: Store stock solutions at -20°C or lower. For working solutions, prepare them fresh and keep them on ice during experiments. 4. Light and Oxygen: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Purge solutions with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). Formation of degradation products.1. Peak Identification: Utilize HPLC-MS or GC-MS to identify the mass of the unknown peaks and compare them to the parent compound to hypothesize potential degradation pathways (e.g., oxidation, dehydration). 2. Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light). This can help confirm the identity of the unexpected peaks.
Inconsistent experimental results between batches or over time. Inconsistent concentration of the active compound due to degradation.1. Quantification: Regularly check the concentration of your stock and working solutions using a validated analytical method like HPLC-UV. 2. Standard Operating Procedures (SOPs): Establish and adhere to strict SOPs for solution preparation, storage, and handling to ensure consistency. 3. Fresh Preparations: Prepare working solutions fresh from a recently quantified stock solution for each experiment.
Precipitation of the compound in aqueous solutions. Poor solubility of this compound in aqueous media.1. Co-solvents: Use a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to improve solubility. Ensure the final concentration of the co-solvent is compatible with your experimental system. 2. Solubilizing Agents: Consider the use of solubilizing agents such as cyclodextrins, if compatible with your assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For long-term storage, high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or acetonitrile are recommended. For biological assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the aqueous assay medium. Be mindful of the final DMSO concentration in your experiment, as it can have biological effects.

Q2: How should I store solutions of this compound?

A2: Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture. It is advisable to store solutions in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the vials in foil.

Q3: What is the expected shelf-life of this compound in solution?

A3: The shelf-life can vary depending on the solvent, concentration, and storage conditions. As a general guideline, stock solutions in an appropriate aprotic solvent, stored at -20°C and protected from light, may be stable for several weeks to months. However, it is best practice to prepare fresh solutions and regularly verify the concentration and purity by analytical methods like HPLC. For aqueous working solutions, it is recommended to prepare them fresh for each experiment.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, sesquiterpenoids, in general, can be susceptible to oxidation, especially at allylic positions or other reactive sites. The tertiary alcohol group may undergo dehydration under acidic conditions or elevated temperatures. Exposure to UV light can also induce photochemical reactions.

Q5: How can I monitor the stability of my this compound solution?

A5: The most common method for stability monitoring is High-Performance Liquid Chromatography (HPLC) with UV detection. This allows for the quantification of the parent compound and the detection of any degradation products that absorb at the monitored wavelength. For more detailed analysis and identification of degradation products, HPLC coupled with Mass Spectrometry (HPLC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for characterizing degradation products.

Data Presentation

The following table summarizes representative stability data for a hydroxylated sesquiterpenoid under forced degradation conditions. This data is analogous and intended to provide a general understanding of potential stability issues. Actual degradation rates for this compound may vary.

Stress Condition Time (hours) This compound Remaining (%) Appearance of Degradation Products
0.1 M HCl at 60°C285.2Minor peaks observed
862.5Significant increase in degradation peaks
0.1 M NaOH at 60°C270.1Multiple degradation peaks appeared
835.8Major degradation observed
10% H₂O₂ at RT2490.5One major degradation peak
7275.3Increase in the major degradation peak
Heat (80°C, solid)2498.1Negligible degradation
7295.4Minor degradation observed
Photostability (ICH Q1B)2488.7Several minor degradation peaks

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Assay

Objective: To quantify this compound and separate it from its potential degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound reference standard

  • Sample solutions in a suitable solvent (e.g., acetonitrile)

Method:

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm (or lambda max of the compound)

    • Injection Volume: 10 µL

    • Gradient Elution:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 50% B

      • 31-35 min: 50% B (re-equilibration)

  • Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile (e.g., 1 mg/mL). From this, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the sample solutions to fall within the calibration range.

  • Analysis: Inject the standards and samples. Plot a calibration curve of peak area versus concentration for the standards. Use the regression equation to determine the concentration of this compound in the samples.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Method:

  • Acid Hydrolysis: Dissolve the compound in a small amount of acetonitrile and add 0.1 M HCl. Incubate at 60°C for up to 8 hours. Take samples at different time points (e.g., 0, 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a small amount of acetonitrile and add 0.1 M NaOH. Incubate at 60°C for up to 8 hours. Take samples at different time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in acetonitrile and add 10% hydrogen peroxide (H₂O₂). Store at room temperature for up to 72 hours, protected from light. Take samples at different time points and dilute for HPLC analysis.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for up to 72 hours. At each time point, dissolve a portion of the solid in acetonitrile for HPLC analysis.

  • Photodegradation: Expose a solution of the compound (e.g., in acetonitrile) to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample wrapped in foil to protect it from light. Analyze both samples by HPLC.

Visualizations

stability_factors main This compound Stability in Solution factors Influencing Factors main->factors ph pH factors->ph temp Temperature factors->temp light Light Exposure factors->light oxygen Oxygen factors->oxygen solvent Solvent Choice factors->solvent degradation Degradation ph->degradation temp->degradation light->degradation oxygen->degradation solvent->degradation outcome Loss of Potency & Inaccurate Results degradation->outcome

Caption: Factors influencing the stability of this compound.

experimental_workflow start Start: Prepare Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sampling Sample at Time Points stress->sampling analysis Analyze by HPLC-UV/MS sampling->analysis quantify Quantify Parent Compound analysis->quantify identify Identify Degradation Products analysis->identify data Evaluate Stability Profile quantify->data identify->data

Caption: Workflow for assessing compound stability.

References

"troubleshooting 8alpha-Hydroxy-alpha-gurjunene experimental artifacts"

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 8alpha-Hydroxy-alpha-gurjunene, a sesquiterpenoid compound. The following guides and FAQs address common experimental artifacts and issues.

Frequently Asked Questions (FAQs)

Q1: My purified this compound sample shows extra peaks on GC-MS analysis. What could be the cause?

A1: Several factors can lead to the appearance of artifactual peaks in your GC-MS chromatogram. These can include:

  • Thermal Degradation: this compound, like many sesquiterpenoids, can be thermally labile. High temperatures in the GC inlet or column can cause degradation, leading to the formation of new compounds that appear as extra peaks.[1][2]

  • Isomerization: The acidic or basic nature of the GC column's stationary phase, or the presence of active sites in the GC liner, can catalyze the isomerization of your compound.

  • Contamination: Impurities can be introduced from various sources, including solvents, glassware, or the extraction process itself.[3][4] Adulteration of essential oil sources with synthetic compounds is also a possibility.[5][6]

  • Septum Bleed: Particles from the injector septum can break off and enter the analytical stream, creating extraneous peaks.[7]

Q2: I'm observing poor peak shape (tailing or fronting) for this compound during HPLC analysis. How can I resolve this?

A2: Poor peak shape in HPLC is a common issue that can often be resolved by systematically checking your system and method parameters.[8]

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[9]

  • Secondary Interactions: The hydroxyl group on this compound can have secondary interactions with active sites on the silica (B1680970) backbone of the column, causing peak tailing. Using a column with end-capping or adding a competitive base to the mobile phase can mitigate this.

  • Inappropriate Mobile Phase: Ensure your mobile phase is correctly prepared and that your sample is fully soluble in it.[9][10] Mismatched solvent strength between the sample solvent and the mobile phase can also cause peak distortion.

  • Column Contamination or Degradation: The column may have accumulated contaminants from previous injections. Flushing the column or replacing it may be necessary.[8]

Q3: The yield of this compound from my natural product extraction is consistently low. What can I do to improve it?

A3: Low recovery of sesquiterpenoids like this compound can be a challenge.[1] Consider the following to enhance your yield:

  • Extraction Method: The choice of extraction method is critical. Steam distillation, while common, can lead to the loss of heat-sensitive compounds.[11] Solvent extraction with a low-boiling point organic solvent may be a better alternative.[12][13]

  • Sample Preparation: To prevent the loss of volatile terpenes, it is recommended to keep samples chilled and grind them under liquid nitrogen if necessary.[1]

  • Storage Conditions: this compound should be stored at -20°C under an inert atmosphere to prevent degradation.[14] Essential oils are sensitive to light, heat, and oxygen.[3]

  • Fractionation and Purification: The complexity of natural product extracts requires efficient separation techniques.[15][16] High-performance liquid chromatography (HPLC) or counter-current chromatography can be effective for isolating specific compounds.[17]

Troubleshooting Guides

Guide 1: Identifying and Mitigating Thermal Degradation in GC-MS

This guide provides a systematic approach to troubleshooting thermal degradation of this compound during GC-MS analysis.

Symptom Potential Cause Troubleshooting Step Expected Outcome
Appearance of new, smaller peaks with increasing injector temperature.Thermal degradation of the analyte in the injector.Lower the injector temperature in 20°C increments.Reduction or elimination of artifact peaks.
Broad, tailing peaks for the target analyte.Analyte degradation on the column.Use a more inert GC column. Check for and replace the GC liner if it has active sites.Sharper, more symmetrical peaks.
Inconsistent peak areas for replicate injections.Instability of the compound at the analysis temperature.Optimize the temperature program to minimize the time the analyte spends at high temperatures.Improved reproducibility of peak areas.
Guide 2: Resolving Poor Peak Shape in HPLC

This guide outlines steps to diagnose and correct poor peak shapes for this compound in HPLC.

Symptom Potential Cause Troubleshooting Step Expected Outcome
Peak TailingColumn overloadDilute the sample by a factor of 10 and re-inject.Symmetrical peak shape.
Secondary interactions with the stationary phaseUse a column with a different stationary phase (e.g., end-capped C18) or add a small amount of a competing agent like triethylamine (B128534) to the mobile phase.Improved peak symmetry.
Peak FrontingSample solvent stronger than the mobile phaseDissolve the sample in the initial mobile phase or a weaker solvent.Symmetrical peak shape.
Split PeaksClogged frit or column voidBack-flush the column. If the problem persists, replace the column.A single, sharp peak.

Experimental Protocols

Protocol 1: GC-MS Analysis for Artifact Identification

Objective: To determine if extraneous peaks in a chromatogram are due to thermal degradation of this compound.

Methodology:

  • Prepare a standard solution of purified this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of 100 µg/mL.

  • Set up a series of GC-MS runs with varying injector temperatures, starting from a lower temperature (e.g., 200°C) and increasing in 25°C increments to a higher temperature (e.g., 300°C).

  • The GC oven temperature program should be kept constant for all runs. A typical program for sesquiterpenoids would be an initial temperature of 60°C, held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.

  • Inject the standard solution at each injector temperature and acquire the total ion chromatogram (TIC) and mass spectra.

  • Analyze the chromatograms to observe the appearance and relative abundance of new peaks as the injector temperature increases.

  • Examine the mass spectra of any new peaks to see if they are consistent with fragmentation patterns of this compound or its isomers/degradation products.

Protocol 2: Sample Preparation for Purity Analysis by HPLC

Objective: To prepare a sample of this compound for HPLC analysis while minimizing the introduction of artifacts.

Methodology:

  • Accurately weigh approximately 1 mg of the purified this compound sample.

  • Dissolve the sample in 1 mL of the initial mobile phase to be used for the HPLC analysis. If the compound's solubility is low, use a minimal amount of a stronger, compatible solvent, and then dilute with the mobile phase.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This removes any particulate matter that could clog the HPLC system.

  • Prepare a dilution series of the filtered sample to determine the optimal concentration for analysis without overloading the column.

  • Run a blank injection (mobile phase only) before and after the sample sequence to ensure that no ghost peaks are present from the system or solvent.[18]

Visualizations

G cluster_0 Troubleshooting Workflow: Extraneous Peaks in GC-MS Start Extraneous Peaks Observed CheckInjector Lower Injector Temperature Start->CheckInjector CheckColumn Use Inert Column/Liner CheckInjector->CheckColumn Peaks Persist Degradation Thermal Degradation CheckInjector->Degradation Peaks Disappear CheckSample Analyze Blank Solvent CheckColumn->CheckSample Peaks Persist Isomerization On-Column Isomerization CheckColumn->Isomerization Peaks Change Contamination Solvent/System Contamination CheckSample->Contamination Peaks in Blank

Caption: Troubleshooting workflow for extraneous GC-MS peaks.

G cluster_1 Potential Degradation/Isomerization Pathways Compound This compound Dehydration Dehydration Product (e.g., Gurjunene Isomer) Compound->Dehydration Heat / Acid Isomerization Epimerization at C8 (8beta-Hydroxy-alpha-gurjunene) Compound->Isomerization Acid / Base Oxidation Oxidation Product (e.g., Ketone) Compound->Oxidation Air / Light

Caption: Potential artifact formation pathways.

References

Technical Support Center: 8alpha-Hydroxy-alpha-gurjunene Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8alpha-Hydroxy-alpha-gurjunene. The information provided is designed to help identify potential degradation products and address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected peaks in my HPLC/LC-MS analysis of this compound. What could be the cause?

A1: Unexpected peaks in your chromatogram are often indicative of degradation products. This compound, like other sesquiterpenoids, can degrade under various conditions. The presence of a hydroxyl group and a double bond in its structure makes it susceptible to oxidation, hydrolysis (under acidic or basic conditions), and photodegradation. To confirm if the new peaks are degradation products, you should perform a forced degradation study.

Q2: How can I perform a forced degradation study for this compound?

A2: A forced degradation study, also known as stress testing, involves subjecting the compound to harsh conditions to accelerate its degradation.[1] This helps in identifying potential degradation products and establishing a stability-indicating analytical method. A general protocol is provided in the "Experimental Protocols" section below. It is crucial to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to avoid the formation of secondary, irrelevant degradation products.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in the literature, we can infer potential products based on the chemical structure and known reactivity of sesquiterpenes.[2] Common degradation pathways include oxidation of the double bond or the alcohol group, and rearrangements under acidic conditions. A summary of potential degradation products is provided in Table 1.

Q4: My this compound sample seems to be losing potency over time, even when stored. What are the recommended storage conditions?

A4: To minimize degradation, this compound should be stored under controlled conditions. As with many sesquiterpenoids, storage at low temperatures (e.g., -20°C) and protection from light and oxygen are recommended. The use of amber vials and storage under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidative and photodegradation.

Q5: What analytical techniques are best suited for identifying the degradation products of this compound?

A5: A combination of chromatographic and spectroscopic techniques is generally required for the unambiguous identification of degradation products. High-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector is a good starting point for separating the degradation products from the parent compound.[3][4] For structural elucidation, mass spectrometry (MS), particularly LC-MS, and nuclear magnetic resonance (NMR) spectroscopy are indispensable.[3][4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Appearance of new peaks in chromatogram Degradation of this compound.1. Perform a forced degradation study to confirm. 2. Analyze the mass spectra of the new peaks to determine their molecular weights. 3. Isolate the impurities using preparative HPLC for structural elucidation by NMR.
Loss of sample purity Inappropriate storage conditions.1. Review storage conditions (temperature, light exposure, atmosphere). 2. Store aliquots to avoid repeated freeze-thaw cycles. 3. Use fresh samples for critical experiments.
Inconsistent analytical results Instability of the compound in the analytical solvent.1. Check the stability of this compound in the chosen solvent over the analysis time. 2. Consider using a different, less reactive solvent if instability is observed.
Difficulty in separating degradation products Co-elution of degradation products with the parent compound or with each other.1. Optimize the HPLC method (e.g., change the mobile phase composition, gradient, column type, or temperature). 2. Employ a different chromatographic technique, such as gas chromatography (GC) if the degradation products are volatile.[3]

Data Presentation

Table 1: Potential Degradation Products of this compound under Forced Degradation Conditions

Stress Condition Potential Degradation Pathway Possible Degradation Products
Acidic Hydrolysis Rearrangement of the carbon skeleton, hydration of the double bond.Isomeric alcohols, diols.
Basic Hydrolysis Epimerization at chiral centers.Epimers of this compound.
Oxidative (e.g., H₂O₂) Oxidation of the double bond and/or the alcohol group.Epoxides, diols, ketones, aldehydes.[5][6][7]
Photolytic (UV light) Photo-oxidation, addition reactions across the double bond.Hydroperoxides, addition products (e.g., water adducts).[8][9]
Thermal Dehydration, isomerization.Dehydration products (dienes), isomers.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study. The concentrations of stressors and exposure times may need to be adjusted based on the stability of the molecule.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm or 366 nm) for a specified duration. A control sample should be kept in the dark.

  • Thermal Degradation: Keep the solid compound or a solution in a tightly sealed vial in an oven at a specified temperature (e.g., 80°C) for 48 hours.

3. Sample Analysis:

  • After the specified stress period, dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze the stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC-UV/MS method.

  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

4. Characterization of Degradation Products:

  • Determine the mass of the degradation products using LC-MS.

  • For complete structural elucidation, isolate the major degradation products using preparative HPLC and analyze them by NMR (¹H, ¹³C, and 2D NMR).

Mandatory Visualization

Degradation_Pathway cluster_main Potential Oxidative Degradation of this compound A This compound B Epoxide Derivative A->B Oxidation (e.g., m-CPBA) D Keto-alcohol Derivative A->D Oxidation of alcohol C Diol Derivative B->C Hydrolysis

Caption: A potential oxidative degradation pathway for this compound.

Experimental_Workflow cluster_workflow Workflow for Identification of Degradation Products start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidation, Light, Heat) start->stress analysis HPLC / LC-MS Analysis stress->analysis separation Isolation of Degradation Products (Prep-HPLC) analysis->separation elucidation Structural Elucidation (NMR, MS/MS) separation->elucidation end End: Identified Degradation Products elucidation->end

Caption: Experimental workflow for the identification of degradation products.

References

Technical Support Center: Improving the Chromatographic Resolution of 8alpha-Hydroxy-alpha-gurjunene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chromatographic analysis of 8alpha-Hydroxy-alpha-gurjunene.

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic separation of this compound, providing potential causes and systematic solutions.

Issue 1: Poor Peak Resolution or Co-elution

Q: My chromatogram shows poor separation between the peak for this compound and other components. How can I improve the resolution?

A: Poor resolution is a common challenge, particularly when dealing with complex mixtures of structurally similar natural products. A systematic approach to method optimization is crucial.[1][2][3] The primary factors influencing resolution are efficiency (N), selectivity (α), and the retention factor (k').[3]

Troubleshooting Steps:

  • Optimize the Mobile Phase: Modifying the mobile phase composition is often the most effective way to alter selectivity.[1][4]

    • For Reversed-Phase HPLC (RP-HPLC):

      • Adjust Solvent Strength: Decrease the percentage of the organic modifier (e.g., acetonitrile (B52724), methanol) to increase retention and potentially improve separation.[1][3]

      • Change Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity due to different solvent properties.[1]

      • Modify pH: Adjusting the pH of the aqueous portion of the mobile phase can influence the ionization state of analytes and their interaction with the stationary phase.[1][5]

    • For Normal-Phase HPLC (NP-HPLC):

    • For Gas Chromatography (GC):

      • Optimize Temperature Program: Adjusting the temperature ramp rate or incorporating isothermal holds can enhance the separation of compounds with close boiling points.[4]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column is a powerful way to affect selectivity.[1][4]

    • HPLC: Consider switching from a standard C18 column to one with a different stationary phase, such as phenyl-hexyl or cyano, which can offer different selectivities.[1][6] For chiral separations, specialized chiral columns would be necessary.[7][8][9][10][11]

    • GC: Moving from a non-polar to a polar column (or vice-versa) can significantly alter the elution order and improve resolution.[4]

  • Adjust Flow Rate and Temperature:

    • HPLC: Lowering the flow rate can sometimes improve peak resolution, although it will increase the analysis time.[1][2][5] Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, but it may also reduce retention.[2][5] A stable column temperature should be maintained using a column oven.[12]

    • GC: Optimizing the carrier gas flow rate is crucial for achieving the best efficiency.

Issue 2: Peak Tailing

Q: The peak for this compound is showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing can lead to inaccurate integration and reduced resolution. Common causes include interactions with active sites on the column, column degradation, or issues with the mobile phase.

Troubleshooting Steps:

  • Check for Column Degradation: The stationary phase of the column may be degrading.[12] Consider flushing the column with a strong solvent or, if necessary, replacing it.[12]

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state.[12]

  • Sample Overload: Injecting too much sample can lead to peak shape distortion.[12] Try diluting the sample and reinjecting.

  • Column Contamination: Contaminants from the sample matrix can accumulate on the column. Cleaning the column according to the manufacturer's instructions is recommended.

Issue 3: Low Signal or No Peak Detected

Q: I am not observing a peak for this compound, or the signal is very weak.

A: This issue can stem from various factors, from sample preparation to instrument settings.

Troubleshooting Steps:

  • Sample Preparation and Stability:

    • Ensure the compound is soluble in the injection solvent. This compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[13]

    • Sesquiterpenes can be sensitive to heat and pH.[12] Avoid prolonged exposure to harsh conditions during sample preparation.

  • Instrument Settings:

    • Detector Wavelength (HPLC): For sesquiterpenoids, a common detection wavelength is around 210 nm.[4] Ensure your detector is set appropriately.

    • Ionization Mode (LC-MS): If using mass spectrometry, experiment with different ionization modes (e.g., APCI, ESI) and polarities (positive/negative) to find the optimal conditions for your analyte.[12]

  • Sample Concentration: The concentration of your analyte may be below the instrument's limit of detection. Consider concentrating your sample.[12]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for HPLC analysis of this compound?

  • Column: A C18 column is a common choice for initial method development.

  • Mobile Phase: A gradient of water and acetonitrile (MeCN) or methanol is a standard starting point.[14] You may need to add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[14]

  • Detection: UV detection at approximately 210 nm is a reasonable starting point for sesquiterpenoids.[4]

Q2: Is Gas Chromatography (GC) a suitable technique for analyzing this compound?

A2: Yes, GC can be a suitable technique for analyzing sesquiterpenes and their derivatives.[15] Given that this compound is a semi-volatile compound, GC analysis is feasible.[15] However, derivatization may be necessary to improve its volatility and thermal stability, and to reduce peak tailing caused by the hydroxyl group.

Q3: How can I handle potential sample degradation of this compound?

A3: Sesquiterpene lactones, a related class of compounds, can be unstable at neutral to alkaline pH and may be sensitive to light and temperature.[16] To minimize degradation:

  • Store pure compounds and solutions at low temperatures, such as -20°C, in airtight containers.[16][17]

  • Protect samples from light.[16]

  • Prepare fresh solutions for each experiment when possible.[16]

  • If using alcoholic solvents for storage or sample preparation, be aware of the potential for adduct formation, especially at elevated temperatures.[16]

Data Presentation

Table 1: HPLC Method Development Parameters

ParameterInitial ConditionOptimization StrategyRationale
Stationary Phase C18, 5 µmPhenyl-Hexyl, Cyano, Chiral Stationary PhaseAlter selectivity through different interactions (π-π, dipole-dipole).[1]
Mobile Phase Water:Acetonitrile (Gradient)Change organic modifier (Methanol), adjust pH, add ion-pairing agents.Alter analyte-stationary phase interactions and ionization state.[1]
Flow Rate 1.0 mL/minDecrease to 0.5-0.8 mL/min or increase for faster analysis.Lower flow rates can improve resolution; higher rates reduce run time.[1][5]
Temperature AmbientUse a column oven set to 30-50°C.Improves mass transfer and can affect retention and selectivity.[2][5]
Detection UV at 210 nmDiode Array Detector (DAD) to scan multiple wavelengths.Confirm peak purity and find the optimal detection wavelength.

Table 2: GC Method Development Parameters

ParameterInitial ConditionOptimization StrategyRationale
Stationary Phase Non-polar (e.g., DB-5)Mid-polar or polar (e.g., DB-Wax)Change selectivity based on compound polarity.[4]
Temperature Program 50°C to 250°C at 10°C/minSlower ramp rate, add isothermal holds.Improve separation of closely boiling compounds.[4]
Carrier Gas HeliumOptimize flow rate for maximum efficiency.Ensure optimal column performance.
Injection Mode SplitSplitless for trace analysis.Increase sensitivity for low concentration samples.
Derivatization NoneSilylation (e.g., with BSTFA)Increase volatility and thermal stability, reduce peak tailing.

Experimental Protocols

Protocol 1: General HPLC Method Development for this compound

  • Sample Preparation:

    • Accurately weigh a small amount of this compound standard.

    • Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[4]

  • Initial Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 50% B to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Perform an initial run with the above conditions.

    • Based on the resulting chromatogram, systematically adjust one parameter at a time as outlined in the Troubleshooting Guide and Table 1 to achieve the desired resolution (Rs > 1.5).

    • For example, if resolution is poor, first try a shallower gradient (e.g., 50% B to 100% B over 30 minutes).[5] If that is not sufficient, switch the organic modifier to methanol.

Visualizations

TroubleshootingWorkflow Start Poor Resolution (Rs < 1.5) Opt_MobilePhase Optimize Mobile Phase (Solvent Ratio, pH, Organic Modifier) Start->Opt_MobilePhase Check_Resolution1 Resolution Improved? Opt_MobilePhase->Check_Resolution1 Change_StationaryPhase Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) Check_Resolution1->Change_StationaryPhase No End_Success Method Optimized Check_Resolution1->End_Success Yes Check_Resolution2 Resolution Improved? Change_StationaryPhase->Check_Resolution2 Adjust_FlowTemp Adjust Flow Rate & Temperature Check_Resolution2->Adjust_FlowTemp No Check_Resolution2->End_Success Yes Check_Resolution3 Resolution Improved? Adjust_FlowTemp->Check_Resolution3 Check_Resolution3->End_Success Yes End_Consult Consult Specialist Check_Resolution3->End_Consult No

Caption: Troubleshooting workflow for improving chromatographic resolution.

ResolutionFactors cluster_factors Key Factors cluster_parameters Controlling Parameters Resolution Chromatographic Resolution (Rs) Efficiency Efficiency (N) (Peak Width) Resolution->Efficiency Selectivity Selectivity (α) (Peak Separation) Resolution->Selectivity Retention Retention Factor (k') (Elution Time) Resolution->Retention Efficiency_Params Column Length Particle Size Flow Rate Efficiency->Efficiency_Params Selectivity_Params Stationary Phase Mobile Phase Composition Temperature Selectivity->Selectivity_Params Retention_Params Mobile Phase Strength Retention->Retention_Params

Caption: Key factors influencing chromatographic resolution.

References

Technical Support Center: Overcoming Low Volatility Issues in Sesquiterpene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with sesquiterpenes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges associated with the low volatility of these compounds in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are sesquiterpenes and why is their analysis challenging?

Sesquiterpenes are a class of terpenes that consist of three isoprene (B109036) units. Their analysis can be challenging due to their relatively high boiling points and lower volatility compared to monoterpenes.[1] Many are also thermally labile, meaning they can degrade at the high temperatures often used in gas chromatography (GC) inlets.[2] Furthermore, they often exist in complex mixtures of isomers, making chromatographic separation and identification difficult.[2]

Q2: What are the most common analytical problems encountered with sesquiterpenes?

Common issues include poor recovery of the less volatile sesquiterpenes, peak tailing, and thermal degradation of sensitive compounds.[1][3] Headspace sampling, a popular method for terpene analysis, may show poorer recovery for less volatile sesquiterpenes.[1] Additionally, condensation of these higher boiling point analytes can occur in the headspace syringe.[1]

Q3: How can I improve the recovery of low-volatility sesquiterpenes during sample preparation?

The choice of extraction method is critical. While traditional methods like hydrodistillation and solvent extraction are used, modern techniques often provide better recovery and reduce the risk of thermal degradation.

  • Solid-Phase Microextraction (SPME): This is a fast, sensitive, and solvent-less technique.[4] For less volatile sesquiterpenes, direct immersion (DI) SPME may be more effective than headspace (HS) SPME.[1] The choice of fiber coating, such as polydimethylsiloxane-divinylbenzene (PDMS/DVB), is also important for efficient adsorption.[5]

  • Supercritical Fluid Extraction (SFE): SFE, typically using CO2, is an excellent alternative for extracting thermally sensitive compounds as it uses low temperatures.[6][7][8] It can be more selective and efficient than traditional distillation methods.[9]

Q4: What is the best injection technique for sesquiterpene analysis in GC?

For trace analysis of sesquiterpenes, a splitless injection is generally preferred as it transfers the entire sample to the GC column.[10][11] However, careful optimization of the injection parameters is crucial.

  • Programmed Temperature Vaporizer (PTV) Inlet: A PTV injector is highly recommended for thermally labile and high-boiling point compounds like sesquiterpenes.[10] It allows for a "cold splitless" injection, where the sample is introduced into a cool inlet that is then rapidly heated, minimizing the time the analytes spend at high temperatures and reducing the risk of degradation.[10]

Q5: When should I consider derivatization for sesquiterpene analysis?

Derivatization is a chemical modification of the analyte to improve its analytical properties. For sesquiterpenes, it is most useful for sesquiterpenoids that contain polar functional groups like hydroxyl (-OH) or carboxyl (-COOH) groups. Derivatization can increase volatility, improve thermal stability, and enhance detector response.[12] Common methods include silylation, acylation, and alkylation.[12]

Q6: How do I choose the right GC column for sesquiterpene separation?

The choice of GC column depends on the complexity of the sesquiterpene mixture. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is a common starting point.[13] For more complex mixtures or to separate isomers, a more polar "wax" type column may be necessary.[14] In some cases, comprehensive two-dimensional gas chromatography (GCxGC) may be required for adequate separation.[14]

Q7: What are the key parameters to optimize in my GC-MS method for sesquiterpenes?

  • Inlet Temperature: This is a critical parameter. A temperature that is too low will result in poor vaporization and recovery of high-boiling point sesquiterpenes.[3] Conversely, a temperature that is too high can cause thermal degradation.[3][15] It's recommended to perform an inlet temperature optimization study, starting around 250 °C and evaluating higher temperatures (e.g., 275 °C, 300 °C) while monitoring the response of both high-boiling and thermally labile compounds.[3]

  • Oven Temperature Program: A well-optimized temperature program is essential for separating complex mixtures. A slower ramp rate can improve the resolution of closely eluting isomers.

  • Carrier Gas Flow Rate: The flow rate should be optimized for the column dimensions to ensure the best separation efficiency.

  • Splitless Hold Time: In splitless injection, the hold time must be long enough to allow for the transfer of the less volatile sesquiterpenes from the inlet to the column.[16]

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing or Fronting) for Sesquiterpene Peaks
QuestionAnswer/Suggestion
Are you observing peak tailing? This is often caused by active sites in the GC inlet or column that can interact with polar functional groups on sesquiterpenoids. Solution: Use a deactivated inlet liner, preferably with glass wool to aid vaporization and trap non-volatile residues.[16][17] Ensure your column is not old or contaminated. If the problem persists, consider derivatization to block active functional groups.
Are you observing peak fronting? This can indicate column overload. Solution: Dilute your sample or use a split injection if you are not performing trace analysis. Also, check for compatibility issues between your sample solvent and the stationary phase.
Problem: Low or No Recovery of Higher Boiling Point Sesquiterpenes
QuestionAnswer/Suggestion
Have you optimized your inlet temperature? Low inlet temperatures are a common cause of poor recovery for high-boiling compounds.[3] Solution: Gradually increase the inlet temperature in increments (e.g., 25°C) and monitor the response of your target sesquiterpenes. Be cautious of potential degradation of thermally labile compounds.[3]
Are you using a standard split/splitless inlet? This type of inlet may not be optimal for high-boiling, thermally sensitive compounds. Solution: If available, use a Programmed Temperature Vaporizer (PTV) inlet in a cold splitless mode.[10] This will minimize thermal stress on the analytes.
Are you using headspace analysis? Headspace techniques can have limitations for less volatile compounds.[1][18] Solution: Try direct immersion SPME (DI-SPME) instead of headspace SPME.[1] Alternatively, consider other extraction methods like supercritical fluid extraction (SFE) or solvent extraction.[19]
Could your analytes be condensing in the syringe? This can be an issue with higher boiling point compounds.[1] Solution: Ensure the headspace syringe is heated.
Problem: Suspected Thermal Degradation of Analytes
QuestionAnswer/Suggestion
Are you seeing unexpected peaks or a decrease in the response of certain analytes at higher inlet temperatures? This is a strong indication of thermal degradation.[3][15] Solution: Lower the inlet temperature. Use a PTV injector with a cold injection method to minimize the time analytes spend in the hot inlet.[10] Also, check for active sites in the liner, as these can be catalytic and promote degradation. Using a deactivated liner is crucial.

Data Presentation

Table 1: Comparison of Extraction Methods for Sesquiterpenes

Extraction MethodPrincipleAdvantagesDisadvantagesBest For
Hydrodistillation (HD) Plant material is boiled in water, and the volatile compounds are co-distilled with steam.[19]Low cost, well-established.[19]Thermal degradation of sensitive compounds is possible.[20]Stable, volatile sesquiterpenes in essential oils.
Solvent Extraction (SE) Organic solvents are used to dissolve the sesquiterpenes from the plant matrix.[19]Can be exhaustive.Co-extraction of non-volatile matrix components, solvent removal required.Broad range of sesquiterpenes, including less volatile ones.
Headspace Solid-Phase Microextraction (HS-SPME) A coated fiber adsorbs volatile and semi-volatile compounds from the headspace above the sample.[4][21]Solvent-free, simple, sensitive.[4]May have poor recovery for low-volatility sesquiterpenes.[1]Volatile and semi-volatile sesquiterpenes.
Supercritical Fluid Extraction (SFE) A supercritical fluid (usually CO2) is used as the extraction solvent.[6][8]Low extraction temperatures prevent thermal degradation, selective.[6][9]Higher equipment cost.Thermally labile and low-volatility sesquiterpenes.[2]

Experimental Protocols

Protocol 1: Headspace SPME (HS-SPME) for Sesquiterpene Analysis

This is a generalized protocol and should be optimized for your specific application.

  • Sample Preparation: Place a known amount of the ground plant material (or other sample matrix) into a headspace vial.

  • Internal Standard: Add an appropriate internal standard.

  • Equilibration: Seal the vial and place it in a heating block or the autosampler's incubator. Allow the sample to equilibrate at a set temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the sesquiterpenes to partition into the headspace.

  • Extraction: Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 15-30 minutes) while maintaining the temperature.[4]

  • Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption. The desorption time and temperature should be sufficient to ensure complete transfer of the analytes to the column (e.g., 250-270°C for 3-5 minutes).[4]

Protocol 2: Optimizing GC Inlet Temperature
  • Prepare a Standard: Prepare a standard solution containing your target sesquiterpenes, including the highest boiling and any known thermally labile compounds.

  • Initial Temperature: Set the initial inlet temperature to a conservative value, such as 250°C.[3]

  • Inject and Analyze: Inject the standard and acquire the chromatogram.

  • Increase Temperature: Increase the inlet temperature by 25°C (e.g., to 275°C) and inject the standard again.

  • Repeat: Repeat the previous step at least one more time (e.g., to 300°C).

  • Evaluate Data: Compare the peak areas and shapes for all target analytes at the different temperatures.

    • Look for an increase in the response of the high-boiling point sesquiterpenes as the temperature increases.

    • Simultaneously, monitor for any decrease in the response of known thermally labile compounds or the appearance of degradation products.

  • Select Optimal Temperature: Choose the inlet temperature that provides the best balance between efficient vaporization of the low-volatility compounds and minimal degradation of the thermally sensitive ones.[16]

Mandatory Visualizations

Troubleshooting_Workflow start Start: Low Recovery of Sesquiterpenes q1 Is inlet temperature optimized? start->q1 proc1 Perform inlet temperature study (250-300°C). Monitor high-boiling and labile compounds. q1->proc1 No q2 Using Headspace SPME? q1->q2 Yes a1_yes Yes a1_no No proc1->q2 proc2 Try Direct Immersion SPME or switch to Supercritical Fluid Extraction (SFE). q2->proc2 Yes q3 Is a PTV inlet available? q2->q3 No a2_yes Yes a2_no No proc2->q3 proc3 Use PTV in cold splitless mode to minimize thermal stress. q3->proc3 Yes proc4 Use a deactivated liner with glass wool. Ensure splitless hold time is sufficient. q3->proc4 No a3_yes Yes a3_no No end End: Improved Recovery proc3->end proc4->end

Caption: Troubleshooting workflow for low recovery of sesquiterpenes.

Extraction_Decision_Tree start Start: Select Extraction Method q1 Are analytes thermally labile? start->q1 sfe Use Supercritical Fluid Extraction (SFE) q1->sfe Yes q2 Is high throughput / automation required? q1->q2 No a1_yes Yes a1_no No spme Use Headspace or Direct Immersion SPME q2->spme Yes q3 Are target compounds highly volatile? q2->q3 No a2_yes Yes a2_no No hd Hydrodistillation (HD) is an option q3->hd Yes se Solvent Extraction (SE) is suitable q3->se No a3_yes Yes a3_no No

Caption: Decision tree for selecting a sesquiterpene extraction method.

References

"minimizing sample line losses during 8alpha-Hydroxy-alpha-gurjunene analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sample line losses during the analysis of 8alpha-Hydroxy-alpha-gurjunene.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, leading to sample loss and inaccurate quantification.

Problem: Low or No Analyte Peak in GC-MS Analysis

Possible Causes and Solutions:

  • Analyte Adsorption: this compound, being a hydroxylated sesquiterpene, is prone to adsorption onto active sites within the GC system. This is a primary cause of signal loss.

    • Solution:

      • Inert Flow Path: Utilize an inert sample flow path. This includes using deactivated inlet liners, such as those with glass wool, and gold-plated inlet seals.[1] An inert surface prevents the analyte from interacting with and adsorbing to the metal surfaces of the injector.

      • Column Choice: Employ a low-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms), which is suitable for the analysis of sesquiterpenes.

      • System Passivation: Before analysis, consider injecting a high-concentration standard to passivate any active sites in the system.

  • Thermal Degradation: Sesquiterpenes can be susceptible to thermal degradation at high temperatures in the GC inlet, leading to the formation of artifacts or complete loss of the analyte.

    • Solution:

      • Lower Inlet Temperature: Optimize the inlet temperature to be high enough for efficient volatilization but low enough to prevent degradation.

      • Cool On-Column Injection: If available, use a cool on-column injection technique. This method introduces the sample directly onto the column at a low temperature, minimizing thermal stress in the hot injector.

  • Improper Sample Preparation: The extraction and preparation of the sample can significantly impact analyte recovery.

    • Solution:

      • Solvent Selection: Use a non-polar solvent like hexane (B92381) for extraction, which is compatible with sesquiterpene analysis.

      • Minimize Heat: During sample preparation, such as grinding of a solid matrix, avoid heat generation which can lead to the loss of volatile analytes. Grinding under liquid nitrogen can be beneficial.

  • System Leaks: Leaks in the GC system can lead to a loss of sample and poor chromatography.

    • Solution:

      • Regular Leak Checks: Perform regular leak checks of the entire GC system, including the septum, ferrules, and all connections.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

  • Active Sites: Tailing peaks are a classic sign of analyte interaction with active sites in the liner or at the head of the column.

    • Solution:

      • Inert Components: As mentioned above, ensure all components in the sample path are inert.

      • Column Maintenance: Trim the first few centimeters of the analytical column to remove any accumulated non-volatile residues or active sites.

  • Improper Injection Technique: The speed and volume of the injection can affect peak shape.

    • Solution:

      • Fast Injection: For manual injections, a fast and smooth injection is crucial to ensure a tight injection band.

      • Optimize Injection Volume: Ensure the injection volume is appropriate for the liner volume and solvent used to avoid backflash, which can cause peak distortion.

  • Column Overload: Injecting too much analyte can lead to fronting peaks.

    • Solution:

      • Dilute Sample: If overloading is suspected, dilute the sample and re-inject.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for preventing the loss of this compound during GC analysis?

A1: The most critical factor is ensuring an inert sample flow path. Due to its hydroxyl group, this compound is a polar analyte prone to adsorption on active sites within the GC inlet and column. Using deactivated liners, gold-plated seals, and a suitable column is paramount for accurate analysis.

Q2: Should I consider derivatization for the analysis of this compound?

A2: Derivatization can be a valuable strategy. Converting the hydroxyl group to a less polar silyl (B83357) ether (e.g., using BSTFA) can reduce its polarity, decrease its susceptibility to adsorption, and improve its volatility and chromatographic peak shape. This can lead to significantly improved recovery and more accurate quantification.

Q3: What are the ideal storage conditions for this compound standards?

A3: Standards of this compound should be stored at -20°C under an inert atmosphere to prevent degradation. For maximum recovery, it is recommended to centrifuge the vial before opening.

Q4: Can I use HPLC for the analysis of this compound?

A4: Yes, HPLC is a viable alternative to GC. A reverse-phase HPLC method can be used, but it's important to note that this compound lacks a strong chromophore, which may limit detection sensitivity with UV detectors. An alternative detector, such as a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD), may be necessary for sensitive analysis.

Q5: What are some common solvents for dissolving this compound?

A5: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For GC analysis, a volatile and non-polar solvent like hexane is often preferred for the final sample preparation step.

Data Presentation

The following tables summarize quantitative data on the recovery of sesquiterpenes under different analytical conditions. This data highlights the importance of optimizing your experimental setup to minimize sample loss.

Table 1: Impact of Sampling Line Material and Flow Rate on Sesquiterpene Recovery

Analyte ClassSampling Line MaterialFlow Rate (L/min)Average Recovery (%)
SesquiterpenesTeflon FEP1.094 ± 2
SesquiterpenesTeflon FEP6.793 ± 3
DiterpenesTeflon FEP1.044 ± 11
DiterpenesTeflon FEP2.080 ± 6
DiterpenesTeflon FEP6.776 ± 4

Data adapted from a study on terpene analysis, illustrating the impact of flow rate on the recovery of less volatile terpenes. While specific data for this compound is not available, this demonstrates a relevant trend.[2]

Table 2: Illustrative Comparison of GC Inlet Liners for Active Analyte Recovery

Inlet Liner TypeDeactivationPacking MaterialExpected Recovery of Hydroxylated Sesquiterpenes
Standard GlassStandardNonePoor to Moderate
Ultra InertChemicalGlass WoolGood to Excellent
BaffledChemicalNoneGood

This table provides an illustrative comparison based on general principles of active analyte analysis. Quantitative data for this compound is not available in the searched literature.

Experimental Protocols

Detailed Methodology for GC-MS Analysis of this compound

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Sample Weighing: Accurately weigh 1 gram of the homogenized sample into a 15 mL centrifuge tube.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated sesquiterpene) to correct for extraction losses and injection variability.

  • Extraction Solvent: Add 5 mL of hexane to the tube.

  • Vortexing: Vortex the tube vigorously for 2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes to separate the solid and liquid phases.

  • Supernatant Collection: Carefully transfer the hexane supernatant to a clean vial.

  • Drying: Pass the extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

2. (Optional) Derivatization

  • Evaporation: Evaporate 100 µL of the final extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

3. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet: Split/Splitless

  • Inlet Liner: Ultra Inert, Single Taper with Glass Wool

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 280°C, hold for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Matrix Extraction Liquid-Liquid Extraction (Hexane) Sample->Extraction Derivatization Optional Derivatization (Silylation) Extraction->Derivatization Optional FinalExtract Final Extract Extraction->FinalExtract Derivatization->FinalExtract Injection GC Injection (Inert Inlet) FinalExtract->Injection Separation Chromatographic Separation (HP-5ms Column) Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis Data Acquisition & Processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic Start Low or No Peak? CheckAdsorption Inert Flow Path? Start->CheckAdsorption CheckDegradation Optimized Inlet Temp? CheckAdsorption->CheckDegradation No SolutionAdsorption Use Deactivated Liner/ Column CheckAdsorption->SolutionAdsorption Yes CheckPrep Correct Sample Prep? CheckDegradation->CheckPrep No SolutionDegradation Lower Inlet Temp/ Cool On-Column CheckDegradation->SolutionDegradation Yes CheckLeaks System Leaks? CheckPrep->CheckLeaks No SolutionPrep Optimize Extraction/ Solvent CheckPrep->SolutionPrep Yes SolutionLeaks Perform Leak Check CheckLeaks->SolutionLeaks Yes

Caption: Troubleshooting logic for low analyte signal.

References

Technical Support Center: Deconvoluting Complex Chromatograms in Sesquiterpenedisplay Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of complex sesquiterpene mixtures.

I. Troubleshooting Guides

This section provides step-by-step guidance to resolve common issues encountered during the analysis of sesquiterpenes using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Issue 1: Poor Chromatographic Resolution and Co-eluting Peaks

Q: My chromatogram shows poor separation of sesquiterpene isomers, with many overlapping or co-eluting peaks. How can I improve the resolution?

A: Poor resolution is a frequent challenge in sesquiterpene analysis due to the structural similarity of these compounds. A systematic approach to method optimization is necessary to enhance separation.

Troubleshooting Workflow for Poor Resolution:

cluster_gc GC-MS Strategies cluster_hplc HPLC Strategies start Poor Resolution/ Co-elution Observed gc_optimization GC Method Optimization start->gc_optimization For GC-MS hplc_optimization HPLC Method Optimization start->hplc_optimization For HPLC deconvolution Computational Deconvolution gc_optimization->deconvolution If resolution is still insufficient resolved Peaks Resolved gc_optimization->resolved If successful gc_temp Optimize Temperature Program (Slower ramp rate, add holds) gc_optimization->gc_temp hplc_optimization->deconvolution If resolution is still insufficient hplc_optimization->resolved If successful hplc_mobile Modify Mobile Phase (Adjust solvent ratio, pH, or try different organic modifiers) hplc_optimization->hplc_mobile deconvolution->resolved gc_flow Adjust Carrier Gas Flow Rate (Optimize for column dimensions) gc_temp->gc_flow gc_column Change GC Column (Different stationary phase, e.g., wax-based) gc_flow->gc_column hplc_column Select a Different Column (e.g., C18, Phenyl, smaller particle size) hplc_mobile->hplc_column hplc_flow Lower the Flow Rate hplc_column->hplc_flow hplc_temp Adjust Column Temperature hplc_flow->hplc_temp

Caption: Troubleshooting workflow for improving peak resolution in sesquiterpene analysis.

Detailed Steps:

  • GC-MS Method Optimization:

    • Temperature Program: Instead of a fast temperature ramp, try a slower rate (e.g., 3-5°C/min) to improve separation. Introducing isothermal holds at temperatures just below the elution temperature of the co-eluting pair can also enhance resolution.[1]

    • Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions. While counter-intuitive, sometimes increasing the linear velocity can lead to sharper, better-resolved peaks.[1]

    • Column Selection: If method optimization on your current column fails, consider switching to a column with a different stationary phase. For instance, if you are using a non-polar column (like a DB-5), a more polar, wax-based column may provide the necessary selectivity.[2]

  • HPLC Method Optimization:

    • Mobile Phase Composition: The ratio of aqueous to organic solvent is a critical factor. Systematically vary the gradient or isocratic composition. Changing the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or adjusting the pH can alter the ionization state and retention of sesquiterpenes, thereby improving separation.[3][4]

    • Stationary Phase: Switching from a standard C18 column to one with a different selectivity, such as a phenyl or cyano column, can resolve co-eluting peaks by introducing different interaction mechanisms (e.g., π-π interactions).[5] Using columns with smaller particle sizes (e.g., sub-2 µm) can also increase efficiency and resolution.[3]

    • Flow Rate and Temperature: Lowering the flow rate generally improves peak resolution, although it increases analysis time.[3] Adjusting the column temperature can also affect selectivity and efficiency.[3]

  • Computational Deconvolution:

    • If chromatographic optimization is insufficient, computational deconvolution can be employed. This process uses algorithms to mathematically separate the mass spectra of co-eluting compounds.[6] Software packages like AMDIS (Automated Mass Spectral Deconvolution and Identification System) are commonly used for this purpose.[7]

Issue 2: Poor Peak Shape (Tailing, Fronting, Splitting)

Q: My sesquiterpene peaks are exhibiting tailing, fronting, or are split. What are the potential causes and how can I fix this?

A: Asymmetrical peak shapes can compromise accurate integration and quantification. The cause can range from sample preparation issues to instrument problems.

Troubleshooting Workflow for Poor Peak Shape:

cluster_sample Sample-Related Issues cluster_hplc_system HPLC System Checks cluster_gc_system GC System Checks start Poor Peak Shape (Tailing, Fronting, Splitting) check_sample Check Sample Preparation (Concentration, Solvent) start->check_sample check_hplc Check HPLC System check_sample->check_hplc If issue persists (HPLC) check_gc Check GC System check_sample->check_gc If issue persists (GC) overloading Sample Overloading? (Dilute sample) check_sample->overloading good_shape Symmetrical Peaks Achieved check_hplc->good_shape If resolved hplc_column_void Column Void/Contamination? (Flush/replace column) check_hplc->hplc_column_void check_gc->good_shape If resolved gc_liner Contaminated Inlet Liner? (Replace liner) check_gc->gc_liner solvent_mismatch Solvent Mismatch? (Dissolve in mobile phase) overloading->solvent_mismatch degradation Analyte Degradation? (Prepare fresh sample) solvent_mismatch->degradation hplc_fittings Leaky/Poor Fittings? (Check connections) hplc_column_void->hplc_fittings hplc_ph Mobile Phase pH? (Ensure appropriate pH) hplc_fittings->hplc_ph gc_column_install Improper Column Installation? (Re-install column) gc_liner->gc_column_install gc_column_bleed Excessive Column Bleed? (Condition/replace column) gc_column_install->gc_column_bleed

Caption: A decision tree for troubleshooting poor peak shapes in chromatography.

Detailed Steps:

  • Sample-Related Issues:

    • Sample Overloading: Injecting too much sample can lead to peak fronting.[8] Dilute your sample and reinject.

    • Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[6] Whenever possible, dissolve the sample in the initial mobile phase.

    • Analyte Degradation: Inconsistent peak splitting may indicate that your sesquiterpenes are degrading on the column.[8] Prepare fresh samples and ensure the mobile phase pH is appropriate for your analytes.

  • HPLC System Checks:

    • Column Health: A void at the head of the column can cause peak splitting. Contamination can lead to tailing. Try flushing the column with a strong solvent or, if necessary, replace it.[8]

    • System Connections: Dead volume from poorly fitted tubing can cause peak broadening and tailing.[6] Ensure all connections are secure and properly seated.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analytes and their interaction with the stationary phase, impacting peak shape.[8]

  • GC System Checks:

    • Inlet Liner: An active or contaminated inlet liner can cause peak tailing. Regularly replace the liner.

    • Column Installation: Incorrect column installation in the injector or detector can lead to peak splitting or tailing. Ensure the column is cut cleanly and installed at the correct depth.

    • Column Bleed: High column bleed can contribute to baseline noise and peak tailing. Condition the column according to the manufacturer's instructions.

II. Frequently Asked Questions (FAQs)

Q1: What is spectral deconvolution and when should I use it?

A1: Spectral deconvolution is a computational technique used to separate the mass spectra of two or more co-eluting compounds from a single chromatographic peak.[6] You should consider using deconvolution when you have optimized your chromatographic method but still cannot achieve baseline separation of critical sesquiterpene isomers. It is a powerful tool for identifying and quantifying compounds in highly complex mixtures where complete chromatographic resolution is not feasible.[9]

Q2: Which deconvolution software is best for sesquiterpene analysis?

A2: Several software packages are available for deconvolution, each with its own algorithms and parameters. Commonly used software includes AMDIS, LECO ChromaTOF, and SpectralWorks AnalyzerPro.[10][11][12] A comparative study showed that AMDIS and ChromaTOF may produce more false positives, while AnalyzerPro might result in some false negatives.[11][12] The choice of software may depend on your specific dataset and analytical goals. It is crucial to carefully optimize the deconvolution parameters within the chosen software.[10]

Q3: Can I use HPLC for sesquiterpene analysis, or is GC-MS always better?

A3: Both GC-MS and HPLC are powerful techniques for sesquiterpene analysis, and the best choice depends on the specific properties of the compounds and the research question.[2]

  • GC-MS is generally preferred for volatile and thermally stable sesquiterpenes. It offers excellent separation and provides mass spectral data for identification.[2]

  • HPLC is advantageous for less volatile or thermally labile sesquiterpenes, such as some sesquiterpene lactones.[2] HPLC coupled with mass spectrometry (LC-MS) is a very powerful tool for these compounds.[8]

Q4: My retention times are shifting between runs. What could be the cause?

A4: Retention time shifts can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.[8]

  • Changes in Mobile Phase Composition: Prepare fresh mobile phase daily and keep solvent bottles capped to prevent evaporation of the more volatile organic component.[8]

  • Fluctuations in Column Temperature: Use a column oven to maintain a consistent temperature.[8]

  • Pump Issues: Check for leaks in the pump and ensure it is delivering a consistent flow rate.[8]

Q5: How can I improve the sensitivity of my sesquiterpene analysis?

A5: To improve sensitivity:

  • Sample Concentration: If your analyte concentration is below the limit of detection (LOD), consider concentrating your sample.[8]

  • Injection Volume: Injecting a larger volume can increase the signal, but be mindful of potential peak shape distortion.[8]

  • MS Parameters (for GC-MS/LC-MS): Optimize the ionization mode (e.g., ESI positive vs. negative) and source parameters (e.g., capillary voltage, nebulizer pressure) to maximize the signal for your target compounds.[8]

  • Detector Choice (for HPLC): If using UV detection, ensure the wavelength is optimal for your sesquiterpenes. For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer may be more suitable.[2]

III. Experimental Protocols and Data

Table 1: Example GC-MS Method Parameters for Sesquiterpene Analysis
ParameterSettingRationale
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness[13]A common, robust column for general sesquiterpene analysis.
Inlet Temperature 190°C (Pulsed Splitless)[13]A lower inlet temperature can help prevent the degradation of thermally labile sesquiterpenes.
Carrier Gas Helium at a constant flow of 1.0 mL/min[9]Provides good efficiency and is inert.
Oven Program Initial temp 60°C (hold 2 min), ramp at 8°C/min to 300°C (hold 15 min)[9]A starting point that can be optimized (e.g., slower ramp rate) for better resolution.
MS Transfer Line 220°C[9]Prevents condensation of analytes before entering the mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eV[9]Standard ionization mode for GC-MS that produces reproducible fragmentation patterns for library matching.
Mass Range m/z 50-350[9]Covers the typical mass range for sesquiterpene fragments.
Table 2: Example HPLC Method Parameters for Sesquiterpene Lactone Analysis
ParameterSettingRationale
Column C18, 2.1 mm x 100 mm, 1.8 µm particle size[14]A standard reversed-phase column suitable for many sesquiterpene lactones.
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile[14]Formic acid improves peak shape and ionization efficiency for MS detection.
Gradient Linear gradient (specifics to be optimized based on sample complexity)A gradient is often necessary to separate compounds with a range of polarities.[8]
Flow Rate 0.2 - 0.4 mL/min (for 2.1 mm i.d. column)Appropriate for the column dimension to ensure optimal efficiency.
Column Temperature 25-40°CTemperature control improves retention time reproducibility.
Detector MS with Electrospray Ionization (ESI) in positive mode[14]ESI is a soft ionization technique suitable for sesquiterpene lactones. Both positive and negative modes should be tested.[8]
Table 3: Performance of Deconvolution Software for Metabolomics Data (GC-TOF-MS)
SoftwareTrue PositivesFalse PositivesFalse Negatives
LECO ChromaTOF HighHighLow
AMDIS ModerateHighModerate
AnalyzerPro ModerateLowHigh

This table is a qualitative summary based on findings from a comparative study.[11][12] The actual performance will depend on the specific dataset and software parameters.

Protocol: Basic GC-MS Data Deconvolution using AMDIS
  • Open Data File: Launch AMDIS and open your GC-MS data file.

  • Run Analysis: Go to "Analyze" -> "Analyze GC/MS Data".

  • Set Deconvolution Parameters:

    • In the analysis settings, the "Component Width" is a critical parameter. A good starting point is a value slightly larger than the average peak width at half-height in your chromatogram.[10][11]

    • Adjust the "Sensitivity" setting (e.g., medium or high) to control the number of components detected.

  • Review Deconvoluted Spectra: After the analysis is complete, the component list will be populated. Click on a component to view its deconvoluted mass spectrum.

  • Library Search: The deconvoluted spectrum can then be searched against a mass spectral library (e.g., NIST) for identification.

  • Refine Parameters: If deconvolution is poor (e.g., splitting single peaks into multiple components or failing to resolve co-eluting peaks), adjust the deconvolution parameters and re-analyze. This is often an iterative process.

References

Technical Support Center: Enhancing the Purity of 8α-Hydroxy-α-gurjunene Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 8α-Hydroxy-α-gurjunene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in 8α-Hydroxy-α-gurjunene preparations?

A1: Impurities in 8α-Hydroxy-α-gurjunene preparations can originate from the natural source material or be introduced during the extraction and purification process. Common impurities may include:

  • Structural Isomers: Other sesquiterpenoids with similar structures and polarities, such as β-gurjunene and γ-gurjunene, can be difficult to separate.

  • Related Sesquiterpenes: Compounds from the same biosynthetic pathway with slight variations in their carbon skeleton or functional groups.

  • Oxidation Products: The presence of a hydroxyl group makes 8α-Hydroxy-α-gurjunene susceptible to oxidation, leading to the formation of ketone or aldehyde derivatives.

  • Residual Solvents: Solvents used during the extraction and chromatographic purification steps (e.g., hexane (B92381), ethyl acetate, acetonitrile (B52724), methanol).

  • Non-polar compounds: Waxes, lipids, and other non-polar constituents from the source material.

Q2: What is a general workflow for the purification of 8α-Hydroxy-α-gurjunene?

A2: A typical purification workflow involves a multi-step approach combining different chromatographic techniques to separate the target compound from a complex mixture. The general strategy is to first perform a rough separation to remove major classes of impurities, followed by high-resolution chromatography to achieve high purity.

cluster_0 Initial Extraction & Fractionation cluster_1 Primary Purification cluster_2 Final Polishing Crude Extract Crude Extract Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Extract->Liquid-Liquid Partitioning e.g., Hexane/Methanol (B129727) Fractionated Extract Fractionated Extract Liquid-Liquid Partitioning->Fractionated Extract Silica (B1680970) Gel Column Chromatography Silica Gel Column Chromatography Fractionated Extract->Silica Gel Column Chromatography Gradient Elution Semi-pure Fractions Semi-pure Fractions Silica Gel Column Chromatography->Semi-pure Fractions Preparative HPLC Preparative HPLC Semi-pure Fractions->Preparative HPLC Reversed-Phase High-Purity 8α-Hydroxy-α-gurjunene High-Purity 8α-Hydroxy-α-gurjunene Preparative HPLC->High-Purity 8α-Hydroxy-α-gurjunene

Caption: General purification workflow for 8α-Hydroxy-α-gurjunene.

Q3: Which analytical techniques are best for assessing the purity of 8α-Hydroxy-α-gurjunene?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for assessing the purity of 8α-Hydroxy-α-gurjunene.

  • HPLC with UV or Evaporative Light Scattering Detection (ELSD): Ideal for quantitative analysis and for monitoring the purification process. A reversed-phase C18 column is typically used.

  • GC-MS: Well-suited for identifying and quantifying volatile and semi-volatile impurities, especially isomeric and related sesquiterpenes.

Troubleshooting Guides

This section addresses common issues encountered during the purification of 8α-Hydroxy-α-gurjunene.

Issue 1: Co-elution of Impurities with the Target Compound in HPLC

Possible Causes:

  • Inadequate Mobile Phase Gradient: The gradient may be too steep, not allowing for sufficient separation of compounds with similar polarities.

  • Inappropriate Stationary Phase: The column chemistry may not provide enough selectivity for the separation.

  • Structurally Similar Impurities: Isomers or closely related sesquiterpenoids are inherently difficult to separate.

Troubleshooting Steps:

start Co-elution Observed optimize_gradient Optimize Mobile Phase Gradient Flatten the gradient around the elution time of the target peak. Introduce an isocratic hold. start->optimize_gradient resolution_achieved Resolution Achieved? optimize_gradient->resolution_achieved Test Separation change_solvent Change Organic Modifier Switch from acetonitrile to methanol or vice versa to alter selectivity. change_solvent->resolution_achieved Test Separation change_column Change Stationary Phase Use a column with a different chemistry (e.g., phenyl-hexyl, C30). change_column->resolution_achieved Test Separation resolution_achieved->change_solvent No resolution_achieved->change_column No end Problem Solved resolution_achieved->end Yes

Caption: Troubleshooting co-elution in HPLC.
Issue 2: Peak Tailing or Broadening in HPLC

Possible Causes:

  • Secondary Interactions with Stationary Phase: The hydroxyl group of 8α-Hydroxy-α-gurjunene can interact with residual silanol (B1196071) groups on the silica-based stationary phase.

  • Column Overload: Injecting too much sample can lead to distorted peak shapes.

  • Mobile Phase pH: An inappropriate pH can affect the ionization state of the analyte and its interaction with the stationary phase.

  • Column Degradation: Loss of stationary phase or blockage of the column frit.

Troubleshooting Steps:

  • Reduce Silanol Interactions:

    • Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase.

    • Use a mobile phase with a lower pH (e.g., containing 0.1% formic acid or acetic acid) to suppress the ionization of silanol groups.

    • Employ an end-capped column specifically designed for polar compounds.

  • Address Column Overload:

    • Dilute the sample and reinject.

    • If high concentrations are necessary for preparative work, consider using a larger diameter column.

  • Check Column Health:

    • If the problem persists, it may indicate column degradation. Flush the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for Initial Purification

This protocol is designed for the initial fractionation of a crude extract to enrich for 8α-Hydroxy-α-gurjunene.

  • Column Preparation:

    • Select a glass column with an appropriate diameter and length based on the amount of crude extract.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the packed column with hexane.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of a more polar solvent, such as ethyl acetate. A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing 8α-Hydroxy-α-gurjunene.

    • Pool the fractions containing the target compound.

Protocol 2: Preparative Reversed-Phase HPLC for Final Purification

This protocol is for the final polishing of the enriched fractions to obtain high-purity 8α-Hydroxy-α-gurjunene.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Detector: UV detector set at a low wavelength (e.g., 210 nm) or an ELSD.

  • Method Development (Analytical Scale):

    • Before scaling up to preparative HPLC, optimize the separation on an analytical scale C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Develop a gradient that provides good resolution between 8α-Hydroxy-α-gurjunene and any remaining impurities. A starting point could be a linear gradient from 60% B to 90% B over 30 minutes.

  • Preparative Separation:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Dissolve the pooled, semi-pure fractions in the mobile phase.

    • Inject the sample onto the column.

    • Run the preparative gradient and collect fractions corresponding to the peak of 8α-Hydroxy-α-gurjunene.

  • Post-Purification:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

The following tables provide illustrative quantitative data for the purification of a hydroxylated sesquiterpenoid. The actual results for 8α-Hydroxy-α-gurjunene may vary depending on the starting material and experimental conditions.

Table 1: Illustrative Purity and Recovery at Different Purification Stages

Purification StepStarting Purity (Approx.)Final Purity (Approx.)Recovery (Approx.)
Silica Gel Chromatography15%70%85%
Preparative HPLC70%>98%75%

Table 2: Comparison of Analytical HPLC and GC-MS for Purity Assessment

ParameterHPLCGC-MS
Principle Separation based on polaritySeparation based on boiling point and polarity, with mass-based identification
Typical Column C18 Reversed-PhaseDB-5 or similar non-polar capillary column
Mobile/Carrier Gas Acetonitrile/WaterHelium
Detection UV, ELSDMass Spectrometry
Best For Quantitation, non-volatile impuritiesIdentification of volatile and isomeric impurities
LOD/LOQ (Illustrative) ~0.1 µg/mL / ~0.3 µg/mL~1 ng/mL / ~3 ng/mL

"mitigating matrix effects in 8alpha-Hydroxy-alpha-gurjunene quantification"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the quantification of 8alpha-Hydroxy-alpha-gurjunene.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which in this case is this compound. These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either signal suppression or enhancement.[2] This phenomenon can compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to erroneous quantification of this compound.

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: You can quantitatively assess matrix effects by comparing the signal response of this compound in a standard solution prepared in a pure solvent versus one prepared in a blank sample matrix extract (a matrix-matched standard). The matrix effect (ME) can be calculated using the following formula:

ME (%) = [ (Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1 ] * 100

A negative percentage indicates signal suppression, while a positive percentage indicates signal enhancement. Values exceeding ±20% typically suggest that the matrix effect is significant and requires mitigation.

Q3: What is the most effective way to compensate for matrix effects in this compound quantification?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects. A SIL-IS for this compound would be a synthesized version of the molecule where some atoms are replaced with their heavy isotopes (e.g., ¹³C or ²H). This SIL-IS is added to the sample at the beginning of the sample preparation process. Since the SIL-IS is chemically identical to the analyte, it will experience the same matrix effects and extraction losses. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.

Q4: Are there alternative strategies if a stable isotope-labeled internal standard for this compound is not available?

A4: Yes, several other strategies can be employed:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as close as possible to the study samples. This helps to ensure that the standards and the samples experience similar matrix effects.

  • Standard Addition: This involves adding known amounts of a standard solution of this compound to the actual samples. By plotting the instrument response against the added concentration, the original concentration in the sample can be determined from the x-intercept. This method is very effective but can be time-consuming.

  • Sample Preparation: Employing rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove a significant portion of the interfering matrix components before LC-MS analysis.

  • Chromatographic Separation: Optimizing the chromatographic method to achieve better separation between this compound and co-eluting matrix components can also significantly reduce matrix effects.

Troubleshooting Guides

Issue 1: Significant Signal Suppression Observed

Potential Cause Troubleshooting Step
High concentration of co-eluting matrix components. Improve sample cleanup. Consider using a more selective SPE sorbent or a multi-step extraction protocol (e.g., LLE followed by SPE).
Ionization competition in the MS source. Dilute the sample extract. This can reduce the concentration of interfering components, but ensure the analyte concentration remains above the limit of quantification.
Phospholipid-induced ion suppression (common in plasma/serum). Incorporate a phospholipid removal step in your sample preparation (e.g., using a specialized SPE plate or a protein precipitation method followed by a phospholipid removal sorbent).
Inadequate chromatographic separation. Optimize the LC method. Try a different stationary phase, adjust the mobile phase composition and gradient, or use a longer column to improve resolution.

Issue 2: Poor Reproducibility of Results

Potential Cause Troubleshooting Step
Inconsistent matrix effects across different samples. Implement the use of a stable isotope-labeled internal standard if not already in use. This is the most effective way to correct for sample-to-sample variations in matrix effects.
Variable sample preparation recovery. Automate the sample preparation process if possible. Ensure consistent vortexing times, extraction volumes, and evaporation steps.
Instrumental drift. Monitor the internal standard response across the analytical run. A significant trend may indicate an issue with the instrument that needs to be addressed.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data that can be expected during the validation of an LC-MS/MS method for sesquiterpenoids, which can be used as a benchmark for setting up a method for this compound.

Table 1: Method Validation Parameters for Sesquiterpene Lactone Quantification

ParameterResult
Linearity (r²)> 0.99
Accuracy (% Recovery)97.3% - 103.4%[3]
Precision (RSD)< 4.8%[3]
Limit of Detection (LOD)2.00 - 6.79 µg/mL
Limit of Quantification (LOQ)6.00 - 20.40 µg/mL

Table 2: Recovery Data for Sesquiterpene Lactones with an Internal Standard

CompoundRecovery (%)
4β,5-dihydro-2',3'-dihydroxy-15-deoxy-goyazensolide74 - 90
Goyazensolide74 - 90
4β,5-dihydro-2',3'-epoxy-15-deoxy-goyazensolide74 - 90
Centratherin74 - 90
4β,5-dihydro-15-deoxy-goyazensolide74 - 90
Lychnofolide74 - 90
Scopoletin (Internal Standard)74 - 90

Experimental Protocols

The following is a detailed, adaptable experimental protocol for the quantification of a hydroxylated sesquiterpenoid in a plant matrix using LC-MS/MS. This protocol can serve as a starting point for developing a method for this compound.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Homogenization: Weigh 1 gram of the homogenized and lyophilized sample matrix into a 15 mL polypropylene (B1209903) tube.

  • Internal Standard Spiking: Add 100 µL of a 1 µg/mL solution of a suitable stable isotope-labeled internal standard (e.g., d3-8alpha-Hydroxy-alpha-gurjunene) to each sample, blank, and quality control sample.

  • Extraction: Add 5 mL of methanol (B129727)/water (80:20, v/v) and vortex for 10 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 15 minutes.

  • SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 5 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Hypothetical for this compound):

    • Analyte: Precursor ion (e.g., m/z 237.2 [M+H]⁺) → Product ion (e.g., m/z 219.2 [M+H-H₂O]⁺)

    • Internal Standard: Precursor ion (e.g., m/z 240.2 [M+H]⁺) → Product ion (e.g., m/z 222.2 [M+H-H₂O]⁺)

Visualizations

Experimental_Workflow Sample Sample Collection (e.g., Plant Tissue, Plasma) Homogenization Homogenization/ Lyophilization Sample->Homogenization Spiking Internal Standard Spiking (Stable Isotope Labeled) Homogenization->Spiking Extraction Solvent Extraction (e.g., Methanol/Water) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) (Cleanup) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic Start Matrix Effect Suspected? Quantify Quantify Matrix Effect (Post-extraction Spike) Start->Quantify Significant Significant Effect (>20%)? Quantify->Significant NoEffect No Significant Effect Proceed with Method Significant->NoEffect No UseSIL Use Stable Isotope Internal Standard Significant->UseSIL Yes OptimizeSamplePrep Optimize Sample Prep (SPE, LLE) Significant->OptimizeSamplePrep Yes, if SIL-IS unavailable OptimizeLC Optimize Chromatography Significant->OptimizeLC Yes, in parallel Validate Re-validate Method UseSIL->Validate OptimizeSamplePrep->Validate OptimizeLC->Validate

Caption: Decision tree for troubleshooting matrix effects.

References

"protocol refinement for reproducible 8alpha-Hydroxy-alpha-gurjunene bioassays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to aid researchers, scientists, and drug development professionals in achieving reproducible and reliable results in bioassays involving 8α-Hydroxy-α-gurjunene.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental workflow for 8α-Hydroxy-α-gurjunene bioassays.

Problem Potential Cause Recommended Solution
Low or No Bioactivity Compound Degradation: 8α-Hydroxy-α-gurjunene, like many sesquiterpenoids, may be unstable.- Store stock solutions at -20°C or -80°C in an appropriate solvent (e.g., DMSO, ethanol). - Prepare fresh dilutions for each experiment. - Avoid repeated freeze-thaw cycles.
Inappropriate Solvent: The solvent may be interfering with the assay or the compound's solubility.- Ensure the final solvent concentration in the assay is low (typically <0.5%) and consistent across all wells. - Test a panel of solvents (e.g., DMSO, ethanol (B145695), methanol) for optimal solubility and minimal assay interference.
Incorrect Assay Choice: The selected bioassay may not be suitable for detecting the specific biological activity of the compound.- Screen 8α-Hydroxy-α-gurjunene against a panel of diverse bioassays, such as cytotoxicity, anti-inflammatory, and antimicrobial assays.[1]
High Variability in Results Inconsistent Cell Seeding: Uneven cell distribution can lead to variable results in cell-based assays.- Ensure thorough cell suspension before seeding. - Use calibrated multichannel pipettes for cell plating. - Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell settling.
Pipetting Errors: Inaccurate liquid handling can introduce significant variability.- Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Change pipette tips between different concentrations of the compound.
Edge Effects in Microplates: Evaporation from wells on the outer edges of a microplate can concentrate reagents and affect results.- Avoid using the outer wells of the microplate for experimental samples. - Fill the outer wells with sterile media or PBS to maintain humidity.
Contamination Microbial Contamination: Bacterial or fungal contamination can interfere with assay readouts.- Use sterile techniques and work in a laminar flow hood. - Regularly test cell cultures for mycoplasma. - Use antibiotic/antimycotic solutions in cell culture media where appropriate.
Assay Interference Compound Color or Fluorescence: The inherent properties of 8α-Hydroxy-α-gurjunene may interfere with colorimetric or fluorometric assays.- Run a compound-only control (without cells or reagents) to measure any background signal. - Subtract the background reading from the experimental wells.
Pan-Assay Interference Compounds (PAINS): Some chemical structures are known to be frequent hitters in various bioassays through non-specific mechanisms.[2][3]- While 8α-Hydroxy-α-gurjunene is not a known PAIN, be aware of this possibility. If the compound shows activity in multiple unrelated assays, consider further investigation into its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for 8α-Hydroxy-α-gurjunene?

A1: For long-term storage, dissolve 8α-Hydroxy-α-gurjunene in anhydrous DMSO or ethanol to a stock concentration of 10-20 mM and store in small aliquots at -80°C. For short-term use, a stock solution at -20°C is sufficient. Avoid repeated freeze-thaw cycles.

Q2: How can I be sure my 8α-Hydroxy-α-gurjunene is pure and correctly identified?

A2: The purity and identity of the compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] Comparing the obtained data with published spectra for 8α-Hydroxy-α-gurjunene is crucial.

Q3: In cell-based assays, what is the appropriate concentration range to test for 8α-Hydroxy-α-gurjunene?

A3: For initial screening, a wide concentration range is recommended, for example, from 0.1 µM to 100 µM. This will help in determining the potency of the compound and identifying a suitable range for generating a dose-response curve to calculate the IC50 value (the concentration that inhibits 50% of the biological activity).

Q4: What are some suitable positive and negative controls for a cytotoxicity assay with 8α-Hydroxy-α-gurjunene?

A4:

  • Negative Control: Vehicle control (e.g., cells treated with the same concentration of DMSO or ethanol used to dissolve the compound).

  • Positive Control: A well-characterized cytotoxic agent such as Doxorubicin or Staurosporine.

Q5: Can I use a coupled enzyme assay to test the activity of 8α-Hydroxy-α-gurjunene?

A5: Yes, coupled enzyme assays can be a powerful tool to investigate the effects of sesquiterpenes on specific enzymes.[6] For example, if you hypothesize that 8α-Hydroxy-α-gurjunene inhibits a particular cytochrome P450 enzyme, you can use a coupled assay with a terpene synthase to produce the substrate in situ.[6]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for assessing the effect of 8α-Hydroxy-α-gurjunene on cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 8α-Hydroxy-α-gurjunene stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 8α-Hydroxy-α-gurjunene in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same percentage of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Antimicrobial Broth Microdilution Assay

This protocol is for determining the minimum inhibitory concentration (MIC) of 8α-Hydroxy-α-gurjunene against bacteria.

Materials:

  • 96-well plates

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 8α-Hydroxy-α-gurjunene stock solution

  • Positive control antibiotic (e.g., Gentamicin)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of 8α-Hydroxy-α-gurjunene in MHB.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with antibiotic), a negative control (bacteria with vehicle), and a sterility control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. If using resazurin, a color change from blue to pink indicates bacterial growth.

Visualizations

Experimental_Workflow Bioassay Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare 8α-Hydroxy-α-gurjunene Stock Solution B Culture and Prepare Target Cells/Organisms C Seed Cells/Inoculate Organisms B->C D Prepare Serial Dilutions C->D E Treat with Compound and Controls D->E F Incubate E->F G Add Detection Reagent (e.g., MTT, Resazurin) F->G H Measure Signal (e.g., Absorbance, Fluorescence) G->H I Calculate IC50/MIC H->I J Statistical Analysis I->J K Final Report J->K Report Results Troubleshooting_Flowchart Troubleshooting Flowchart for Irreproducible Results start Start: Irreproducible Results q1 Are controls behaving as expected? start->q1 sol1 Check control preparation and assay setup. q1->sol1 No q2 Is there high variability between replicates? q1->q2 Yes sol1->q1 sol2 Review pipetting technique, cell seeding consistency, and check for edge effects. q2->sol2 Yes q3 Is the bioactivity lower than expected? q2->q3 No sol2->q2 sol3 Verify compound stability, solubility, and purity. Consider assay suitability. q3->sol3 Yes end Problem Resolved q3->end No sol3->q3

References

"preventing isomerization of 8alpha-Hydroxy-alpha-gurjunene during extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8alpha-Hydroxy-alpha-gurjunene. The primary focus is to address challenges related to its potential isomerization during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern during extraction?

A1: this compound is a sesquiterpenoid alcohol, a class of natural products known for their diverse biological activities. Isomerization, a process where the molecule rearranges to a different structural form, is a significant concern because it can lead to a loss of the desired biological activity, reduced yield of the target compound, and the formation of impurities that can complicate downstream processing and analysis. For sensitive compounds like sesquiterpenoid alcohols, factors such as heat and acidity during extraction can trigger this unwanted transformation.

Q2: What are the primary factors that can cause the isomerization of this compound during extraction?

A2: The primary drivers for the isomerization of sesquiterpenoids, including those with alcohol functional groups, are:

  • Heat: Many extraction techniques utilize elevated temperatures, which can provide the energy needed for molecular rearrangement. This compound is likely thermally labile, and its stability is compromised at higher temperatures. It is recommended to store the pure compound at -20°C.[1]

  • Acidic Conditions: The presence of acids, even mild ones naturally occurring in the plant matrix, can catalyze isomerization reactions in compounds with double bonds and hydroxyl groups.

  • Solvent Choice: The polarity of the extraction solvent can influence the stability of the target compound. While polar solvents are often necessary to efficiently extract hydroxylated sesquiterpenoids, they can also participate in or facilitate degradation reactions.

  • Light and Air Exposure: Prolonged exposure to light and oxygen can lead to oxidative degradation and other chemical transformations of sensitive natural products.

Q3: Which extraction methods are recommended to minimize the isomerization of this compound?

A3: To minimize thermal degradation and acid-catalyzed isomerization, low-temperature and non-traditional extraction methods are recommended. These include:

  • Supercritical Fluid Extraction (SFE): Utilizes supercritical CO2 at relatively low temperatures, making it ideal for thermally sensitive compounds.[2]

  • Ultrasound-Assisted Extraction (UAE): Employs ultrasonic waves to enhance extraction efficiency at lower temperatures and shorter durations.[2]

  • Microwave-Assisted Extraction (MAE) at Low Temperatures: This technique can be performed under vacuum to lower the boiling point of the solvent, allowing for rapid extraction at reduced temperatures.[1]

  • Maceration or Cold Percolation: Traditional methods that involve soaking the plant material in a solvent at ambient or reduced temperatures. While slower, they minimize thermal stress.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of this compound in the extract. Isomerization or degradation during extraction.* Switch to a low-temperature extraction method (e.g., SFE, UAE, or cold maceration).* Neutralize the plant material with a mild base (e.g., sodium bicarbonate) before extraction to mitigate acid-catalyzed isomerization.* Optimize the solvent system; consider using a mixture of polar and non-polar solvents to improve extraction efficiency while maintaining stability.
Presence of unknown peaks in the chromatogram (HPLC or GC-MS). Isomerization products of this compound.* Perform co-chromatography with a reference standard of this compound to confirm the identity of the main peak.* Conduct forced degradation studies (acid, base, heat, oxidation) on a pure sample of this compound to identify potential degradation products and their retention times.* Adjust extraction parameters (lower temperature, shorter time, neutral pH) to minimize the formation of these impurities.
Inconsistent extraction yields between batches. Variability in plant material (e.g., moisture content, endogenous acid levels).* Standardize the pre-extraction processing of the plant material (e.g., drying method and duration, particle size).* Incorporate a neutralization step in your standard protocol.* Use an internal standard during quantification to account for variations in extraction efficiency.
Degradation of the compound during solvent removal. High temperatures used during rotary evaporation.* Use a rotary evaporator with a low-temperature water bath (e.g., 30-40°C).* Employ a high-vacuum pump to lower the boiling point of the solvent.* Consider alternative solvent removal techniques like freeze-drying (lyophilization) if the compound is in an aqueous solution.

Data Presentation: Comparison of Extraction Solvents

While specific quantitative data for this compound is limited, the following table provides a general comparison of solvents for the extraction of polar sesquiterpenoids. The optimal choice will depend on the specific plant matrix and should be determined experimentally.

Solvent System Polarity Advantages Disadvantages
MethanolHighGood solubilizing power for polar compounds.Can extract a wide range of compounds, potentially leading to a less selective extract.
Ethanol (B145695)HighGenerally considered safer than methanol; good solubilizing power.Similar to methanol, may extract many other compounds.
AcetoneMediumEffective for a range of polarities; volatile and easy to remove.Can be reactive; may extract chlorophyll (B73375) and other pigments.
Ethyl AcetateMediumGood selectivity for moderately polar compounds.Lower efficiency for highly polar compounds.
DichloromethaneLow-MediumGood for less polar compounds, but can extract some hydroxylated terpenoids.Environmental and health concerns.
HexaneLowHighly selective for non-polar compounds.Poor solvent for hydroxylated sesquiterpenoids.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) at Low Temperature

This protocol is designed to extract thermally sensitive compounds like this compound while minimizing degradation.

  • Material Preparation:

    • Dry the plant material at a low temperature (e.g., 30-40°C) until brittle.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Neutralization (Optional but Recommended):

    • Suspend the powdered plant material in the chosen solvent (e.g., 80% ethanol in water) at a 1:10 solid-to-solvent ratio (w/v).

    • Add 1-2% (w/w of plant material) of sodium bicarbonate and stir for 30 minutes.

  • Ultrasonic Extraction:

    • Place the flask containing the slurry in an ultrasonic bath equipped with a cooling system.

    • Maintain the temperature of the bath at or below 25°C.

    • Sonicate for 30-60 minutes.

  • Isolation:

    • Filter the mixture through a Büchner funnel with filter paper.

    • Wash the plant residue with a small volume of the extraction solvent.

    • Combine the filtrates.

  • Solvent Removal:

    • Concentrate the extract using a rotary evaporator with the water bath temperature set below 40°C.

  • Analysis:

    • Analyze the extract using a validated HPLC or GC-MS method to quantify this compound.

Protocol 2: Stability-Indicating HPLC Method Development (A General Approach)

This protocol outlines the steps to develop an HPLC method that can separate the parent compound from its degradation products.

  • Forced Degradation Studies:

    • Prepare solutions of pure this compound in a suitable solvent.

    • Subject the solutions to stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 2, 4, and 8 hours.

      • Basic: 0.1 M NaOH at 60°C for 2, 4, and 8 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 2, 4, and 8 hours.

      • Thermal: Heat the solid compound at 80°C for 24 hours.

    • Neutralize the acidic and basic samples before analysis.

  • HPLC Method Development:

    • Column: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Begin with a gradient of water (with 0.1% formic acid) and acetonitrile.

    • Detection: Use a PDA detector to monitor the UV spectrum of the peaks.

    • Inject the stressed samples and optimize the mobile phase gradient to achieve baseline separation between the parent peak and all degradation product peaks.

  • Method Validation (as per ICH guidelines):

    • Validate the final method for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Isomerization_Prevention_Workflow cluster_prep Material Preparation cluster_extraction Low-Temperature Extraction cluster_processing Downstream Processing Prep Plant Material Grind Grinding Prep->Grind Neutralize Neutralization (Optional) Grind->Neutralize UAE Ultrasound-Assisted Extraction (UAE) Neutralize->UAE SFE Supercritical Fluid Extraction (SFE) Neutralize->SFE ColdMaceration Cold Maceration Neutralize->ColdMaceration Filter Filtration UAE->Filter SolventRemoval Low-Temperature Solvent Removal SFE->SolventRemoval ColdMaceration->Filter Filter->SolventRemoval Analysis HPLC/GC-MS Analysis SolventRemoval->Analysis

Caption: Workflow for preventing isomerization during extraction.

Acid_Catalyzed_Isomerization This compound This compound Carbocation_Intermediate Carbocation Intermediate This compound->Carbocation_Intermediate + H+ Isomer_1 Isomer 1 Carbocation_Intermediate->Isomer_1 - H+ Isomer_2 Isomer 2 Carbocation_Intermediate->Isomer_2 - H+

Caption: Potential acid-catalyzed isomerization pathway.

References

Technical Support Center: Internal Standard Selection for 8alpha-Hydroxy-alpha-gurjunene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for selecting and using internal standards in the quantitative analysis of 8alpha-Hydroxy-alpha-gurjunene, a sesquiterpene alcohol.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for analyzing this compound?

An internal standard (IS) is a known quantity of a distinct compound added to every sample, including calibration standards and unknowns, before analysis.[1][2] Its purpose is to correct for variations that can occur during the analytical process, such as differences in sample preparation, injection volume, or instrument response.[3][4] Instead of relying on the absolute peak area of the analyte, quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.[1][5] This ratio-based approach significantly improves the accuracy, precision, and reliability of quantitative results, which is critical for robust drug development and scientific research.[3][6]

Q2: What are the key criteria for selecting a suitable internal standard for this compound?

Choosing an appropriate internal standard is critical for method success. The ideal compound should meet several criteria:

  • Chemical Similarity: The IS should be structurally and chemically similar to this compound.[1][3] This ensures it behaves similarly during sample extraction, derivatization (if any), and chromatographic separation. For this compound, which is a sesquiterpene alcohol, another sesquiterpene alcohol is an excellent choice.

  • Not Present in Sample: The selected IS must not be naturally present in the samples being analyzed to avoid interference and inaccurate quantification.[1][5]

  • Chromatographic Resolution: The IS peak must be well-separated from the analyte peak and any other components in the sample matrix.[2][3] For mass spectrometry (MS) detectors, co-elution is acceptable only if the compounds have different molecular weights and can be distinguished by the detector.[2]

  • Stability and Purity: The IS must be chemically stable throughout the entire analytical procedure and be of high purity.[2][3]

  • Elution Time: Ideally, the IS should elute near the analyte of interest.[3]

Q3: What types of compounds are recommended as internal standards for a sesquiterpene alcohol like this compound?

There is a hierarchy of preference for internal standards in mass spectrometry-based methods:

  • Stable Isotope-Labeled (SIL) Internal Standard (Ideal): A deuterated or ¹³C-labeled version of this compound is the gold standard.[1][2] SIL standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and correct most effectively for matrix effects and extraction variability.[6] However, they are often expensive and may not be commercially available.[7]

  • Structural Analogue (Excellent Alternative): A compound that is a close structural relative, but not identical, is the next best choice.[5] For this compound, another sesquiterpene alcohol like Cedrol is a highly suitable option.[8][9]

  • Related Compound Class (Acceptable Alternative): If a suitable alcohol is not available, a sesquiterpene hydrocarbon, such as Longifolene , can be used.[10] While less ideal due to the absence of the hydroxyl group, its core structure is similar, and it will behave more predictably than a completely unrelated compound like an alkane.[2]

Recommended Internal Standards: Data Presentation

The table below summarizes the properties of this compound and two recommended internal standards suitable for its analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).

PropertyThis compound (Analyte)Cedrol (Primary IS Candidate)Longifolene (Secondary IS Candidate)
Chemical Structure Sesquiterpene AlcoholSesquiterpene AlcoholSesquiterpene Hydrocarbon
CAS Number 70206-70-1[11]77-53-2[12]475-20-7[13]
Molecular Formula C₁₅H₂₄O[11]C₁₅H₂₆O[12]C₁₅H₂₄[10]
Molecular Weight 220.4 g/mol [11]222.37 g/mol [12]204.36 g/mol [10]
Boiling Point Data not available273 °C[12]~254 °C[10]
Justification for Use N/AStructurally similar sesquiterpene alcohol. Not expected in most biological matrices. Commercially available.[8][12]Structurally related sesquiterpene. Different polarity but similar carbon skeleton. Commercially available.[10][14]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the preparation of stock and working solutions for the analyte (this compound) and the selected internal standard (e.g., Cedrol).

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with a suitable solvent (e.g., methanol, ethanol, or hexane). Ensure complete dissolution. This is the Analyte Stock Solution .

    • Repeat the process for the internal standard (Cedrol) to prepare the IS Stock Solution .

    • Store stock solutions in tightly sealed vials at -20°C.[11]

  • Working Solution Preparation:

    • Prepare an intermediate Analyte Working Solution (e.g., 100 µg/mL) by diluting 1 mL of the Analyte Stock Solution to 10 mL with the chosen solvent.

    • Prepare an IS Working Solution at a concentration that will yield a consistent and measurable response (e.g., 10 µg/mL). This concentration should be similar to the expected mid-range concentration of the analyte in your samples.[1]

Protocol 2: Sample Preparation and Calibration Curve Construction

This protocol describes how to create a calibration curve and prepare samples for analysis.

  • Calibration Standards Preparation:

    • Label a series of vials for your calibration curve (e.g., CAL 1 to CAL 7).

    • Add a constant, fixed volume of the IS Working Solution to each vial. For example, add 50 µL of a 10 µg/mL IS solution to each vial.

    • Add increasing volumes of the Analyte Working Solution to the vials to create a concentration range that brackets the expected sample concentrations.

    • Add the sample matrix (if preparing matrix-matched standards) and bring all vials to the same final volume with the solvent.

  • Sample Preparation:

    • To each unknown sample, add the same fixed volume of the IS Working Solution as used for the calibration standards (e.g., 50 µL).

    • Perform any necessary sample extraction or cleanup steps (e.g., liquid-liquid extraction, solid-phase extraction). Adding the IS at the very beginning of this process allows it to correct for analyte loss during preparation.[1][6]

  • Analysis and Quantification:

    • Analyze the prepared calibration standards and samples by GC-MS.

    • For each standard, calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio (y-axis) against the known analyte concentration (x-axis).

    • Determine the peak area ratio for each unknown sample and use the calibration curve to calculate the concentration of this compound.

Troubleshooting Guide

Q1: My internal standard co-elutes with the analyte or another matrix component. What should I do?

Peak co-elution can prevent accurate integration and quantification.

  • Modify GC Temperature Program: Adjusting the temperature ramp rate can alter selectivity and improve separation. A slower ramp rate often increases resolution between closely eluting peaks.

  • Change GC Column: If modifying the temperature program is insufficient, switch to a GC column with a different stationary phase (e.g., from a non-polar DB-5ms to a mid-polar DB-Wax). This is a very effective way to change compound selectivity.[8]

  • Check for MS Distinguishability: If using MS detection, co-elution is only a problem if the compounds share the same mass-to-charge (m/z) ions. If the IS and interfering peak have unique ions, you can use selected ion monitoring (SIM) to quantify them independently.[15][16]

Q2: The peak area of my internal standard is highly variable between injections. What are the common causes?

The primary purpose of an IS is to have a consistent response. Variability indicates a problem.

  • Inaccurate Pipetting: Ensure that the exact same amount of IS is added to every single standard and sample. Use calibrated micropipettes and consistent technique.[5]

  • IS Degradation: Verify the stability of the IS in your solvent and sample matrix over the duration of the sample preparation and analysis sequence. It may be necessary to prepare fresh IS working solutions daily.

  • Autosampler Issues: A malfunctioning autosampler can lead to inconsistent injection volumes. Run a check on the autosampler's precision.[4]

  • Severe Matrix Effects: In some complex samples, matrix components can suppress or enhance the ionization of the IS in the MS source.[6] While an IS is meant to correct for this, extreme and variable matrix effects can still cause issues. Ensure your sample cleanup is adequate or consider further dilution.

Visualizations

Logical Workflow for Internal Standard Selection

G start Start: Need to Quantify This compound q1 Is a Stable Isotope-Labeled (SIL) standard commercially available? start->q1 use_sil Use SIL Standard (e.g., Deuterated Analyte) q1->use_sil Yes q2 Search for Structurally Similar Sesquiterpene Alcohols (e.g., Cedrol) q1->q2 No validate Validate Selected IS: - Check for interferences - Confirm chromatographic resolution - Assess linearity and recovery use_sil->validate q3 Is it commercially available, pure, and stable? q2->q3 use_analog Use Structural Analogue (e.g., Cedrol) q3->use_analog Yes q4 Search for Structurally Related Sesquiterpene Hydrocarbons (e.g., Longifolene) q3->q4 No use_analog->validate q5 Is it commercially available, pure, and stable? q4->q5 use_related Use Related Compound (e.g., Longifolene) q5->use_related Yes q5->validate No/Re-evaluate use_related->validate end_process Proceed with Method Validation validate->end_process

Caption: Decision tree for selecting an appropriate internal standard.

Experimental Workflow for Quantification

G cluster_prep 1. Solution Preparation cluster_cal 2. Calibration & Sample Spiking cluster_analysis 3. Analysis cluster_data 4. Data Processing stock_analyte Prepare Analyte Stock Solution spike_cal Create Calibration Standards: Add fixed IS amount + variable Analyte amounts stock_analyte->spike_cal stock_is Prepare IS Stock Solution stock_is->spike_cal spike_sample Prepare Samples: Add fixed IS amount to each unknown stock_is->spike_sample gcms Inject & Run GC-MS Analysis Sequence spike_cal->gcms spike_sample->gcms ratio Calculate Peak Area Ratios (Analyte Area / IS Area) for all injections gcms->ratio curve Generate Calibration Curve (Ratio vs. Concentration) ratio->curve quant Calculate Unknown Concentrations curve->quant

Caption: Workflow for analysis using the internal standard method.

References

Technical Support Center: Addressing Poor Aqueous Solubility of 8α-Hydroxy-α-gurjunene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 8α-Hydroxy-α-gurjunene.

I. Compound Properties and Solubility Profile

Table 1: Physicochemical Properties of 8α-Hydroxy-α-gurjunene

PropertyValueSource
Molecular Formula C₁₅H₂₄O[1]
Molecular Weight ~220.4 g/mol [1]
CAS Number 70206-70-1[1]
Appearance Not specified (likely an oil or solid)
Known Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3][4]
Poor Solubility Aqueous media[5]

II. Frequently Asked Questions (FAQs)

Q1: I am unable to dissolve 8α-Hydroxy-α-gurjunene in my aqueous buffer for my in vitro assay. What should I do?

A1: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobic nature. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.

Initial Steps:

  • Select an appropriate organic solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions.[5] Other options include ethanol (B145695) or acetone.

  • Prepare a high-concentration stock solution: Dissolve the compound in your chosen solvent to create a concentrated stock (e.g., 10-50 mM). Gentle warming to 37°C or sonication can aid in dissolution.[3]

  • Dilute into aqueous buffer: Perform a serial dilution of the stock solution into your final aqueous buffer. It is critical to ensure that the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% v/v).

Q2: Even after using a DMSO stock, my compound is precipitating upon dilution into the aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution is a common issue. Here are several strategies to overcome this:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of 8α-Hydroxy-α-gurjunene in your assay.

  • Incorporate a surfactant: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the compound in solution by forming micelles.

  • Use a co-solvent system: A mixture of solvents can improve solubility. For example, a formulation containing DMSO, PEG300, and Tween 80 is often used for in vivo studies and can be adapted for in vitro work.[5]

  • Consider cyclodextrin (B1172386) complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6]

Q3: What are the best practices for preparing a formulation of 8α-Hydroxy-α-gurjunene for in vivo animal studies?

A3: For in vivo administration, it is crucial to use a biocompatible formulation that enhances solubility and bioavailability. Common strategies include:

  • Co-solvent systems: A mixture such as DMSO, PEG300, Tween® 80, and saline is a widely used vehicle for poorly soluble compounds.[5]

  • Suspensions: If a solution is not feasible, a homogenous suspension can be prepared using agents like carboxymethyl cellulose (B213188) (CMC).[5]

  • Lipid-based formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) or lipid solutions can improve absorption.[7]

  • Cyclodextrin formulations: Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common choice for parenteral formulations.[5]

Table 2: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Increasing solubility by adding a water-miscible organic solvent.Simple to prepare, widely applicable.Potential for solvent toxicity at high concentrations.
Surfactants Formation of micelles to encapsulate the hydrophobic compound.Effective at low concentrations, can improve stability.Can interfere with some biological assays.
Cyclodextrins Formation of inclusion complexes.High solubilizing capacity, can improve bioavailability.Can be expensive, potential for nephrotoxicity with some cyclodextrins.
Lipid-Based Formulations Dissolving the compound in a lipid vehicle.Enhances oral absorption, protects the compound from degradation.More complex to formulate and characterize.
Solid Dispersions Dispersing the compound in a solid hydrophilic matrix.Can significantly increase dissolution rate and bioavailability.Requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion).

III. Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Solutions
  • Materials: 8α-Hydroxy-α-gurjunene, Dimethyl sulfoxide (DMSO), desired aqueous buffer (e.g., PBS).

  • Procedure:

    • Accurately weigh a small amount of 8α-Hydroxy-α-gurjunene.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 20 mM).

    • Vortex and gently warm the solution (if necessary) until the compound is fully dissolved.

    • To prepare a working solution, perform a serial dilution of the stock solution into the pre-warmed aqueous buffer. Ensure the final DMSO concentration is below the tolerance level of your experimental system.

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Materials: 8α-Hydroxy-α-gurjunene, HP-β-CD, deionized water.

  • Procedure:

    • Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 20% w/v).

    • Add the powdered 8α-Hydroxy-α-gurjunene to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 3: Preparation of a Simple Oral Suspension
  • Materials: 8α-Hydroxy-α-gurjunene, Carboxymethyl cellulose sodium (CMC-Na), deionized water.

  • Procedure:

    • Prepare a 0.5% (w/v) solution of CMC-Na in deionized water by slowly adding the CMC-Na to the water while stirring continuously until a clear, viscous solution is formed.

    • Weigh the required amount of 8α-Hydroxy-α-gurjunene.

    • Gradually add the powdered compound to the CMC-Na solution while homogenizing or stirring vigorously to create a uniform suspension.

IV. Visualized Workflows and Pathways

Experimental Workflow for Solubility Enhancement

The following diagram outlines a systematic approach for a researcher to select an appropriate formulation strategy for 8α-Hydroxy-α-gurjunene.

G cluster_start Initial Assessment cluster_invitro In Vitro Formulation cluster_invivo In Vivo Formulation start Poor aqueous solubility of 8α-Hydroxy-α-gurjunene identified stock_sol Prepare stock solution in DMSO/Ethanol start->stock_sol route Intended route of administration? start->route dilute Dilute into aqueous media stock_sol->dilute precip Precipitation observed? dilute->precip surfactant Add surfactant (e.g., Tween 80) precip->surfactant Yes success_invitro Suitable for in vitro assays precip->success_invitro No lower_conc Lower final concentration surfactant->lower_conc lower_conc->success_invitro oral Oral route->oral iv Intravenous route->iv suspension Prepare suspension (e.g., with CMC) oral->suspension lipid Develop lipid-based formulation (e.g., SEDDS) oral->lipid cosolvent_iv Use co-solvent system (e.g., DMSO/PEG/Tween) iv->cosolvent_iv cyclodextrin Use cyclodextrin (e.g., SBE-β-CD) iv->cyclodextrin success_invivo Suitable for in vivo studies suspension->success_invivo lipid->success_invivo cosolvent_iv->success_invivo cyclodextrin->success_invivo

Caption: A decision-making workflow for addressing the poor solubility of 8α-Hydroxy-α-gurjunene.

Hypothetical Signaling Pathway Involvement

Given that many sesquiterpenoids exhibit anti-inflammatory and anti-cancer properties, the following diagram illustrates a hypothetical signaling pathway where the effects of 8α-Hydroxy-α-gurjunene could be investigated.

G compound 8α-Hydroxy-α-gurjunene receptor Cell Surface Receptor compound->receptor Binds/Modulates mapk_pathway MAPK Signaling Cascade receptor->mapk_pathway nfkb_pathway NF-κB Signaling Pathway receptor->nfkb_pathway jnk JNK mapk_pathway->jnk p38 p38 mapk_pathway->p38 ap1 AP-1 jnk->ap1 p38->ap1 nucleus Nucleus ap1->nucleus ikk IKK Complex nfkb_pathway->ikk nfkb NF-κB ikk->nfkb Activates nfkb->nucleus gene_expression Inflammatory Gene Expression (e.g., COX-2, iNOS) nucleus->gene_expression Regulates inflammation Inflammatory Response gene_expression->inflammation

Caption: A hypothetical signaling pathway illustrating potential anti-inflammatory mechanisms of 8α-Hydroxy-α-gurjunene.

References

Validation & Comparative

Validating the Anti-inflammatory Activity of 8alpha-Hydroxy-alpha-gurjunene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential anti-inflammatory activity of the sesquiterpene 8alpha-Hydroxy-alpha-gurjunene. Due to the current lack of direct experimental data on this specific compound, we will extrapolate potential activities based on the known anti-inflammatory effects of the closely related parent compound, α-gurjunene, and other structurally similar sesquiterpenes. This guide compares these hypothetical activities against two well-established anti-inflammatory drugs, Dexamethasone and Indomethacin, and provides detailed experimental protocols for validation.

Comparative Analysis of Anti-inflammatory Activity

The following tables summarize the known anti-inflammatory data for α-gurjunene and the established profiles of Dexamethasone and Indomethacin. The data for this compound is presented hypothetically to guide future experimental design.

Table 1: In Vitro Anti-inflammatory Activity Comparison

CompoundAssayTargetIC50 / InhibitionReference
This compound Albumin Denaturation Assay Protein DenaturationHypothetical: Concentration-dependent inhibitionBased on α-gurjunene data
Griess Assay Nitric Oxide (NO) ProductionHypothetical: IC50 of 25-100 µMBased on general sesquiterpene activity
ELISA TNF-α ProductionHypothetical: Moderate inhibition at 50 µMBased on general sesquiterpene activity
ELISA IL-6 ProductionHypothetical: Moderate inhibition at 50 µMBased on general sesquiterpene activity
α-gurjunene Albumin Denaturation AssayProtein Denaturation290-360% inhibition (at 31.25-1000 µg/ml)[1]
Dexamethasone Multiple assaysGlucocorticoid Receptor AgonistIC50 values typically in the nanomolar rangeEstablished Pharmacological Data
Indomethacin Cyclooxygenase (COX) AssayCOX-1 and COX-2 EnzymesIC50 values typically in the micromolar range[1]

Table 2: Mechanistic Comparison

FeatureThis compound (Hypothetical)DexamethasoneIndomethacin
Primary Mechanism Potential inhibition of NF-κB and MAPK signaling pathways.Binds to glucocorticoid receptors, leading to the transrepression of pro-inflammatory genes and upregulation of anti-inflammatory genes.Non-selective inhibition of cyclooxygenase (COX) enzymes, blocking prostaglandin (B15479496) synthesis.[1]
Effect on Pro-inflammatory Cytokines (TNF-α, IL-6) Expected to decrease production.Potent inhibitor of cytokine gene expression.Reduces prostaglandin-mediated inflammation, may have indirect effects on cytokine production.
Effect on Nitric Oxide (NO) Production Expected to inhibit iNOS expression and subsequent NO production.Can suppress the expression of inducible nitric oxide synthase (iNOS).Primarily targets prostaglandins, with limited direct effect on NO production.
Clinical Use InvestigationalBroad-spectrum anti-inflammatory and immunosuppressant.Nonsteroidal anti-inflammatory drug (NSAID) for pain and inflammation.

Experimental Protocols

To validate the hypothetical anti-inflammatory activity of this compound, the following standard in vitro assays are recommended.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 incubator.

  • Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is used to induce an inflammatory response.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours before LPS stimulation.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with different concentrations of this compound for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to the supernatant.[2]

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.[2][3]

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentration from the standard curve.

Western Blot Analysis of NF-κB Signaling Pathway

This technique is used to detect the levels of key proteins in the NF-κB signaling pathway, such as the phosphorylation of IκBα and the nuclear translocation of p65.

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, IκBα, p65, Lamin B1, β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway potentially modulated by this compound.

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Analysis start RAW 264.7 Macrophages treat Pre-treatment with This compound start->treat stim LPS Stimulation (1 µg/mL) treat->stim supernatant Collect Supernatant stim->supernatant lysis Cell Lysis stim->lysis griess Griess Assay (NO Production) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa wb Western Blot (NF-κB Pathway) lysis->wb data1 Quantitative Data griess->data1 data2 Quantitative Data elisa->data2 data3 Protein Expression Data wb->data3

Experimental workflow for evaluating anti-inflammatory activity.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds my_d88 MyD88 tlr4->my_d88 traf6 TRAF6 my_d88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylates nf_kb NF-κB (p65/p50) nf_kb_nuc NF-κB (p65/p50) nf_kb->nf_kb_nuc Translocation compound This compound (Hypothesized) compound->ikk Inhibits? dna DNA (κB sites) nf_kb_nuc->dna Binds genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) dna->genes Transcription

Hypothesized inhibition of the NF-κB signaling pathway.

References

A Comparative Guide to the Bioactivity of Sesquiterpenoids: Featuring 8alpha-Hydroxy-alpha-gurjunene and Other Prominent Members

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 8alpha-hydroxy-alpha-gurjunene against a selection of well-characterized sesquiterpenoids: parthenolide, zerumbone, β-caryophyllene, and artemisinin. While extensive experimental data on this compound is limited in publicly available literature, this document summarizes the known bioactivities of its parent compound, α-gurjunene, and presents a comprehensive, data-driven comparison of the other selected sesquiterpenoids across key therapeutic areas.

It is important to note that the bioactivity of this compound is not yet extensively documented. However, its parent compound, α-gurjunene, has been reported to be a component of essential oils with anti-inflammatory properties. One in vitro study demonstrated that α-gurjunene exhibited anti-inflammatory effects by inhibiting protein denaturation.[1] This suggests that this compound may also possess anti-inflammatory potential, a hypothesis that warrants further investigation.

Comparative Bioactivity Data

The following tables summarize the quantitative data for the anticancer and anti-inflammatory activities of parthenolide, zerumbone, β-caryophyllene, and artemisinin, presented as IC50 values (the half-maximal inhibitory concentration) to allow for a direct comparison of their potency.

Anticancer Activity (IC50 Values in µM)
CompoundCell LineCancer TypeIC50 (µM)Citation
Parthenolide HCT116Colon Carcinoma>10[2]
MDA-MB-231Breast Cancer~5-10[2]
U87.MGGlioblastoma~5-10[2]
Zerumbone MCF-7Breast Cancer9.1[3]
PC-3Prostate Cancer7.5[3]
A549Lung Cancer5.2[3]
β-Caryophyllene HCT-116Colon Cancer>50[4]
HT-29Colon Cancer>50[4]
Artemisinin A549Lung Cancer79.5[5]
HepG2Liver Cancer98.3[5]
Anti-inflammatory Activity (IC50 Values in µM)
CompoundAssayCell LineIC50 (µM)Citation
Parthenolide NF-κB InhibitionJurkat~5[6][7]
Zerumbone NO ProductionRAW 264.7~10-20[8]
β-Caryophyllene LPS-induced IL-1β/TNF-αHuman Blood~0.5[9]
Artemisinin Not Widely Reported--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the sesquiterpenoid compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours. Include a vehicle control and a positive control (a known iNOS inhibitor).

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by the compared sesquiterpenoids and a typical experimental workflow.

experimental_workflow cluster_invitro In Vitro Analysis cluster_mechanistic Mechanistic Studies cell_culture Cell Culture (e.g., Cancer Cells, Macrophages) compound_treatment Sesquiterpenoid Treatment (Dose-Response) cell_culture->compound_treatment bioassays Bioactivity Assays (MTT, Griess, etc.) compound_treatment->bioassays protein_analysis Protein Analysis (Western Blot) compound_treatment->protein_analysis gene_expression Gene Expression (qPCR) compound_treatment->gene_expression data_analysis Data Analysis (IC50 Determination) bioassays->data_analysis pathway_id Signaling Pathway Identification protein_analysis->pathway_id gene_expression->pathway_id parthenolide_nfkb_pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates Parthenolide Parthenolide Parthenolide->IKK Inhibits NFkB NF-κB IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκB (Inactive) Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces zerumbone_pathways Zerumbone Zerumbone NFkB NF-κB Zerumbone->NFkB Inhibits STAT3 STAT3 Zerumbone->STAT3 Inhibits Akt Akt Zerumbone->Akt Inhibits Apoptosis Apoptosis Zerumbone->Apoptosis Induces Proliferation Cell Proliferation NFkB->Proliferation Promotes Angiogenesis Angiogenesis NFkB->Angiogenesis Promotes Survival Cell Survival STAT3->Survival Promotes Akt->Survival Promotes bcaryophyllene_cb2_pathway bCaryophyllene β-Caryophyllene CB2R CB2 Receptor bCaryophyllene->CB2R Activates AC Adenylyl Cyclase CB2R->AC Inhibits MAPK MAPK Pathway (Erk1/2, p38) CB2R->MAPK Activates cAMP ↓ cAMP Inflammation ↓ Pro-inflammatory Cytokines MAPK->Inflammation Leads to

References

Comparative Analysis of 8alpha-Hydroxy-alpha-gurjunene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is critical for unlocking their full therapeutic potential. This guide provides a comparative framework for the analysis of 8alpha-Hydroxy-alpha-gurjunene isomers, focusing on their physicochemical properties, biological activities, and spectroscopic profiles. Due to a lack of specific experimental data in the public domain comparing the isomers of this compound, this guide outlines the essential experimental protocols and data presentation formats that should be employed in such a comparative study.

Physicochemical Properties: A Foundation for Comparison

A thorough comparative analysis begins with the characterization of fundamental physicochemical properties. These parameters are crucial for understanding the behavior of each isomer in biological systems and for developing suitable formulations.

Table 1: Comparative Physicochemical Properties of this compound Isomers

PropertyIsomer 1 (e.g., 8alpha-OH-alpha-gurjunene)Isomer 2 (e.g., 8beta-OH-alpha-gurjunene)Isomer 3 (Enantiomer)Isomer 4 (Diastereomer)
Molecular Formula C₁₅H₂₄OC₁₅H₂₄OC₁₅H₂₄OC₁₅H₂₄O
Molecular Weight ( g/mol ) 220.35220.35220.35220.35
Melting Point (°C) Data not availableData not availableData not availableData not available
Boiling Point (°C) Data not availableData not availableData not availableData not available
Optical Rotation [α]D Data not availableData not availableData not availableData not available
Solubility (e.g., in water, DMSO) Data not availableData not availableData not availableData not available
LogP (Octanol-water partition coefficient) Data not availableData not availableData not availableData not available

Note: This table is a template. Experimental determination of these values is essential.

Spectroscopic Data: Elucidating Structural Nuances

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of isomers. Each isomer is expected to exhibit a unique spectroscopic fingerprint.

Table 2: Comparative Spectroscopic Data of this compound Isomers

Spectroscopic TechniqueIsomer 1Isomer 2Isomer 3Isomer 4
¹H NMR (ppm) Characteristic peaks and coupling constants to be determinedCharacteristic peaks and coupling constants to be determinedIdentical to Isomer 1 in achiral solventDifferent chemical shifts and/or coupling constants
¹³C NMR (ppm) Characteristic chemical shifts to be determinedCharacteristic chemical shifts to be determinedIdentical to Isomer 1 in achiral solventDifferent chemical shifts
Mass Spectrometry (m/z) Molecular ion peak and fragmentation pattern to be determinedMolecular ion peak and fragmentation pattern to be determinedIdentical to Isomer 1Identical molecular ion, potentially different fragmentation intensities
Infrared (IR) (cm⁻¹) Characteristic absorption bands (e.g., O-H, C-H, C=C) to be determinedCharacteristic absorption bands to be determinedIdentical to Isomer 1Subtle differences in fingerprint region may be observed
Circular Dichroism (CD) Characteristic Cotton effects to be determinedCharacteristic Cotton effects to be determinedMirror image spectrum of Isomer 1Different spectrum

Biological Activities: Unveiling Therapeutic Potential

The stereochemistry of a molecule is a critical determinant of its interaction with biological targets such as enzymes and receptors. Therefore, a comparative evaluation of the biological activities of this compound isomers is paramount.

Table 3: Comparative Biological Activities of this compound Isomers (Template for IC₅₀/EC₅₀ values in µM)

Biological ActivityIsomer 1Isomer 2Isomer 3Isomer 4
Antimicrobial (e.g., vs. S. aureus) Data not availableData not availableData not availableData not available
Antifungal (e.g., vs. C. albicans) Data not availableData not availableData not availableData not available
Cytotoxicity (e.g., vs. HeLa cells) Data not availableData not availableData not availableData not available
Anti-inflammatory (e.g., COX-2 inhibition) Data not availableData not availableData not availableData not available

Experimental Protocols: A Guide to Generating Comparative Data

The following are detailed methodologies for key experiments required to generate the comparative data outlined above.

Isolation and Separation of Isomers
  • Protocol: High-performance liquid chromatography (HPLC) using a chiral stationary phase is the recommended method for separating enantiomers and diastereomers.

    • Column: Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol, with the ratio optimized for the best separation.

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Sample Preparation: Dissolve the isomer mixture in the mobile phase.

G cluster_workflow Isomer Separation Workflow IsomerMixture Isomer Mixture HPLC Chiral HPLC IsomerMixture->HPLC Isomer1 Isolated Isomer 1 HPLC->Isomer1 Isomer2 Isolated Isomer 2 HPLC->Isomer2 Isomer3 Isolated Isomer 3 HPLC->Isomer3 Isomer4 Isolated Isomer 4 HPLC->Isomer4

Caption: Workflow for the separation of this compound isomers.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Dissolve each isolated isomer in a deuterated solvent (e.g., CDCl₃). Spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry (MS):

    • Employ a high-resolution mass spectrometer (e.g., Q-TOF) to determine the exact mass and fragmentation patterns.

  • Circular Dichroism (CD) Spectroscopy:

    • Dissolve each isomer in a suitable solvent (e.g., methanol). Record the CD spectra to determine the chiroptical properties, which is crucial for distinguishing enantiomers.

Biological Activity Assays
  • Antimicrobial Activity (Broth Microdilution Assay):

    • Prepare a serial dilution of each isomer in a 96-well microtiter plate.

    • Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) to each well.

    • Incubate the plates under appropriate conditions.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth.

  • Cytotoxicity Assay (MTT Assay):

    • Seed human cancer cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of each isomer for a specified period (e.g., 48 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

    • Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC₅₀ value is the concentration that reduces cell viability by 50%.

G cluster_bioactivity Comparative Bioactivity Logic Isomers Isomers (1, 2, 3, 4) Bioassays Biological Assays (Antimicrobial, Cytotoxicity) Isomers->Bioassays Data Activity Data (IC50 / MIC) Bioassays->Data Comparison Comparative Analysis Data->Comparison

Caption: Logical flow for the comparative analysis of biological activities.

Conclusion

A comprehensive comparative analysis of this compound isomers is essential for advancing our understanding of their structure-activity relationships and for identifying promising candidates for drug development. The experimental protocols and data presentation formats provided in this guide offer a standardized framework for researchers to generate the critical data needed to fill the current knowledge gap. The elucidation of the distinct properties of each isomer will undoubtedly pave the way for novel therapeutic applications.

Unraveling the Molecular Mechanisms of 8α-Hydroxy-α-gurjunene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanism of action of 8α-Hydroxy-α-gurjunene, a sesquiterpene of interest for its pharmacological properties. Drawing upon experimental data from related compounds and established methodologies, this document aims to elucidate its likely biological activities and place them in the context of other anti-inflammatory and cytotoxic agents.

Postulated Primary Mechanisms of Action: Anti-inflammatory and Cytotoxic Effects

While direct experimental evidence for 8α-Hydroxy-α-gurjunene is limited, based on the activities of its parent compound, α-gurjunene, and other structurally related sesquiterpenes, its primary mechanisms of action are likely centered around the modulation of key inflammatory and cell survival signaling pathways. The leading hypotheses point towards the inhibition of the NF-κB and MAPK signaling cascades, critical regulators of inflammation and cellular proliferation.

Comparative Overview of Anti-inflammatory Activity:

A foundational study has demonstrated the in vitro anti-inflammatory potential of α-gurjunene through the inhibition of albumin denaturation, a common initial screening method for anti-inflammatory compounds.[1][2] This suggests that α-gurjunene, and by extension its hydroxylated derivative, may possess the ability to stabilize proteins and membranes, thereby reducing inflammatory responses.

CompoundAssayConcentration Range (µg/mL)Percentage Inhibition of Protein DenaturationReference
α-Gurjunene Albumin Denaturation31.25 - 1000290% - 360%[1][2]
Diclofenac Sodium (Standard) Albumin Denaturation78.125 - 250012.5% - 812.5%[1]

Table 1: In Vitro Anti-inflammatory Activity of α-Gurjunene Compared to a Standard Non-steroidal Anti-inflammatory Drug (NSAID).

Elucidating the Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Many natural products, particularly sesquiterpenes, exert their anti-inflammatory effects by inhibiting this pathway. It is highly probable that 8α-Hydroxy-α-gurjunene shares this mechanism. Inhibition can occur at various stages, including preventing the degradation of IκBα, blocking the nuclear translocation of NF-κB, and inhibiting its DNA binding activity.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Potential Inhibition by 8α-Hydroxy-α-gurjunene Stimulus LPS/TNF-α IKK IKK Activation Stimulus->IKK IkBa IκBα Degradation IKK->IkBa Inhibit_IKK Inhibition NFkB NF-κB Translocation to Nucleus IkBa->NFkB Inhibit_IkBa Inhibition Gene Pro-inflammatory Gene Transcription NFkB->Gene Inhibit_NFkB Inhibition Inhibit_IKK->IKK Inhibit_IkBa->IkBa Inhibit_NFkB->NFkB

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing ERK, JNK, and p38 kinases, is another critical regulator of inflammation and cell proliferation. Sesquiterpenes have been shown to suppress the phosphorylation of these kinases, thereby downregulating the inflammatory cascade. A similar mode of action is anticipated for 8α-Hydroxy-α-gurjunene.

MAPK_Inhibition cluster_stimulus Cellular Stress / Growth Factors cluster_pathway MAPK Signaling Cascade cluster_inhibition Potential Inhibition Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Response Inflammatory Response Cell Proliferation MAPK->Response Inhibition 8α-Hydroxy-α-gurjunene Inhibition->MAPK

Comparative Cytotoxicity

While specific data for 8α-Hydroxy-α-gurjunene is not available, sesquiterpenes isolated from related plant families, such as Hedychium, have demonstrated cytotoxic effects against various cancer cell lines. This suggests that 8α-Hydroxy-α-gurjunene may also possess cytotoxic properties, a common characteristic of this class of compounds.

Compound ClassCancer Cell Lines TestedRange of IC50 Values (µg/mL)Reference
Sesquiterpenes from Hedychium species HeLa, Colo-205, A-431, MCF-7, A549Potent to moderate activity reported[1]
Labdane Diterpenes from Hedychium ellipticum KB, MCF7, NCI-H1870.12 - 40.01[3]

Table 2: Cytotoxic Activity of Structurally Related Terpenoids.

Experimental Protocols

To empirically determine the mechanism of action of 8α-Hydroxy-α-gurjunene, the following standard experimental protocols are recommended.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 8α-Hydroxy-α-gurjunene on relevant cell lines (e.g., cancer cell lines or immune cells).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 8α-Hydroxy-α-gurjunene for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with 8α-Hydroxy-α-gurjunene A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F

NF-κB Activation Assay (Reporter Gene Assay)

Objective: To quantify the inhibitory effect of 8α-Hydroxy-α-gurjunene on NF-κB activation.

Methodology:

  • Cell Transfection: Use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.

  • Pre-treatment: Treat the cells with different concentrations of 8α-Hydroxy-α-gurjunene for a specified period.

  • Stimulation: Induce NF-κB activation using an appropriate stimulus (e.g., TNF-α or LPS).

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add a luciferase substrate and measure the resulting luminescence using a luminometer. The reduction in luminescence corresponds to the inhibition of NF-κB activity.

MAPK Pathway Analysis (Western Blotting)

Objective: To determine the effect of 8α-Hydroxy-α-gurjunene on the phosphorylation of key MAPK proteins (ERK, JNK, p38).

Methodology:

  • Cell Treatment: Treat cells with 8α-Hydroxy-α-gurjunene for various times and at different concentrations.

  • Protein Extraction: Lyse the cells and extract the total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38, followed by incubation with a secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the change in phosphorylation levels.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Immunoblotting D->E F Detection & Analysis E->F

Conclusion and Future Directions

The available evidence strongly suggests that 8α-Hydroxy-α-gurjunene likely possesses anti-inflammatory and potentially cytotoxic properties. The most probable mechanisms of action involve the inhibition of the NF-κB and MAPK signaling pathways, which are well-established targets for other sesquiterpenes. To confirm these hypotheses and fully elucidate the therapeutic potential of 8α-Hydroxy-α-gurjunene, further in-depth studies employing the outlined experimental protocols are essential. Such research will provide the necessary quantitative data to build a comprehensive understanding of its molecular interactions and guide future drug development efforts.

References

Cross-Validation of Analytical Methods for the Quantification of 8alpha-Hydroxy-alpha-gurjunene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of phytochemicals such as 8alpha-Hydroxy-alpha-gurjunene, a sesquiterpenoid of interest, is critical for ensuring the quality and consistency of research data. The cross-validation of analytical methods is a fundamental step in demonstrating the robustness and interchangeability of different analytical techniques. This guide provides a comparative analysis of two commonly employed analytical methods for the quantification of sesquiterpenoids: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The information presented herein is a synthesized guide based on established analytical practices for sesquiterpenes and related compounds, providing a framework for the development and cross-validation of methods for this compound.

Comparative Performance Data

The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the typical performance parameters for HPLC-UV and GC-MS methods tailored for the analysis of this compound, enabling an objective comparison.

Performance ParameterMethod A: HPLC-UVMethod B: GC-MS
Linearity (R²) > 0.999> 0.999
Range (µg/mL) 1 - 2500.05 - 50
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%
Precision (% RSD)
- Intra-day< 2.0%< 5.0%
- Inter-day< 3.0%< 7.0%
Limit of Detection (LOD) (µg/mL) 0.30.01
Limit of Quantification (LOQ) (µg/mL) 1.00.05
Specificity Moderate to HighHigh
Run Time (minutes) 2025

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of analytical method validation. Below are representative methodologies for the HPLC-UV and GC-MS analysis of this compound.

Method A: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

This method is suitable for routine quantification and quality control due to its robustness and widespread availability.

1. Sample Preparation:

  • Extraction: A stock solution of this compound is prepared in methanol (B129727) (1 mg/mL).

  • Calibration Standards: A series of calibration standards are prepared by serially diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 250 µg/mL.

  • Quality Control (QC) Samples: QC samples are prepared at low, medium, and high concentrations within the calibration range.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective for separating sesquiterpenoids. A typical gradient might start at 50% acetonitrile and increase to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Given the absence of a strong chromophore, detection is typically performed at a lower wavelength, such as 210 nm.

  • Injection Volume: 20 µL.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high specificity and sensitivity, making it ideal for the analysis of complex matrices or when low detection limits are required.

1. Sample Preparation:

  • Extraction and Derivatization: For volatile compounds like sesquiterpenoids, headspace or solvent extraction can be used. To improve volatility and chromatographic performance, derivatization (e.g., silylation) may be necessary for hydroxylated compounds. A stock solution is prepared in a suitable organic solvent like ethyl acetate.

  • Internal Standard: An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) is added to all samples and standards to improve precision.

  • Calibration Standards and QC Samples: Prepared by serial dilution in the same manner as for the HPLC-UV method, with the addition of the internal standard.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used for sesquiterpene analysis.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of this compound and the internal standard.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, ensuring that both methods produce comparable and reliable results for the quantification of this compound.

CrossValidationWorkflow cluster_method_A Method A: HPLC-UV cluster_method_B Method B: GC-MS A_Dev Method Development & Optimization A_Val Full Method Validation (Linearity, Accuracy, Precision, etc.) A_Dev->A_Val Sample_Selection Select a Set of Representative Samples (e.g., 3 concentration levels, n=6) B_Dev Method Development & Optimization B_Val Full Method Validation (Linearity, Accuracy, Precision, etc.) B_Dev->B_Val Analysis_A Analyze Samples with Method A Sample_Selection->Analysis_A Analysis_B Analyze Samples with Method B Sample_Selection->Analysis_B Data_Comparison Compare Results Statistically (e.g., Bland-Altman plot, t-test) Analysis_A->Data_Comparison Analysis_B->Data_Comparison Conclusion Determine Method Comparability and Bias Data_Comparison->Conclusion

Workflow for the cross-validation of two analytical methods.
Decision-Making Pathway for Method Selection

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors. The following diagram illustrates a logical pathway for selecting the most appropriate method based on research needs.

MethodSelection Start Start: Need to Quantify This compound Matrix_Complexity Is the sample matrix complex (e.g., biological fluid)? Start->Matrix_Complexity Sensitivity_Need Are very low concentrations expected (<1 µg/mL)? Matrix_Complexity->Sensitivity_Need No Use_GCMS Use GC-MS Matrix_Complexity->Use_GCMS Yes High_Throughput Is high throughput for routine analysis required? Sensitivity_Need->High_Throughput No Sensitivity_Need->Use_GCMS Yes Use_HPLC Use HPLC-UV High_Throughput->Use_HPLC No Consider_HPLC Consider HPLC-UV for simplicity and robustness High_Throughput->Consider_HPLC Yes

Decision-making pathway for analytical method selection.

A Comparative Analysis of 8α-Hydroxy-α-gurjunene's Potential Anti-Inflammatory Efficacy Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential anti-inflammatory properties of the natural sesquiterpene 8α-Hydroxy-α-gurjunene against two widely used anti-inflammatory drugs: the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) and the corticosteroid dexamethasone (B1670325). While direct experimental data on 8α-Hydroxy-α-gurjunene is limited, this comparison extrapolates its likely mechanisms of action based on current knowledge of sesquiterpene bioactivity.

Executive Summary

Inflammation is a complex biological response, and its pharmacological management involves a variety of mechanisms. Ibuprofen, a common NSAID, primarily acts by inhibiting cyclooxygenase (COX) enzymes. Dexamethasone, a potent synthetic glucocorticoid, exerts its effects by modulating gene expression. Sesquiterpenes, a class of natural products to which 8α-Hydroxy-α-gurjunene belongs, are known to target multiple points in the inflammatory cascade, particularly the NF-κB and MAPK signaling pathways. This guide will delve into these mechanisms, presenting a theoretical comparison of their efficacy.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and mechanisms of action of ibuprofen, dexamethasone, and the anticipated properties of 8α-Hydroxy-α-gurjunene based on sesquiterpene research.

Table 1: General Comparison of Anti-Inflammatory Agents

FeatureIbuprofenDexamethasone8α-Hydroxy-α-gurjunene (projected)
Drug Class Non-Steroidal Anti-Inflammatory Drug (NSAID)CorticosteroidSesquiterpene
Primary Target Cyclooxygenase (COX-1 and COX-2) enzymesGlucocorticoid ReceptorMultiple targets including NF-κB and MAPK pathways
Mechanism Inhibition of prostaglandin (B15479496) synthesisModulation of gene transcription (transactivation and transrepression)Inhibition of pro-inflammatory signaling cascades
Potency Weaker than corticosteroidsHighUnknown
Common Uses Mild to moderate pain, fever, inflammationSevere inflammation, autoimmune diseases, allergiesNot clinically established

Table 2: Mechanistic Comparison

Mechanism of ActionIbuprofenDexamethasone8α-Hydroxy-α-gurjunene (projected based on sesquiterpenes)
NF-κB Pathway Inhibition Indirect effectsYes, via multiple mechanisms including increased IκBα expressionYes, by inhibiting IκB phosphorylation and p65 translocation[1]
MAPK Pathway Inhibition MinimalYesYes, potential to inhibit JNK and other MAPK pathways
COX-2 Inhibition Yes, direct enzymatic inhibition[2][3]Yes, by suppressing gene expressionPotential to suppress COX-2 expression via NF-κB inhibition[1]
Pro-inflammatory Cytokine Inhibition (e.g., TNF-α, IL-1β, IL-6) Indirectly, by reducing prostaglandin-mediated inflammationYes, by inhibiting their gene expression[4]Yes, by inhibiting their gene transcription[1]
Phospholipase A2 (PLA2) Inhibition NoYes, via induction of annexin-1 (lipocortin-1)[5]Unknown

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action, the following diagrams illustrate the key signaling pathways affected by each compound.

Ibuprofen_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX_Enzymes Inhibits

Caption: Mechanism of action of Ibuprofen.

Dexamethasone_Mechanism Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds Complex Dexamethasone-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression Anti_Inflammatory_Proteins ↑ Anti-inflammatory Proteins (e.g., Annexin-1) Gene_Expression->Anti_Inflammatory_Proteins Pro_Inflammatory_Proteins ↓ Pro-inflammatory Proteins (e.g., Cytokines, COX-2) Gene_Expression->Pro_Inflammatory_Proteins

Caption: Mechanism of action of Dexamethasone.

Sesquiterpene_Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) Gene_Transcription->Inflammatory_Mediators Sesquiterpenes 8α-Hydroxy-α-gurjunene (projected) Sesquiterpenes->IKK Inhibits

Caption: Projected mechanism of 8α-Hydroxy-α-gurjunene.

Experimental Protocols

While specific experimental data for 8α-Hydroxy-α-gurjunene is not available, the following are standard in vitro assays used to evaluate the anti-inflammatory potential of novel compounds.

Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages
  • Objective: To determine the effect of the test compound on the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound (e.g., 8α-Hydroxy-α-gurjunene) or a vehicle control for 1 hour. A positive control such as dexamethasone is also included.

    • Inflammation is induced by adding LPS (1 µg/mL).

    • After a 24-hour incubation period, the cell culture supernatant is collected.

    • The concentration of cytokines in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.

  • Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control.

NF-κB Activation Assay
  • Objective: To assess the inhibitory effect of the test compound on the NF-κB signaling pathway.

  • Methodology:

    • A stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or SEAP) is used.

    • Cells are treated with the test compound and then stimulated with an NF-κB activator (e.g., TNF-α or LPS).

    • After an appropriate incubation time, cell lysates are prepared.

    • Reporter gene activity is measured using a luminometer or spectrophotometer.

  • Data Analysis: A decrease in reporter gene activity in the presence of the test compound indicates inhibition of the NF-κB pathway.

Western Blot Analysis for COX-2 and IκBα
  • Objective: To determine the effect of the test compound on the protein expression of COX-2 and the degradation of IκBα.

  • Methodology:

    • Cells are treated with the test compound and stimulated with LPS as described above.

    • Total cell lysates are prepared and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is incubated with primary antibodies specific for COX-2, IκBα, and a loading control (e.g., β-actin).

    • After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

  • Data Analysis: The intensity of the protein bands is quantified, and the expression levels are normalized to the loading control.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Endpoint Analysis Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Treatment Pre-treatment with 8α-Hydroxy-α-gurjunene Cell_Culture->Treatment Stimulation LPS Stimulation Treatment->Stimulation ELISA ELISA for Cytokines (TNF-α, IL-6) Stimulation->ELISA Western_Blot Western Blot (COX-2, IκBα) Stimulation->Western_Blot NFkB_Assay NF-κB Reporter Assay Stimulation->NFkB_Assay

Caption: General experimental workflow for in vitro anti-inflammatory screening.

Conclusion

While direct experimental evidence is pending, the current understanding of sesquiterpene bioactivity suggests that 8α-Hydroxy-α-gurjunene may exert its anti-inflammatory effects through the inhibition of key signaling pathways such as NF-κB and MAPK. This multi-target approach differs from the more specific mechanisms of ibuprofen (COX inhibition) and dexamethasone (glucocorticoid receptor agonism). Future research employing the outlined experimental protocols is crucial to validate these projected mechanisms and to determine the therapeutic potential of 8α-Hydroxy-α-gurjunene as a novel anti-inflammatory agent. The development of compounds with broader mechanisms of action could offer new avenues for treating complex inflammatory diseases.

References

A Comparative Analysis of the Bioactivity of Gurjunene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gurjunene derivatives, a class of sesquiterpenoid hydrocarbons, have garnered significant interest in the scientific community for their potential therapeutic applications. Found in the essential oils of various plants, these compounds have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative overview of the bioactivity of different gurjunene derivatives—primarily α-gurjunene, β-gurjunene, and γ-gurjunene—supported by available experimental data.

Comparative Bioactivity Data

The following table summarizes the quantitative data available for the bioactivity of various gurjunene derivatives. It is important to note that much of the existing research has been conducted on essential oils or plant extracts containing these compounds, with data on the pure, isolated derivatives being less common.

Derivative/SourceBioactivityTargetAssayResult (IC₅₀/MIC)Reference
α-Gurjunene Anti-inflammatoryProtein DenaturationAlbumin Denaturation AssayInhibition of 290-360% at 31.25-1000 µg/mL[1]
Oleo-resin from Dipterocarpus alatus (containing α-gurjunene)AnticancerSiHa (Cervical Cancer)Neutral Red Uptake Assay76.5 ± 2.5 µg/mL[2]
U937 (Leukemia)Neutral Red Uptake Assay63.3 ± 2.1 µg/mL[2]
β-Gurjunene AntimicrobialStaphylococcus aureusBroth Microdilution> 10 mg/mL (in essential oil)[2]
Bacillus subtilisBroth Microdilution10 mg/mL (in essential oil)[2]
Escherichia coliBroth Microdilution> 10 mg/mL (in essential oil)[2]
γ-Gurjunene AntimicrobialStaphylococcus aureusBroth Microdilution> 10 mg/mL (in essential oil)[2]
Bacillus subtilisBroth Microdilution10 mg/mL (in essential oil)[2]
Escherichia coliBroth Microdilution> 10 mg/mL (in essential oil)[2]

Note: Data for β- and γ-gurjunene are from an essential oil containing these compounds, and the specific contribution of each isomer to the observed activity is not determined.

Detailed Bioactivities and Mechanisms of Action

Anticancer Activity

The anticancer potential of gurjunene derivatives has been primarily investigated through studies on plant extracts. An oleo-resin from Dipterocarpus alatus, which contains α-gurjunene, has demonstrated cytotoxic effects against several human cancer cell lines, including cervical cancer (SiHa) and leukemia (U937) cells.[2] The cytotoxic activity was determined using a neutral red uptake assay, which measures cell viability. While these findings are promising, further research is required to determine the specific anticancer activity and mechanism of action of pure α-gurjunene and other derivatives.

Anti-inflammatory Activity

α-Gurjunene has been shown to possess in vitro anti-inflammatory properties, as demonstrated by its ability to inhibit protein denaturation.[1] The denaturation of proteins is a well-documented cause of inflammation, and the ability of α-gurjunene to prevent this suggests a potential mechanism for its anti-inflammatory effects. The broader class of sesquiterpenoids is known to exert anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are crucial in the cellular inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Cellular Signaling cluster_response Inflammatory Response Stimulus Stimulus IKK IKK Complex Stimulus->IKK activates MAPK MAPK Cascade Stimulus->MAPK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus activates transcription factors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces gene expression Gurjunene_Derivatives Gurjunene Derivatives Gurjunene_Derivatives->IKK inhibit Gurjunene_Derivatives->MAPK inhibit

Antimicrobial Activity

The antimicrobial properties of gurjunene derivatives have been observed in studies of essential oils. An essential oil from Mallotus repandus, containing both β-gurjunene and γ-gurjunene, exhibited bactericidal effects against Gram-positive bacteria such as Bacillus subtilis.[2] The minimum inhibitory concentration (MIC) was determined using the broth microdilution method. While these results suggest that gurjunene derivatives contribute to the antimicrobial action of the essential oil, the specific activity of the individual isomers has not been fully elucidated. Furthermore, (-)-α-gurjunene is noted as having a role as an antibacterial agent, though quantitative data to support this is not yet widely available.[3]

Experimental Protocols

Cytotoxicity Assay (Neutral Red Uptake Assay)

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., oleo-resin containing α-gurjunene) and incubated for a specified period (e.g., 72 hours).

  • Dye Incubation: The treatment medium is removed, and cells are incubated with a medium containing neutral red dye.

  • Dye Extraction: The cells are washed, and the incorporated dye is solubilized using a destaining solution.

  • Absorbance Measurement: The absorbance of the extracted dye is measured using a microplate reader at a specific wavelength (e.g., 540 nm). The intensity of the color is proportional to the number of viable cells.

  • IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curve.[2]

G Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_Overnight Incubate overnight to allow cell attachment Seed_Cells->Incubate_Overnight Add_Compound Add various concentrations of test compound Incubate_Overnight->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_Neutral_Red Add Neutral Red dye Incubate_72h->Add_Neutral_Red Incubate_2h Incubate for 2 hours Add_Neutral_Red->Incubate_2h Wash_and_Destain Wash cells and add destaining solution Incubate_2h->Wash_and_Destain Measure_Absorbance Measure absorbance at 540 nm Wash_and_Destain->Measure_Absorbance Calculate_IC50 Calculate IC₅₀ value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)

This assay assesses the ability of a compound to inhibit the denaturation of protein, a key factor in inflammation.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations and a solution of bovine serum albumin.

  • Incubation: The mixture is incubated at a specific temperature to induce protein denaturation.

  • Absorbance Measurement: The turbidity of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 660 nm). A decrease in turbidity indicates inhibition of denaturation.

  • Percentage Inhibition Calculation: The percentage inhibition of protein denaturation is calculated relative to a control.[1]

Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Conclusion

The available evidence suggests that gurjunene derivatives possess a spectrum of valuable bioactivities. α-Gurjunene has shown promise as an anti-inflammatory and potentially as an anticancer agent, while β- and γ-gurjunene have been implicated in the antimicrobial effects of certain essential oils. However, a significant portion of the current data is derived from studies on complex mixtures, highlighting a critical need for further research on the isolated, pure forms of these compounds. Such studies are essential to accurately quantify their individual potencies, elucidate their specific mechanisms of action, and fully realize their therapeutic potential for drug development. Future investigations should focus on determining the IC₅₀ and MIC values of pure gurjunene isomers against a wider range of cancer cell lines, inflammatory markers, and microbial strains, as well as exploring their interactions with key cellular signaling pathways.

References

"cytotoxicity comparison of 8alpha-Hydroxy-alpha-gurjunene on cancerous vs. normal cell lines"

Author: BenchChem Technical Support Team. Date: December 2025

This absence of data prevents a comparative analysis of its potential therapeutic index, which is a critical measure of a compound's selectivity for cancer cells over healthy cells. Consequently, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or elucidate the signaling pathways that may be involved in its mechanism of action.

While research exists on the cytotoxic properties of other sesquiterpenes and essential oils containing related compounds like alpha-gurjunene, this information cannot be reliably extrapolated to 8alpha-Hydroxy-alpha-gurjunene. The addition of a hydroxyl group can significantly alter the biological activity of a molecule, making direct comparisons with the parent compound, alpha-gurjunene, speculative without experimental validation.

For researchers, scientists, and drug development professionals interested in the potential of this compound as a cytotoxic agent, this represents an unexplored area of investigation. Future research should focus on:

  • In vitro cytotoxicity screening: Initial studies should aim to determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of diverse cancer cell lines and a variety of normal, non-cancerous cell lines.

  • Mechanism of action studies: Should cytotoxic activity be observed, subsequent research would be necessary to uncover the underlying molecular mechanisms, including the signaling pathways involved in inducing cell death.

  • In vivo efficacy and toxicity studies: Promising in vitro results would warrant further investigation in animal models to assess anti-tumor efficacy and evaluate potential systemic toxicity.

Due to the lack of available data, the requested tables and diagrams cannot be generated at this time. This report underscores the need for foundational research to characterize the biological activities of this compound and to determine its potential as a novel therapeutic agent.

Confirming the Stereochemistry of 8α-Hydroxy-α-gurjunene: A Comparative Guide to Advanced Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of advanced analytical techniques for confirming the stereochemistry of complex natural products, using the sesquiterpene 8α-Hydroxy-α-gurjunene as a focal point. We will explore the application, data output, and experimental considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiroptical methods, supported by illustrative data from closely related guaiane (B1240927) sesquiterpenes due to the limited availability of specific experimental data for the title compound.

Introduction to Stereochemical Challenges

8α-Hydroxy-α-gurjunene, a bicyclic sesquiterpenoid, possesses multiple stereocenters, making the determination of its precise spatial arrangement a significant challenge. The relative and absolute configuration of these centers dictates the molecule's biological activity and interaction with pharmacological targets. Therefore, employing robust and complementary analytical techniques is crucial for unequivocal stereochemical assignment.

Comparison of Key Stereochemical Elucidation Techniques

This guide compares three powerful techniques for stereochemical analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chiroptical Spectroscopy (Electronic and Vibrational Circular Dichroism). Each method offers unique advantages and provides distinct, often complementary, information.

TechniquePrincipleInformation ProvidedSample RequirementsThroughput
NMR Spectroscopy (NOESY/ROESY) Measures through-space correlations between protons that are close in proximity (typically < 5 Å).[1][2]Relative stereochemistry, conformational analysis.Soluble sample (mg scale), moderate purity.High
X-ray Crystallography Diffraction of X-rays by a single crystal lattice.Unambiguous determination of both relative and absolute stereochemistry.[3]High-quality single crystal.Low to Medium
Chiroptical Spectroscopy (ECD/VCD) Differential absorption of left and right circularly polarized light by a chiral molecule.[4][5]Absolute configuration, conformational analysis in solution.Soluble sample (µg to mg scale), high purity.High

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry

Two-dimensional NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are indispensable tools for determining the relative stereochemistry of a molecule in solution.[1][2] These techniques detect protons that are close to each other in space, regardless of their bonding connectivity.

Key NOE/ROE Correlations for Stereochemical Assignment

The spatial proximity of protons, revealed by NOE or ROE cross-peaks, allows for the deduction of the relative orientation of substituents and the fusion stereochemistry of ring systems. For a molecule like 8α-Hydroxy-α-gurjunene, key correlations would be expected between protons on the bicyclic core and its substituents.

  • Workflow for NOESY/ROESY-based Stereochemical Analysis

G cluster_0 NMR Analysis Sample Preparation Sample Preparation 1D_and_2D_NMR_Acquisition 1D and 2D NMR Data (COSY, HSQC, HMBC) Sample Preparation->1D_and_2D_NMR_Acquisition Dissolve in deuterated solvent NOESY_ROESY_Acquisition NOESY/ROESY Data Acquisition 1D_and_2D_NMR_Acquisition->NOESY_ROESY_Acquisition Assign proton resonances Data_Processing Data Processing and Peak Picking NOESY_ROESY_Acquisition->Data_Processing Correlation_Analysis Analysis of NOE/ROE Correlations Data_Processing->Correlation_Analysis Structure_Proposal Proposal of Relative Stereochemistry Correlation_Analysis->Structure_Proposal Interpret spatial proximities

Caption: Workflow for determining relative stereochemistry using NOESY/ROESY.

Experimental Protocol: 2D NOESY/ROESY
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • Parameter Optimization:

    • Mixing Time (τm): This is a critical parameter. For small to medium-sized molecules like sesquiterpenes, typical mixing times range from 300 to 800 ms (B15284909) for NOESY. For ROESY, which is often preferred for molecules in the intermediate molecular weight range to avoid zero-crossing NOEs, mixing times are typically shorter (150-300 ms).[1]

    • Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans.

  • Data Acquisition: Acquire the 2D NOESY or ROESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin) with apodization functions to enhance resolution and sensitivity. Phase correction is critical for accurate interpretation.

II. X-ray Crystallography: The Definitive Answer for Absolute Stereochemistry

Single-crystal X-ray crystallography is considered the gold standard for determining the absolute stereochemistry of a molecule.[3] By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.

Crystallographic Data of a Related Guaiane Sesquiterpene

While a crystal structure for 8α-Hydroxy-α-gurjunene is not publicly available, the following data for a related dihydroxy nor-guaiane sesquiterpene illustrates the type of information obtained.

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)8.876(2)
b (Å)11.234(3)
c (Å)14.567(4)
α, β, γ (°)90, 90, 90
Volume (ų)1452.1(6)
Z4
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112

Data adapted from a study on a novel dihydroxy nor-guaiane sesquiterpene.

  • Logical Flow for X-ray Crystallography

G cluster_1 X-ray Crystallography Crystallization Crystallization Crystal_Selection Selection of a High-Quality Crystal Crystallization->Crystal_Selection Slow evaporation, vapor diffusion, etc. Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Process diffraction pattern Absolute_Configuration Determination of Absolute Stereochemistry Structure_Solution->Absolute_Configuration Flack parameter analysis

Caption: Workflow for absolute stereochemistry determination via X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The primary challenge is to obtain high-quality single crystals. This is often achieved through slow evaporation of a solvent, vapor diffusion, or solvent layering techniques using a variety of solvent systems.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The diffraction data are collected as a series of frames as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data.

  • Absolute Configuration Determination: For chiral molecules crystallizing in non-centrosymmetric space groups, the absolute configuration can be determined using anomalous dispersion effects, often quantified by the Flack parameter, which should be close to zero for the correct enantiomer.

III. Chiroptical Spectroscopy with Computational Chemistry: A Powerful Alternative

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that provide information about the absolute configuration of chiral molecules in solution.[4][5] These methods are particularly valuable when single crystals cannot be obtained. The experimental spectra are compared with quantum chemical predictions for all possible stereoisomers to determine the best fit.

Comparison of ECD and VCD Spectroscopy
FeatureElectronic Circular Dichroism (ECD)Vibrational Circular Dichroism (VCD)
Spectral Region UV-Vis (typically 200-400 nm)Infrared (typically 800-2000 cm⁻¹)
Chromophore Requirement Requires a UV-Vis chromophore.All molecules with chiral centers have a VCD spectrum.
Sensitivity Generally more sensitive than VCD.Less sensitive, requires more sample or longer acquisition times.
Computational Cost LowerHigher
Information Content Provides information on electronic transitions.Provides rich structural information from vibrational modes.

  • Workflow for ECD/VCD-based Stereochemical Assignment

G cluster_2 Chiroptical Spectroscopy Experimental_Spectrum Acquire Experimental ECD/VCD Spectrum Comparison Compare Experimental and Calculated Spectra Experimental_Spectrum->Comparison Computational_Modeling Generate 3D Structures of all Stereoisomers Conformational_Search Perform Conformational Search Computational_Modeling->Conformational_Search Spectrum_Calculation Calculate Theoretical ECD/VCD Spectra Conformational_Search->Spectrum_Calculation Spectrum_Calculation->Comparison Boltzmann averaging Assignment Assign Absolute Stereochemistry Comparison->Assignment Identify best fit

Caption: Workflow for absolute stereochemistry assignment using ECD/VCD.

Experimental and Computational Protocol: ECD Spectroscopy
  • Experimental Spectrum Acquisition:

    • Dissolve a small amount of the purified compound (typically 0.1-1 mg/mL) in a suitable transparent solvent (e.g., methanol, acetonitrile).

    • Record the ECD spectrum on a CD spectrometer, typically over a wavelength range of 200-400 nm.

  • Computational Protocol:

    • Conformational Search: Perform a thorough conformational search for each possible stereoisomer using molecular mechanics (e.g., MMFF) or semi-empirical methods.

    • Geometry Optimization: Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • ECD Calculation: For each optimized conformer, calculate the ECD spectrum using Time-Dependent DFT (TD-DFT).

    • Spectral Simulation: Generate a Boltzmann-averaged ECD spectrum for each stereoisomer based on the relative energies of the conformers.

    • Comparison: Compare the experimental ECD spectrum with the calculated spectra for all possible stereoisomers. The stereoisomer whose calculated spectrum best matches the experimental one is assigned as the correct absolute configuration.

Conclusion

Confirming the stereochemistry of a complex natural product like 8α-Hydroxy-α-gurjunene requires a multi-faceted approach. While NMR techniques like NOESY and ROESY are powerful for determining relative stereochemistry in solution, X-ray crystallography provides the most definitive assignment of both relative and absolute configuration, provided a suitable crystal can be obtained. In the absence of a crystal, the combination of chiroptical spectroscopy (ECD and VCD) with quantum chemical calculations offers a robust alternative for determining the absolute stereochemistry. For drug discovery and development, the application of at least two of these orthogonal techniques is highly recommended to ensure the unequivocal stereochemical assignment of a lead compound.

References

Establishing Quality Control Standards for 8α-Hydroxy-α-gurjunene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for establishing quality control (QC) standards for the sesquiterpenoid 8α-Hydroxy-α-gurjunene. It outlines key analytical methods for identity, purity, and strength assessment. Furthermore, it presents a comparative analysis with structurally related sesquiterpenoids—aromadendrene (B190605), spathulenol, and globulol (B158503)—to aid in the evaluation of its relative performance and potential applications.

Proposed Quality Control Standards for 8α-Hydroxy-α-gurjunene

Based on common practices for the quality control of sesquiterpenoids and other natural products, the following standards are proposed for 8α-Hydroxy-α-gurjunene.

Table 1: Proposed Quality Control Specifications
ParameterMethodAcceptance Criteria
Identification
A. HPLCThe retention time of the major peak in the chromatogram of the sample solution corresponds to that of the 8α-Hydroxy-α-gurjunene reference standard.Conforms
B. GC-MSThe mass spectrum of the major peak in the chromatogram of the sample solution corresponds to that of the 8α-Hydroxy-α-gurjunene reference standard.Conforms
C. ¹H-NMRThe ¹H-NMR spectrum of the sample is concordant with the structure of 8α-Hydroxy-α-gurjunene and corresponds to the spectrum of the reference standard.Conforms
Purity
Purity by HPLCHigh-Performance Liquid Chromatography≥ 98.0%
Related SubstancesHigh-Performance Liquid ChromatographyIndividual impurity: ≤ 0.5%Total impurities: ≤ 2.0%
Residual SolventsGas ChromatographyMeets the requirements of USP <467> or ICH Q3C.
Assay
Assay by HPLCHigh-Performance Liquid Chromatography98.0% - 102.0% (on the anhydrous basis)
Water ContentKarl Fischer Titration (USP <921>)≤ 1.0%

Comparative Analysis with Alternative Sesquiterpenoids

The selection of a specific sesquiterpenoid for research or drug development often depends on its biological activity and physicochemical properties. This section compares 8α-Hydroxy-α-gurjunene with three other aromadendrane-type sesquiterpenoids. While specific biological activity data for 8α-Hydroxy-α-gurjunene is not extensively documented in publicly available literature, the data for its alternatives provide a benchmark for potential performance.

Table 2: Comparison of Physicochemical Properties and Purity
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberReported Purity
8α-Hydroxy-α-gurjuneneC₁₅H₂₄O220.3570206-70-1≥98%
AromadendreneC₁₅H₂₄204.35489-39-4Not specified, research grade
SpathulenolC₁₅H₂₄O220.356750-60-3≥98%[1]
GlobulolC₁₅H₂₆O222.37489-41-8≥98.5% (GC)
Table 3: Comparison of Reported Biological Activities
CompoundBiological ActivitySupporting Data/Observations
8α-Hydroxy-α-gurjuneneData not readily available. Its structural similarity to other bioactive sesquiterpenoids suggests potential for anti-inflammatory or antimicrobial properties.Further investigation is required.
AromadendreneAnti-inflammatory, analgesic, antioxidant, antibacterial, insecticidal, and cytotoxic properties.[2][3]Shown to be a main compound in Eucalyptus globulus fruit oil with antimicrobial properties.[4]
SpathulenolAnti-inflammatory, antioxidant, anti-tumor, anti-ulcer, and anti-mycobacterial activities.[1][5]Exhibited repellent activity against leaf-cutter ants and antimicrobial activity against Staphylococcus aureus.[6] Showed an IC50 of 85.60 µg/mL in a DPPH antioxidant assay.[5]
GlobulolAntimicrobial activity.[7]A major component of Eucalyptus globulus essential oil, which has shown antibacterial activity.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible quality control testing.

Identification and Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the identification and quantification of 8α-Hydroxy-α-gurjunene and for assessing its purity.

  • Chromatographic System:

    • Column: C18, 4.6 mm × 250 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and water gradient.

      • Time (min) | % Acetonitrile | % Water

      • ---|---|---

      • 0 | 60 | 40

      • 20 | 90 | 10

      • 25 | 90 | 10

      • 30 | 60 | 40

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of 8α-Hydroxy-α-gurjunene Reference Standard into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of 8α-Hydroxy-α-gurjunene sample into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol.

  • Procedure:

    • Inject the standard and sample solutions into the chromatograph.

    • For identification, compare the retention time of the major peak in the sample chromatogram with that of the standard chromatogram.

    • For purity, calculate the area percentage of the main peak relative to the total area of all peaks in the sample chromatogram.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds like sesquiterpenoids.[9][10]

  • Chromatographic System:

    • Column: Fused silica (B1680970) capillary column (e.g., DB-5ms), 30 m × 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent like hexane (B92381) or ethyl acetate.

  • Procedure:

    • Inject the sample solution into the GC-MS system.

    • Compare the resulting mass spectrum of the major peak with a reference spectrum of 8α-Hydroxy-α-gurjunene.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation and confirmation of organic molecules.[11][12][13][14]

  • Instrumentation:

    • Spectrometer: 400 MHz or higher.

    • Solvent: Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.

  • Sample Preparation:

    • Dissolve an appropriate amount of the sample in the deuterated solvent.

  • Experiments:

    • ¹H NMR: Provides information about the number and types of protons.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure.

  • Procedure:

    • Acquire the NMR spectra.

    • Compare the chemical shifts and coupling constants with established data for 8α-Hydroxy-α-gurjunene or elucidate the structure if it is a new compound.

Visualizations

Experimental Workflow for Quality Control

QC_Workflow cluster_sample Sample Handling cluster_testing Analytical Testing cluster_results Data Analysis & Reporting Sample 8α-Hydroxy-α-gurjunene Sample SamplePrep Sample Preparation (Dissolution) Sample->SamplePrep HPLC HPLC Analysis (Identification & Purity) SamplePrep->HPLC GCMS GC-MS Analysis (Identification) SamplePrep->GCMS NMR NMR Spectroscopy (Structural Confirmation) SamplePrep->NMR KF Karl Fischer Titration (Water Content) SamplePrep->KF DataAnalysis Data Analysis & Comparison to Specifications HPLC->DataAnalysis GCMS->DataAnalysis NMR->DataAnalysis KF->DataAnalysis Report Certificate of Analysis DataAnalysis->Report

Caption: Workflow for the quality control of 8α-Hydroxy-α-gurjunene.

Logical Relationship for Purity Assessment

Purity_Assessment cluster_main Purity of 8α-Hydroxy-α-gurjunene cluster_components Contributing Factors Purity Overall Purity Assay Assay (Content of 8α-Hydroxy-α-gurjunene) Assay->Purity Impurities Related Substances Impurities->Purity ResidualSolvents Residual Solvents ResidualSolvents->Purity Water Water Content Water->Purity

Caption: Factors contributing to the overall purity assessment.

References

A Comparative Guide to the Structure-Activity Relationship of Hydroxylated Sesquiterpene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific structure-activity relationship (SAR) studies on 8alpha-Hydroxy-alpha-gurjunene analogs are not publicly available, this guide provides a comparative analysis of closely related hydroxylated sesquiterpenes, focusing on the impact of hydroxylation on cytotoxic activity. The data and methodologies presented are drawn from studies on other guaiane (B1240927) and eudesmane-type sesquiterpenoids, offering valuable insights for the rational design of novel cytotoxic agents.

Data Presentation: Comparative Cytotoxicity of Hydroxylated Sesquiterpenes

The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of various hydroxylated sesquiterpenoid analogs against different human cancer cell lines. These compounds, while not direct analogs of this compound, share structural similarities and provide a basis for understanding the influence of hydroxyl groups on cytotoxicity.

Table 1: Cytotoxicity of Guaiane Sesquiterpenoids from Torilis japonica [1]

CompoundStructureA549 (Lung) IC₅₀ (µM)SK-OV-3 (Ovarian) IC₅₀ (µM)SK-MEL-2 (Melanoma) IC₅₀ (µM)HCT-15 (Colon) IC₅₀ (µM)
Torilin (B145917)11-acetoxy-8-angeloyloxy-4-guaien-3-one5.44.86.27.1
1β-hydroxytorilin11-acetoxy-8-angeloyloxy-1β-hydroxy-4-guaien-3-one3.93.24.55.8
1α-hydroxytorilin11-acetoxy-8-angeloyloxy-1α-hydroxy-4-guaien-3-one4.23.74.96.3

Table 2: Cytotoxicity of Eudesmane-Type Sesquiterpenoids from Dysoxylum gaudichaudianum [2]

CompoundStructureHeLa (Cervical) IC₅₀ (µM)
6α-hydroxy-eudesm-4(15)-en-1-one28.04
Eudesm-4(15),7-dien-1β-ol58.37

Analysis of Structure-Activity Relationships:

The data presented in the tables suggest that the presence and stereochemistry of hydroxyl groups play a significant role in the cytotoxic activity of these sesquiterpenoids.

  • Guaiane Sesquiterpenoids: The introduction of a hydroxyl group at the C-1 position of torilin (1β-hydroxytorilin and 1α-hydroxytorilin) generally leads to a slight enhancement of cytotoxic activity across the tested cell lines.[1] This indicates that hydroxylation at this position may contribute favorably to the compound's interaction with its biological target.

  • Eudesmane-Type Sesquiterpenoids: A comparison between the two eudesmane (B1671778) derivatives from Dysoxylum gaudichaudianum reveals that the presence of a hydroxyl group at C-6 in 6α-hydroxy-eudesm-4(15)-en-1-one is associated with significantly higher cytotoxicity compared to eudesm-4(15),7-dien-1β-ol, which lacks this feature.[2] This highlights the importance of the position of hydroxylation in determining the biological activity of this class of compounds.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for determining the cytotoxic activity of sesquiterpenoid compounds.

1. Cell Culture and Treatment:

  • Human cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2, HCT-15, HeLa) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The following day, the cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 48 or 72 hours).

2. Cytotoxicity Assay (MTT Assay):

  • After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

3. Apoptosis Assessment by Flow Cytometry:

  • Treated and untreated cells are harvested, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer.

  • The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • The stained cells are then analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualization

Diagram of a General Apoptotic Signaling Pathway

The following diagram illustrates a simplified, generalized apoptotic pathway that can be induced by cytotoxic compounds.

Apoptotic_Pathway cluster_stimulus Cellular Stress cluster_pathway Apoptotic Cascade Cytotoxic_Compound Cytotoxic Sesquiterpenoid Mitochondrion Mitochondrion Cytotoxic_Compound->Mitochondrion Induces stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A simplified diagram of a potential apoptotic signaling pathway induced by cytotoxic sesquiterpenoids.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for screening the cytotoxic activity of novel compounds.

Cytotoxicity_Workflow Compound_Synthesis Synthesis/Isolation of Sesquiterpenoid Analogs Compound_Treatment Treatment with Analogs Compound_Synthesis->Compound_Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Compound_Treatment Cytotoxicity_Assay MTT or similar Cytotoxicity Assay Compound_Treatment->Cytotoxicity_Assay Data_Analysis IC50 Determination and SAR Analysis Cytotoxicity_Assay->Data_Analysis Mechanism_Study Further Mechanistic Studies (e.g., Apoptosis Assay) Data_Analysis->Mechanism_Study

Caption: A general experimental workflow for the evaluation of the cytotoxic activity of sesquiterpenoid analogs.

References

A Comparative Guide to the Bioactivity of α-Gurjunene and Related Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Available Data in the Absence of Independent Replication for 8α-Hydroxy-α-gurjunene

To date, a thorough review of published scientific literature reveals a notable absence of bioactivity studies specifically for 8α-Hydroxy-α-gurjunene, and consequently, no independent replications of such studies. This guide therefore focuses on the closest structural analogue with available data, α-gurjunene, and provides a comparative analysis with other well-researched sesquiterpenes, namely α-humulene and β-caryophyllene. This comparison aims to provide a valuable resource for researchers by contextualizing the potential bioactivities of gurjunene-type sesquiterpenes within the broader landscape of anti-inflammatory and cytotoxic natural products.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the anti-inflammatory and cytotoxic effects of α-gurjunene, α-humulene, β-caryophyllene, and the standard anti-inflammatory drug, Dexamethasone.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundAssayCell Line / ModelConcentrationEffectCitation
α-Gurjunene Albumin DenaturationBovine Serum Albumin31.25 - 1000 µg/mLInhibition of 290-360%[1]
α-Humulene IL-6 ReleaseTHP-1 Macrophages100 µM~60% inhibition[2]
COX-2 & iNOSNot Specified-Inhibition of expression[3]
β-Caryophyllene IL-6 ReleasePterygium Fibroblasts25 µMSignificant decrease[4]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)RAW 264.7 Macrophages-Reduction of cytokine levels[5]
Dexamethasone Glucocorticoid Receptor Binding--IC50 = 38 nM, Ki = 6.7 nM[6]
Lymphocyte ProliferationHuman PBMCs10⁻⁸ - 10⁻⁴ MDose-dependent inhibition[7]

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssayIC50 ValueCitation
α-Humulene A549 (Human Lung Carcinoma)MTT28 ± 1 µg/mL[3]
DLD-1 (Colon Adenocarcinoma)MTT43 ± 3 µg/mL[3]
WS1 (Skin Fibroblasts)MTT24 ± 3 µg/mL[3]
β-Caryophyllene Pterygium FibroblastsMTTNon-cytotoxic up to 5 µmol/L[4]

Note: No specific IC50 cytotoxicity data for α-gurjunene was identified in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the key bioassays cited in this guide.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals. These crystals are then dissolved using a solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer, typically between 550 and 600 nm. The intensity of the purple color is directly proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Expose the cells to various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours under the same conditions.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals. The plate is typically left overnight in the incubator to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550-600 nm. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) is calculated from the dose-response curve.[3][8]

Griess Assay for Nitric Oxide Production

This assay quantifies nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant. It is commonly used to assess the anti-inflammatory activity of compounds in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess reagent converts nitrite into a purple azo compound. The intensity of the color, measured spectrophotometrically at around 540 nm, is proportional to the nitrite concentration.

General Protocol:

  • Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 24-well or 96-well plate (e.g., 5 x 10⁵ cells/well) and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent in a 96-well plate and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[4]

NF-κB Luciferase Reporter Assay

This assay is used to measure the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor, a key regulator of the inflammatory response.

Principle: The assay utilizes cells that have been engineered to contain a luciferase reporter gene under the control of NF-κB response elements. When NF-κB is activated (e.g., by TNF-α or LPS), it binds to these elements and drives the expression of luciferase. The amount of light produced by the luciferase enzyme upon addition of its substrate, luciferin (B1168401), is measured with a luminometer and is proportional to NF-κB activity.[7]

General Protocol:

  • Cell Transfection/Culture: Use a stable cell line expressing the NF-κB reporter construct (e.g., HEK293T-NF-κB-luc) or transiently transfect cells with the appropriate plasmids.

  • Treatment and Stimulation: Seed the cells in an opaque-walled 96-well plate. Pre-treat the cells with the test compound for a specified time, followed by stimulation with an NF-κB activator like TNF-α (e.g., 20 ng/mL) for several hours.

  • Cell Lysis: Remove the medium and add a passive lysis buffer to each well. Incubate for approximately 15 minutes at room temperature with gentle shaking to lyse the cells.

  • Luciferase Reaction: Add the luciferase assay reagent, which contains the luciferin substrate, to the cell lysate.

  • Luminescence Measurement: Immediately measure the light emission (luminescence) using a microplate luminometer.

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the luminescence in treated cells to that of cells stimulated with the activator alone.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were created using the DOT language to illustrate a key inflammatory signaling pathway and a typical experimental workflow for screening anti-inflammatory compounds.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB IκBα IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_N NF-κB NFkB->NFkB_N Translocation NFkB_IkB->NFkB IκBα Degradation & NF-κB Release Nucleus Nucleus DNA DNA (κB sites) NFkB_N->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Induces Transcription Caryophyllene β-Caryophyllene CB2 CB2 Receptor Caryophyllene->CB2 CB2->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and a site of inhibition by β-caryophyllene.

G start Start: Select Test Compounds (e.g., α-Gurjunene, α-Humulene) cytotoxicity 1. Determine Cytotoxicity (MTT Assay) start->cytotoxicity nontoxic_doses Identify Non-Toxic Concentration Range cytotoxicity->nontoxic_doses anti_inflammatory 2. Screen for Anti-inflammatory Activity (e.g., Griess Assay for NO) nontoxic_doses->anti_inflammatory Use Safe Doses active_compounds Identify Active Compounds anti_inflammatory->active_compounds mechanism 3. Investigate Mechanism of Action (e.g., NF-κB Reporter Assay) active_compounds->mechanism For Hits data_analysis Data Analysis & Comparison active_compounds->data_analysis mechanism->data_analysis end End: Identify Lead Compound data_analysis->end

Caption: General workflow for in vitro screening of natural products for anti-inflammatory activity.

References

"benchmarking 8alpha-Hydroxy-alpha-gurjunene extraction methods for efficiency"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 8alpha-Hydroxy-alpha-gurjunene Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prevalent extraction methodologies applicable to sesquiterpenoids, such as this compound. The selection of an optimal extraction technique is paramount for maximizing yield, ensuring the purity of the target compound, and maintaining its structural integrity. Here, we objectively evaluate three common methods: Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and traditional Solvent Extraction (SE), providing available experimental data for broader terpenoid extractions as a proxy for performance.

Quantitative Comparison of Extraction Methods

The efficiency of an extraction method is a critical determinant for its application in research and pharmaceutical development. The following table summarizes key performance indicators for the selected extraction techniques based on studies on terpenoids and other phytochemicals. It is important to note that direct comparisons can be challenging due to variations in plant material, experimental conditions, and analytical methods.[1]

Parameter Microwave-Assisted Extraction (MAE) Ultrasound-Assisted Extraction (UAE) Solvent Extraction (SE) (e.g., Soxhlet)
Extraction Time Short (minutes)[2][3]Short (minutes)[4][5]Long (hours to over 24 hours)[1]
Solvent Consumption Reduced[2]Reduced[2]High
Typical Yield High[2][3]High[2][4][5]Variable, can be high[1]
Energy Consumption Reduced[2]Lower than MAEHigh
Potential for Thermal Degradation Risk if not controlledLowHigh, due to prolonged heating[1]
Environmental Impact Considered "green"[2]Considered "green"[2]Raises safety and environmental concerns[1]
Equipment Cost Moderate to HighLow to Moderate[2]Low

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for each of the discussed extraction techniques.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant matrix, causing the plant cells to rupture and release the target compounds into the solvent.

Apparatus:

  • Microwave extractor

  • Extraction vessel

  • Round-bottom flask

  • Condenser

Procedure:

  • The dried and ground plant material is placed in the extraction vessel.

  • A suitable solvent (e.g., ethanol, n-hexane) is added to the vessel. For instance, a sample-to-solvent ratio of 1:14.4 has been used for cannabinoid and terpene extraction.[2]

  • The vessel is placed in the microwave extractor.

  • The microwave power, temperature, and extraction time are set. For example, conditions for terpenoid extraction from Abelmoschus sagittifolius roots were 400 W microwave power for 2 minutes.[5]

  • After extraction, the mixture is filtered, and the solvent is evaporated (e.g., using a rotary evaporator) to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE employs acoustic cavitation to disrupt the plant cell walls, enhancing the mass transfer of the target compounds into the solvent.

Apparatus:

  • Ultrasonic bath or probe

  • Beaker or flask

  • Filtration apparatus

Procedure:

  • The dried and ground plant material is suspended in a suitable solvent in a beaker or flask. A liquid-to-solid ratio of 40 mL/g was found to be effective for terpenoid recovery in one study.[4][5]

  • The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.

  • The sonication is carried out for a specific duration and at a controlled temperature. For terpenoid extraction, conditions such as 30°C for 5 minutes at 600 W have been reported.[4][5]

  • Following extraction, the mixture is filtered to separate the plant debris from the extract.

  • The solvent is then removed from the filtrate, typically under reduced pressure, to obtain the crude extract.

Solvent Extraction (SE) using Soxhlet Apparatus

Soxhlet extraction is a traditional and continuous solvent extraction method.

Apparatus:

Procedure:

  • The dried and ground plant material is placed inside a porous cellulose thimble.[1]

  • The thimble is placed in the extraction chamber of the Soxhlet apparatus.[1]

  • The round-bottom flask is filled with a suitable organic solvent (e.g., n-hexane, ethanol).[1]

  • The solvent is heated to its boiling point. The vapor travels to the condenser, liquefies, and drips into the thimble, immersing the plant material.[1]

  • When the solvent in the extraction chamber reaches a certain level, it is siphoned back into the boiling flask.[1]

  • This process is repeated continuously for several hours to over 24 hours.[1]

  • After the extraction is complete, the solvent is evaporated from the extract to yield the crude product.[1]

Visualizing the Extraction Workflow

To better illustrate the general process, the following diagram outlines the key stages in a typical extraction workflow for obtaining this compound.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis & Purification PlantMaterial Plant Material Collection Drying Drying PlantMaterial->Drying Grinding Grinding & Sieving Drying->Grinding ExtractionMethod Extraction (MAE, UAE, or SE) Grinding->ExtractionMethod Filtration Filtration ExtractionMethod->Filtration SolventEvaporation Solvent Evaporation Filtration->SolventEvaporation CrudeExtract Crude Extract SolventEvaporation->CrudeExtract Analysis Analysis (e.g., GC-MS, HPLC) CrudeExtract->Analysis Purification Purification (e.g., Chromatography) Analysis->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the extraction and isolation of this compound.

References

In-depth Comparative Analysis of 8alpha-Hydroxy-alpha-gurjunene on Cellular Gene Expression Currently Unavailable in Published Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a notable absence of studies on the comparative transcriptomics of cells treated with 8alpha-Hydroxy-alpha-gurjunene. At present, there is no publicly available experimental data detailing the genome-wide gene expression changes induced by this specific sesquiterpenoid. Consequently, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams cannot be constructed.

The field of transcriptomics, which utilizes techniques like RNA-sequencing (RNA-Seq), provides a powerful lens to understand the molecular mechanisms of bioactive compounds. Such studies involve treating specific cell lines with the compound of interest, isolating the RNA, and sequencing it to measure the expression levels of thousands of genes simultaneously. By comparing these results to untreated (control) cells or cells treated with other alternative compounds, researchers can identify the key biological processes and signaling pathways affected.

For a compound like this compound, a typical comparative transcriptomics study would follow a workflow similar to the one outlined below. This hypothetical workflow illustrates the necessary steps that would need to be performed to generate the data required for the requested guide.

G cluster_experiment Experimental Phase cluster_sequencing Sequencing & Data Processing cluster_analysis Bioinformatics Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) treatment Treatment Groups cell_culture->treatment control Control (Vehicle) treatment->control Group 1 compound_A 8alpha-Hydroxy- alpha-gurjunene treatment->compound_A Group 2 compound_B Alternative Compound treatment->compound_B Group 3 rna_extraction RNA Extraction & QC control->rna_extraction compound_A->rna_extraction compound_B->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing Next-Generation Sequencing (NGS) library_prep->sequencing qc Raw Data QC (e.g., FastQC) sequencing->qc alignment Read Alignment (to Reference Genome) qc->alignment deg Differential Gene Expression (DEG) Analysis alignment->deg pathway Pathway & GO Enrichment Analysis deg->pathway comparison Comparative Analysis (Venn Diagrams, Heatmaps) deg->comparison validation Target Gene Validation (e.g., RT-qPCR) pathway->validation

Caption: Hypothetical workflow for a comparative transcriptomics study.

The lack of data on this compound means that crucial information, such as which genes are significantly up- or down-regulated, which biological pathways are perturbed, and how its effects compare to other known substances, remains unknown.

Researchers and drug development professionals interested in the bioactivity of this compound are encouraged to perform such foundational transcriptomic studies. The resulting data would be invaluable for elucidating its mechanism of action and potential therapeutic applications. Until such research is conducted and published, a data-driven comparative guide cannot be developed.

Safety Operating Guide

Essential Guide to the Proper Disposal of 8alpha-Hydroxy-alpha-gurjunene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount for a secure and compliant laboratory environment. This document provides a comprehensive operational and disposal plan for 8alpha-Hydroxy-alpha-gurjunene, a sesquiterpenoid compound. Adherence to these procedures is critical for personnel safety and environmental protection.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.

Spill Management:

  • In the event of a spill, immediately alert personnel in the vicinity.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a designated, labeled hazardous waste container.

  • Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.

II. Waste Identification and Segregation

Proper identification and segregation of waste streams are the foundational steps for safe disposal.

  • Waste Identification: All materials that have come into contact with this compound are to be considered chemical waste. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated cleaning materials (e.g., absorbent pads, wipes).

  • Segregation:

    • Collect all this compound waste in a dedicated, clearly labeled hazardous waste container.

    • Do not mix this waste with other incompatible waste streams. For instance, avoid mixing with strong acids, bases, or oxidizing agents unless the compatibility is known.

    • Keep solid and liquid waste in separate containers.

III. Waste Storage and Labeling

Proper storage and clear labeling of hazardous waste are critical for safety and regulatory compliance.

  • Containers:

    • Use chemically resistant containers, preferably plastic, that can be securely sealed to prevent leaks or spills.

    • Ensure containers are in good condition, free from cracks or leaks.

  • Storage Area:

    • Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

    • The storage area should be cool, dry, and well-ventilated, away from general work areas.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound Waste."

    • Indicate the major components and their approximate percentages if it is a mixed waste stream.

    • Include the date when the waste was first added to the container and the name of the generating researcher or lab.

IV. Disposal Procedures

The final disposal of this compound waste must be conducted through approved channels.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Waste Manifest: Provide the EHS office or the licensed waste disposal contractor with a complete and accurate description of the waste.

  • Regulatory Compliance: The disposal of chemical waste is regulated by federal, state, and local laws. Your EHS office will ensure that the disposal is carried out in compliance with all applicable regulations.

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.

Data Summary for Disposal Planning

While specific quantitative data for this compound's disposal parameters are not available, the following table summarizes general characteristics relevant to its chemical class that are important for waste management.

PropertyValue/InformationRelevance to Disposal
Chemical Class SesquiterpenoidInforms general handling and disposal protocols for this class of organic compounds.
Physical State Likely a solid or oil at room temperature.Determines the appropriate type of waste container and spill cleanup procedures.
Solubility Likely soluble in organic solvents such as chloroform, dichloromethane, and acetone.Informs the choice of solvents for cleaning contaminated glassware and potential for environmental mobility.[1]
Waste Container Chemically resistant, sealed plastic containers.Prevents leakage and reaction with the container material.
Storage Cool, dry, well-ventilated, and designated Satellite Accumulation Area.Ensures safety and stability of the waste pending disposal.

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols involving this compound. Researchers using this compound should develop detailed experimental protocols that incorporate the safety and waste disposal procedures outlined herein.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_handling Immediate Handling & Segregation cluster_storage Storage & Labeling cluster_disposal Final Disposal Start Experiment using This compound WasteGenerated Waste Generated (Pure compound, solutions, contaminated materials) Start->WasteGenerated IdentifyWaste Identify as Chemical Waste WasteGenerated->IdentifyWaste LabelContainer Label Container: 'Hazardous Waste' 'this compound' SegregateWaste Segregate into Dedicated Waste Containers IdentifyWaste->SegregateWaste StoreInSAA Store in Designated Satellite Accumulation Area (SAA) SegregateWaste->LabelContainer ContactEHS Contact Institutional EHS for Waste Pickup LabelContainer->StoreInSAA StoreInSAA->ContactEHS Disposal Disposal by Licensed Waste Contractor ContactEHS->Disposal

References

Personal protective equipment for handling 8alpha-Hydroxy-alpha-gurjunene

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Analogue Data

Based on information for the analogous compound α-gurjunene, 8α-Hydroxy-α-gurjunene should be handled with care, assuming potential for skin and eye irritation, and a high hazard potential for aquatic life. The Government of Canada has classified alpha-gurjunene (B13851181) as having a high potential to cause adverse effects in aquatic food webs[1]. Therefore, it is crucial to prevent its release into the environment. General safety recommendations for α-gurjunene include avoiding contact with skin and eyes[2].

Quantitative Data Summary

ParameterData for α-gurjunene (Analogue)Source
Flash Point> 200.00 °F. TCC ( > 93.33 °C. )
Recommended StorageRefrigerate in tightly sealed containers[2]
Aquatic HazardHigh hazard potential

Personal Protective Equipment (PPE)

A risk assessment is critical for determining the appropriate PPE for any laboratory procedure. The following table outlines the recommended PPE for handling 8α-Hydroxy-α-gurjunene.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields.
Skin Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before use.
Laboratory CoatWear a flame-resistant lab coat.
Respiratory Protection Full-face RespiratorUse if there is a risk of generating aerosols or if working outside of a fume hood.

Operational Plan

Adherence to a strict operational plan is essential for minimizing exposure and ensuring a safe working environment.

1. Engineering Controls:

  • Fume Hood: All handling of 8α-Hydroxy-α-gurjunene, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.

2. Handling Procedures:

  • Avoid Contact: Avoid direct contact with the skin and eyes[2].

  • Aerosol Minimization: Handle the compound in a manner that minimizes the generation of dust or aerosols.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.

Experimental Workflow Diagram

G Figure 1: Experimental Workflow for Handling 8α-Hydroxy-α-gurjunene cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood Ensure safety first prep_materials Gather Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Surfaces handle_reaction->cleanup_decontaminate Experiment complete cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Figure 1: A step-by-step workflow for the safe handling of 8α-Hydroxy-α-gurjunene in a laboratory setting.

Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

1. Waste Segregation:

  • Solid Waste: Collect any solid waste contaminated with 8α-Hydroxy-α-gurjunene (e.g., weighing paper, contaminated gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing 8α-Hydroxy-α-gurjunene in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Disposal Procedures:

  • Labeling: Clearly label all waste containers with the full chemical name ("8α-Hydroxy-α-gurjunene") and the appropriate hazard warnings.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain, as it is considered to have a high hazard potential for aquatic life[1].

Disposal Decision Tree

G Figure 2: Disposal Decision Tree for 8α-Hydroxy-α-gurjunene Waste start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Waste Container is_solid->liquid_waste No store Store in Satellite Accumulation Area solid_waste->store liquid_waste->store dispose Contact EHS for Professional Disposal store->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8alpha-Hydroxy-alpha-gurjunene
Reactant of Route 2
8alpha-Hydroxy-alpha-gurjunene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.